B1576526 Gomesin

Gomesin

Número de catálogo: B1576526
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gomesin is an 18-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian tarantula spider, Acanthoscurria gomesiana . This β-hairpin peptide is stabilized by two disulfide bonds and features a C-terminal amidation, contributing to its high stability and potent biological activity . It demonstrates a broad spectrum of cytotoxic activity against a range of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungi/yeasts (e.g., Candida albicans , Cryptococcus neoformans ) . Beyond its antimicrobial properties, this compound exhibits significant in vitro and in vivo anticancer activity against various human and murine cancer cell lines, including melanoma and leukemia . Its primary mechanism of action is believed to be the permeabilization of cell membranes, preferentially targeting negatively charged lipids found in bacterial and cancerous cell membranes via a carpet-like mechanism . Research also indicates that this compound can induce necrotic cell death in cancer cells by triggering calcium influx through L-type calcium channels, generating reactive oxygen species (ROS), and reducing mitochondrial membrane potential . Supplied For Research Use Only. This product is not intended for diagnostic or therapeutic procedures. This product is not for human or animal consumption or application.

Propiedades

Bioactividad

Antibacterial, Antifungal

Secuencia

ZCRRLCYKQRCVTYCRGR

Origen del producto

United States

Foundational & Exploratory

Gomesin Peptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gomesin, a potent antimicrobial peptide (AMP) first isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana, has garnered significant interest within the scientific community.[1] Its broad spectrum of activity against various pathogens, coupled with its promising anticancer properties, positions it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of this compound, encompassing its discovery, origin, structural characteristics, and multifaceted biological activities. Detailed experimental protocols for its isolation, characterization, and activity assessment are presented, alongside a thorough examination of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

This compound was first identified and characterized in 2000 from the hemocytes of the tarantula spider Acanthoscurria gomesiana.[1] This discovery marked a significant advancement in the field of invertebrate immunology, highlighting the role of AMPs in the innate defense mechanisms of arachnids. The peptide was purified from a hemocyte acidic extract and was found to exhibit potent antimicrobial activity against a range of microorganisms.[2]

Structure and Physicochemical Properties

This compound is an 18-amino-acid cationic peptide with a molecular mass of 2270.4 Da.[1] Its primary structure is characterized by the presence of a pyroglutamic acid at the N-terminus and a C-terminal arginine amide. The sequence also contains four cysteine residues that form two disulfide bridges (Cys2-Cys15 and Cys6-Cys11), which are crucial for its structural stability and biological activity.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence ZCRRLCYKQRCVTYCRGR-NH2 (Z = pyroglutamic acid)[1]
Molecular Weight 2270.4 Da[1]
Structure β-hairpin with two disulfide bridges[3]
Cationic Nature Highly cationic[3]

The three-dimensional structure of this compound, determined by NMR spectroscopy, reveals a well-defined β-hairpin fold. This structure consists of two antiparallel β-strands connected by a non-canonical β-turn.[3] This structural motif is a common feature among many antimicrobial peptides and is essential for their interaction with and disruption of microbial cell membranes.

Biological Activities

This compound exhibits a broad range of biological activities, including potent antimicrobial and anticancer effects.

Antimicrobial Activity

This compound demonstrates strong activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, filamentous fungi, and yeast.[1] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms

MicroorganismMIC (µM)Reference
Escherichia coli D220.8[4]
Staphylococcus aureus1.6[4]
Candida albicans0.4[4]
Anticancer Activity

In addition to its antimicrobial properties, this compound has shown significant cytotoxic activity against various cancer cell lines, with a particular efficacy against melanoma cells.[5] The proposed anticancer mechanism involves the disruption of the cancer cell membrane and the induction of apoptosis and necrosis through the modulation of several intracellular signaling pathways.[6][7][8]

Table 3: Cytotoxicity of this compound against various cancer cell lines

Cell LineCancer TypeIC50 (µM)Reference
B16F10-Nex2Murine Melanoma< 5[5]
SH-SY5YHuman Neuroblastoma~5[7]
PC12Rat Pheochromocytoma~5[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of this compound from A. gomesiana Hemocytes

The following protocol is a representative method for the isolation and purification of this compound:

  • Hemolymph Collection: Hemolymph is collected from specimens of Acanthoscurria gomesiana.

  • Hemocyte Extraction: An acidic extract of the hemocytes is prepared.

  • Solid-Phase Extraction: The acidic extract is subjected to solid-phase extraction using a Sep-Pak C18 cartridge. The fraction containing this compound is eluted with 40% acetonitrile (B52724) (ACN).[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: Aquapore RP-300 C8 (4.6 x 250 mm).[2][9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

    • Gradient: A linear gradient of 2% to 60% B over 120 minutes.[2]

    • Flow Rate: 1.3 mL/min.[2]

    • Detection: UV absorbance at 225 nm.[2]

  • Size-Exclusion Chromatography (for further purification):

    • Columns: Serially connected Ultraspherogel SEC 3000 and SEC 2000 columns.[2]

    • Elution: Isocratic elution with 30% acetonitrile in acidified water.[2]

    • Flow Rate: 0.4 mL/min.[2]

Structural Characterization
  • Sample Preparation:

    • Mix 0.5 µL of the purified peptide solution (in 0.1% TFA) with 0.5 µL of a saturated matrix solution (α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA) directly on the MALDI target plate.[10]

    • Allow the mixture to air-dry at room temperature.[10]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide.

Automated Edman degradation is performed on the purified peptide to determine its amino acid sequence.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[11][12][13]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli) in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.[11]

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[13]

Anticancer Activity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cells (e.g., melanoma cells) is assessed using the MTT assay.[5][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

This compound's anticancer activity is not solely due to membrane disruption but also involves the modulation of complex intracellular signaling pathways, leading to programmed cell death.

MAPK/ERK, PKC, and PI3K Signaling Pathway

In neuroblastoma and pheochromocytoma cells, this compound has been shown to induce necrotic cell death by triggering an influx of calcium through L-type calcium channels. This influx activates the MAPK/ERK, PKC, and PI3K signaling cascades, ultimately leading to the generation of reactive oxygen species (ROS) and cell death.[7]

gomesin_mapk_pathway This compound This compound ltype_ca_channel L-type Ca2+ Channel This compound->ltype_ca_channel ca_influx Ca2+ Influx ltype_ca_channel->ca_influx pkc PKC ca_influx->pkc pi3k PI3K ca_influx->pi3k mapk_erk MAPK/ERK ca_influx->mapk_erk ros ROS Generation pkc->ros pi3k->ros mapk_erk->ros necrosis Necrotic Cell Death ros->necrosis

Caption: this compound-induced MAPK/ERK, PKC, and PI3K signaling pathway.

Hippo Signaling Pathway in Melanoma

In melanoma cells, this compound has been demonstrated to inhibit cell proliferation by activating the Hippo signaling pathway.[6] This activation leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, preventing its nuclear translocation and the subsequent expression of pro-proliferative genes. Concurrently, this compound inhibits the MAPK cascade and stimulates the p53/p21 cell cycle checkpoint axis.[6]

gomesin_hippo_pathway cluster_this compound cluster_hippo Hippo Pathway cluster_mapk MAPK Pathway cluster_p53 p53/p21 Axis This compound This compound hippo_activation Hippo Pathway Activation This compound->hippo_activation mapk_inhibition MAPK Pathway Inhibition This compound->mapk_inhibition p53_p21_stimulation p53/p21 Axis Stimulation This compound->p53_p21_stimulation yap_phos YAP Phosphorylation hippo_activation->yap_phos yap_sequestration Cytoplasmic YAP Sequestration yap_phos->yap_sequestration proliferation_inhibition Inhibition of Cell Proliferation yap_sequestration->proliferation_inhibition mapk_inhibition->proliferation_inhibition p53_p21_stimulation->proliferation_inhibition

Caption: this compound's modulation of the Hippo, MAPK, and p53/p21 pathways.

Glycosphingolipid and Lipid-Cholesterol Interaction Pathway

Recent studies have revealed a novel mechanism of this compound-induced cytotoxicity involving the glycosphingolipid pathway and its interaction with lipid-cholesterol domains in the cell membrane.[17][18][19] this compound targets and inhibits the ST3GAL5 gene, which is involved in glycosphingolipid biosynthesis.[17][18][19] This disruption, coupled with its binding to cholesterol-rich lipid rafts, alters membrane integrity and contributes to cell death.[17][18][19]

gomesin_lipid_pathway This compound This compound st3gal5 ST3GAL5 Gene This compound->st3gal5 inhibits lipid_rafts Cholesterol-Rich Lipid Rafts This compound->lipid_rafts binds to gsl_biosynthesis Glycosphingolipid Biosynthesis st3gal5->gsl_biosynthesis membrane_integrity Altered Membrane Integrity gsl_biosynthesis->membrane_integrity lipid_rafts->membrane_integrity cell_death Cell Death membrane_integrity->cell_death

References

Gomesin: A Technical Guide to its Primary Sequence and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomesin is a potent, 18-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2][3] Its broad-spectrum activity against bacteria, fungi, protozoa, and cancer cells has made it a subject of significant interest in drug development.[3][4] This technical guide provides an in-depth overview of the primary sequence and three-dimensional structure of this compound, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

Primary Sequence and Physicochemical Properties

This compound is a highly cationic peptide characterized by a unique primary sequence and post-translational modifications.[1][5] The N-terminus is blocked by a pyroglutamic acid (Z) residue, and the C-terminus is amidated (-NH2).[1][6] These modifications contribute to its stability by protecting against enzymatic degradation.[3] The peptide contains four cysteine residues that form two crucial disulfide bonds.[1][7]

The primary sequence of this compound is: Z-Cys-Arg-Arg-Leu-Cys-Tyr-Lys-Gln-Arg-Cys-Val-Thr-Tyr-Cys-Arg-Gly-Arg-NH₂ [1][6]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Number of Residues 18[1][5]
Molecular Weight 2270.4 Da[1][6]
Net Charge (pH 7.4) +7[8]
N-terminus Pyroglutamic acid (Z)[1][6]
C-terminus Arginine-amide[1][6]
Disulfide Bonds 2 (Cys2-Cys15, Cys6-Cys11)[7]

Table 1: Physicochemical Properties of this compound.

Three-Dimensional Structure

The solution structure of this compound has been elucidated using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy and restrained molecular dynamics calculations.[5][7] The global fold of this compound consists of a well-defined two-stranded antiparallel β-sheet connected by a non-canonical β-turn.[1][5] This conformation is often described as a β-hairpin-like structure.[2][7][9]

The structure is stabilized by:

  • Two disulfide bonds: These covalent linkages connect the two β-strands in a parallel arrangement (Cys2 to Cys15 and Cys6 to Cys11).[2][7]

  • Six inter-strand hydrogen bonds: These further reinforce the antiparallel β-sheet.[1][2]

This rigid and stable structure is essential for its biological activity.[8] The distribution of hydrophobic and hydrophilic residues gives this compound an amphipathic character, which is crucial for its interaction with microbial and cancer cell membranes.[5][6] One face of the β-sheet is predominantly hydrophobic, while the other face, along with the N- and C-termini and the β-turn, is hydrophilic.[5]

Structural FeatureDescriptionReference
Global Fold Two-stranded antiparallel β-sheet connected by a non-canonical β-turn[1][5]
Secondary Structure β-hairpin-like structure[2][7]
Disulfide Bond 1 Cys2 - Cys15[7]
Disulfide Bond 2 Cys6 - Cys11[7]
Cysα-Cysα Distance (Cys2-Cys15) 0.37 ± 0.10 nm[6]
Cysα-Cysα Distance (Cys6-Cys11) 0.38 ± 0.10 nm[6]
Stabilizing Interactions 2 disulfide bonds, 6 inter-strand hydrogen bonds[1][2]

Table 2: Structural Characteristics of this compound.

Gomesin_Structure cluster_N_terminus N-terminus cluster_beta_strand_1 β-strand 1 cluster_beta_turn β-turn cluster_beta_strand_2 β-strand 2 cluster_C_terminus C-terminus Z1 pGlu1 C2 Cys2 R3 Arg3 C15 Cys15 C2->C15 S-S R4 Arg4 L5 Leu5 C6 Cys6 Y7 Tyr7 C11 Cys11 C6->C11 S-S K8 Lys8 Q9 Gln9 R10 Arg10 V12 Val12 T13 Thr13 Y14 Tyr14 R16 Arg16 G17 Gly17 R18 Arg18-NH2 Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Sequencing Sequence Determination cluster_Structure Structure Determination Hemolymph Hemolymph Collection Extraction Solid-Phase Extraction Hemolymph->Extraction HPLC RP-HPLC Purification Extraction->HPLC Reduction Reduction & Alkylation HPLC->Reduction NMR_Acq 2D NMR Data Acquisition (COSY, TOCSY, NOESY) HPLC->NMR_Acq Digestion Enzymatic Digestion Reduction->Digestion Sequencing Edman Degradation / MS Digestion->Sequencing Primary_Sequence Primary Sequence Sequencing->Primary_Sequence Assignment Resonance Assignment NMR_Acq->Assignment Calculation Structure Calculation Assignment->Calculation ThreeD_Structure 3D Structure Calculation->ThreeD_Structure Mechanism_of_Action This compound This compound (Cationic, Amphipathic) Interaction Electrostatic Interaction (Carpet Mechanism) This compound->Interaction Membrane Target Cell Membrane (Anionic Phospholipids) Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Gomesin Antimicrobial Peptide: A Deep Dive into its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin is a potent, 18-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana.[1][2][3][4] Structurally, it features a well-defined β-hairpin fold stabilized by two disulfide bonds, which contributes to its stability in serum and resistance to proteolysis.[5][6] This unique structure, combined with its cationic and amphipathic nature, underpins its broad spectrum of biological activities. This compound has demonstrated significant efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[1][2][3][4] Furthermore, it exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of novel anti-infective and anti-cancer therapeutics.[2][7][8] This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its antimicrobial and anti-cancer properties, mechanisms of action, and the signaling pathways it modulates.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity, effectively targeting a diverse array of microorganisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Quantitative Antimicrobial Data

The following tables summarize the MIC values of this compound against various bacterial and fungal strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus4[3]
Escherichia coli4[3][5]
Pseudomonas aeruginosa4[1]
Bacillus subtilis2[1]
Micrococcus luteus0.5[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

Fungal StrainMIC (µM)Reference
Candida albicans5.5 - 11[3][9]
Cryptococcus neoformans1[10]
Aspergillus fumigatus2.5[1]
Trichophyton mentagrophytes1.25[1]

Anti-Cancer Activity

Beyond its antimicrobial properties, this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its potential as an anti-cancer agent is evaluated based on its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a population of cancer cells.

Quantitative Anti-Cancer Data

The table below presents the IC50 values of this compound for various human cancer cell lines.

Table 3: IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K-562Chronic Myelogenous Leukemia3.8[5]
B16F10Murine Melanoma~2.5[5]
SH-SY5YHuman NeuroblastomaNot specified[5]
PC12Rat PheochromocytomaNot specified[5]
MM96LHuman Melanoma~10 µg/mL[7]

Mechanism of Action

The primary mechanism of action for this compound's antimicrobial and anti-cancer activities is the permeabilization of cell membranes.[5][9] Its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes, such as phospholipids (B1166683) and glycosaminoglycans. This is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer, leading to membrane disruption. While the precise model of pore formation is still under investigation, evidence suggests a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization and the formation of transient pores or channels. This disruption of membrane integrity leads to the leakage of essential intracellular components and ultimately, cell death.[1]

Signaling Pathways Modulated by this compound

Recent research has revealed that this compound's biological effects are not solely dependent on direct membrane lysis but also involve the modulation of intracellular signaling pathways, particularly in cancer cells.

Calcium Influx and Downstream Signaling

This compound can induce a rapid and transient increase in intracellular calcium levels by promoting influx through L-type calcium channels. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events.

This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion PKC PKC Ca_ion->PKC PI3K PI3K Ca_ion->PI3K MAPK_ERK_Pathway MAPK/ERK Pathway (Raf → MEK → ERK) Ca_ion->MAPK_ERK_Pathway ROS Reactive Oxygen Species (ROS) Generation PKC->ROS PI3K->ROS MAPK_ERK_Pathway->ROS Cell_Death Cell Death ROS->Cell_Death

This compound-induced calcium-dependent signaling cascade.
Glycosphingolipid and Cholesterol-Mediated Cytotoxicity

Recent studies have elucidated a novel mechanism of this compound-induced cytotoxicity in melanoma cells involving the glycosphingolipid pathway and lipid-cholesterol interactions. This compound appears to target specific lipid compositions in the cancer cell membrane, particularly affecting glycosphingolipid biosynthesis. This interaction is linked to cholesterol-rich lipid raft microdomains, leading to their disruption and subsequent cell death.[11][12]

This compound This compound Membrane Cancer Cell Membrane (Glycosphingolipid & Cholesterol Rich) This compound->Membrane Binds to specific lipid composition Lipid_Rafts Lipid Raft Disruption Membrane->Lipid_Rafts Signal_Transduction Altered Signal Transduction Lipid_Rafts->Signal_Transduction Cytotoxicity Cytotoxicity Signal_Transduction->Cytotoxicity Start Start Prep_Peptide Prepare Serial Dilutions of this compound in Broth Start->Prep_Peptide Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Peptide->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at Optimal Temperature (18-24h) Inoculate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

References

The Antifungal Activity Spectrum of Gomesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin is a cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2] Comprising 18 amino acid residues with two disulfide bridges that form a β-hairpin structure, this compound exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, protozoa, and tumor cells.[2][3][4][5] Its potent antifungal properties, in particular, have garnered significant interest, positioning it as a promising candidate for the development of new antifungal therapies. This is especially critical given the rise of fungal resistance to conventional drugs.[2] Notably, the antifungal activity of this compound often surpasses its antibacterial effects, suggesting a key biological role in this area.[6][7]

This technical guide provides an in-depth overview of the antifungal activity spectrum of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Antifungal Action

The primary mechanism of this compound's antifungal activity is the permeabilization and disruption of the fungal cell membrane.[1][3][4][8] As a cationic peptide, this compound electrostatically interacts with negatively charged components of the fungal membrane, such as phospholipids.[4] Following this initial binding, it is believed to act via a "carpet" or "detergent-like" mechanism, where the peptide accumulates on the membrane surface, disrupts the lipid bilayer, and leads to the formation of pores or lesions.[2][3][6] This process results in the leakage of intracellular contents and ultimately, cell death.[3][4][8]

Beyond direct membrane disruption, evidence suggests this compound may have additional effects:

  • Inhibition of Capsule Expression: In Cryptococcus neoformans, sub-lethal concentrations of this compound (1 µM) have been shown to decrease the expression of the polysaccharide capsule, a key virulence factor. This renders the fungus more susceptible to killing by host phagocytic cells.[1][8]

  • Induction of Reactive Oxygen Species (ROS): Studies in other cell types have shown that this compound can induce the generation of ROS, which can contribute to cytotoxicity.[9] While this has not been explicitly detailed for fungi in the provided results, it represents a potential secondary mechanism of action.

  • Immunomodulatory Effects: In in vivo models of candidiasis, treatment with this compound was associated with enhanced production of TNF-α, IFN-γ, and IL-6, suggesting it may also stimulate the host immune response against the fungal infection.[2]

The action of this compound is generally considered fungicidal, meaning it actively kills fungal cells rather than merely inhibiting their growth (fungistatic).[6][10][11][12]

cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Fungal Cell Interior This compound This compound Peptide Membrane Negatively Charged Membrane Surface This compound->Membrane Electrostatic Attraction Disruption Membrane Disruption (Carpet Model) Membrane->Disruption Peptide Accumulation Permeabilization Pore Formation & Permeabilization Disruption->Permeabilization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Death Fungicidal Effect (Cell Death) Leakage->Death

Mechanism of this compound's antifungal action on the fungal cell membrane.

Antifungal Activity Spectrum

This compound has demonstrated potent activity against a range of clinically significant yeasts and filamentous fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Activity Against Yeasts

This compound is highly effective against pathogenic yeasts, particularly species of Candida and Cryptococcus.[6][7]

Fungal SpeciesStrainMIC (µM)Reference
Candida albicansATCC 188040.4[6]
Candida albicansIsolate 785.5[2]
Candida albicansATCC 9002811[2]
Candida glabrataATCC 20010.4[6]
Candida kruseiATCC 62580.4[6]
Candida parapsilosisATCC 220191.6[6]
Cryptococcus neoformansVarious0.1 - 1 (effective range)[1][8]
Activity Against Filamentous Fungi

While specific MIC values for filamentous fungi were not detailed in the provided search results, this compound is reported to have a broad spectrum of activity that includes these organisms.[2][3][9]

Synergistic Effects with Conventional Antifungals

A significant feature of this compound is its ability to act synergistically with conventional antifungal drugs, such as fluconazole (B54011).[1][8] This means that when used in combination, the efficacy of both agents is enhanced, allowing for lower, less toxic concentrations of each to be effective.

For instance, against Cryptococcus neoformans, a combination of low, otherwise ineffective doses of this compound (0.1–1 µM) and fluconazole resulted in strong inhibition of fungal growth.[1][8] A similar synergistic effect was observed against Candida albicans.[2] The proposed mechanism for this synergy is that this compound's membrane-permeabilizing action facilitates the entry of fluconazole into the fungal cell, allowing it to more effectively reach its intracellular target, the ergosterol (B1671047) synthesis pathway.[2][8]

cluster_0 Extracellular cluster_1 Fungal Cell This compound This compound Membrane Cell Membrane This compound->Membrane Increases Permeability Fluconazole Fluconazole Fluconazole->Membrane Enhanced Entry Ergosterol Ergosterol Synthesis Fluconazole->Ergosterol Inhibits Growth Fungal Growth Ergosterol->Growth Required for start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_peptide Prepare this compound Stock Solution start->prep_peptide inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_peptide->serial_dilution serial_dilution->inoculate incubate Incubate Plate (24-48h at 35°C) inoculate->incubate read_mic Read Plate & Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end_process End read_mic->end_process

References

The Structure-Activity Relationship of Gomesin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antimicrobial and anticancer peptide Gomesin, detailing its structural determinants of activity, mechanism of action, and key experimental methodologies for its evaluation.

Introduction

This compound (Gm) is a potent, 18-amino acid cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1] Structurally, it features a well-defined β-hairpin fold stabilized by two disulfide bonds, a feature crucial for its biological activity and stability.[1][2] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers and drug development professionals in harnessing its therapeutic potential.

Core Structure and Physicochemical Properties

The primary sequence of native this compound is ZCRRLCYKQRCVTYCRGR-NH₂, where Z represents a pyroglutamic acid residue at the N-terminus and the C-terminus is amidated.[1] The defining structural feature of this compound is its β-hairpin structure, composed of two antiparallel β-strands connected by a β-turn.[3][5] This conformation is stabilized by two crucial disulfide bridges (Cys2-Cys15 and Cys6-Cys11).[1][2] This rigid structure contributes to its stability in biological fluids.[2] The spatial arrangement of cationic and hydrophobic residues results in an amphipathic molecule, a key characteristic for its interaction with and disruption of cell membranes.[3]

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound is intricately linked to its primary sequence and three-dimensional structure. Modifications to its amino acid composition, charge, hydrophobicity, and overall architecture have profound effects on its antimicrobial, anticancer, and hemolytic activities.

Antimicrobial Activity

This compound exhibits potent activity against a wide range of microbial pathogens.[3] The key determinants of its antimicrobial efficacy include:

  • Cationicity: The high net positive charge of this compound is crucial for its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3]

  • Amphipathicity and Hydrophobicity: The segregation of hydrophobic and hydrophilic residues on the β-hairpin structure facilitates the peptide's insertion into and disruption of the lipid bilayer.[3] Studies have shown that increasing the hydrophobicity of this compound analogs can enhance their antimicrobial activity, although this can also lead to increased cytotoxicity towards mammalian cells.

  • Disulfide Bridges: The two disulfide bonds are essential for maintaining the structural integrity of the β-hairpin fold. Reduction and alkylation of these bonds lead to a significant loss of antimicrobial activity, highlighting the importance of the constrained conformation for its function.[2]

  • Cyclization: Head-to-tail cyclization of this compound (cGm) has been shown to increase its stability in serum and, in some cases, enhance its antimicrobial and anticancer activities.[2][6]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and several of its analogs against various microorganisms.

Peptide/AnalogOrganismMIC (µM)Reference
This compound (Gm)Escherichia coli4[3]
Staphylococcus aureus32[2]
Candida albicans4[4]
cGmEscherichia coli>50[2]
[G1K,K8R]cGmEscherichia coli3.13[2]
Staphylococcus aureus2[2]
DsGomCandida albicans0.4[7]
Gom-2Candida albicans0.8[7]
Anticancer Activity

This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines, including melanoma and leukemia.[6][8] Key SAR findings for its anticancer properties include:

  • Selective Membrane Disruption: Cancer cell membranes often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet compared to healthy cells. This difference in surface charge is believed to contribute to the selective targeting and disruption of cancer cell membranes by cationic peptides like this compound.[6]

  • Intracellular Mechanisms: Beyond membrane disruption, this compound can also induce cell death through intracellular mechanisms. Studies have shown that it can trigger signaling pathways involving calcium influx, activation of MAPK/ERK, PKC, and PI3K, and the generation of reactive oxygen species (ROS).[9][10] More recent research indicates that this compound can activate the Hippo signaling pathway and the p53/p21 cell cycle checkpoint axis while inhibiting the MAPK cascade in melanoma cells.[11]

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against selected cancer cell lines.

Peptide/AnalogCancer Cell LineIC50 (µM)Reference
This compound (Gm)K-562 (Leukemia)3.8[3]
cGmB16-F10 (Melanoma)~5[12]
[G1K,K8R]cGmA375 (Melanoma)Not specified[6]
Hemolytic Activity

A critical aspect of developing AMPs for therapeutic use is their toxicity towards host cells, often initially assessed by their hemolytic activity against red blood cells. The hemolytic activity of this compound and its analogs is influenced by factors such as hydrophobicity and charge. Generally, modifications that significantly increase hydrophobicity can lead to higher hemolytic activity.[7]

The following table summarizes the hemolytic activity of this compound and its analogs.

Peptide/AnalogHemolytic Activity (HC50 in µM or % lysis at a given concentration)Reference
This compound (Gm)5% lysis at 128 µM[7]
cGmHC50 > 64 µM[2]
[G1K,K8R]cGmHC50 > 64 µM[2]
DsGom~1% lysis at 128 µM[7]
Gom-2Higher than this compound[7]

Mechanisms of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. This process can be broadly described by the "carpet" model.[7]

Caption: A diagram illustrating the 'carpet' model of this compound's antimicrobial action.

Anticancer Mechanism

This compound's anticancer activity is multifaceted, involving both direct membrane disruption and the induction of specific intracellular signaling cascades leading to cell death.[9][11]

This compound-Induced Signaling in Cancer Cells This compound This compound Cancer_Cell_Membrane Cancer Cell Membrane (Negatively Charged) This compound->Cancer_Cell_Membrane MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Hippo_Pathway Hippo Pathway This compound->Hippo_Pathway Activates p53_p21 p53/p21 Axis This compound->p53_p21 Activates Membrane_Permeabilization Membrane Permeabilization Cancer_Cell_Membrane->Membrane_Permeabilization Ca_Influx Ca2+ Influx Membrane_Permeabilization->Ca_Influx ROS_Generation ROS Generation Ca_Influx->ROS_Generation PKC PKC Pathway Ca_Influx->PKC Cell_Death Cell Death (Apoptosis/Necrosis) ROS_Generation->Cell_Death PKC->Cell_Death PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Hippo_Pathway->Cell_Cycle_Arrest p53_p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death

Caption: An overview of the signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate evaluation of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Fmoc-based solid-phase peptide synthesis is the standard method for producing this compound and its analogs.[3][13]

Fmoc-SPPS Workflow for this compound Resin_Preparation Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat_Cycle Repeat Cycle for Each Amino Acid Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Repeat_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: A schematic of the solid-phase peptide synthesis process for this compound.

A detailed protocol for manual Fmoc-SPPS can be found in various resources.[14][15][16][17] Key steps include:

  • Resin Preparation: Swell the Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA), and then add it to the resin.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

  • Preparation of Bacterial Inoculum: Culture the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a serial two-fold dilution of the peptide in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[23][24][25]

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the viability of the cells by 50% compared to the untreated control.

Hemolysis Assay

The hemolysis assay measures the lytic activity of a peptide against red blood cells (RBCs).[26][27][28][29][30]

  • RBC Preparation: Obtain fresh red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of 2-4%.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (PBS) and a positive control (a lytic agent like Triton X-100). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.

Conclusion and Future Directions

This compound remains a highly promising scaffold for the development of novel antimicrobial and anticancer therapeutics. Its well-defined structure and potent biological activity provide a solid foundation for rational drug design. Future research should focus on optimizing the therapeutic index of this compound analogs by fine-tuning the balance between hydrophobicity and cationicity to enhance target selectivity while minimizing host toxicity. The exploration of novel delivery systems and combination therapies could further unlock the full therapeutic potential of this remarkable spider-derived peptide. A thorough understanding of its multifaceted mechanisms of action will be paramount in designing the next generation of this compound-based drugs.

References

Gomesin's β-Hairpin: A Structural and Functional Analysis for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gomesin, a potent cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has garnered significant interest within the scientific community. Its well-defined β-hairpin structure, stabilized by two disulfide bridges, is fundamental to its broad-spectrum antimicrobial and anticancer activities. This document provides a comprehensive technical overview of the structure-function relationships of this compound, detailing its mechanism of action, summarizing its biological efficacy through quantitative data, and providing detailed protocols for key experimental assays. Furthermore, this guide visualizes the complex biological pathways and experimental workflows associated with this compound to facilitate a deeper understanding and aid in the development of novel therapeutic agents based on this promising peptide scaffold.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action, which often involve the disruption of microbial cell membranes, making the development of resistance less likely than with conventional antibiotics.[1] this compound, an 18-residue peptide, is a noteworthy example, exhibiting potent activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2] Beyond its antimicrobial properties, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, further expanding its therapeutic potential.

The structure of this compound is characterized by a β-hairpin fold, a motif stabilized by two crucial disulfide bonds (Cys2-Cys15 and Cys6-Cys11).[1] This rigid structure is essential for its biological activity, orienting hydrophobic and cationic residues to facilitate interaction with and disruption of target cell membranes.[1] This guide delves into the core aspects of this compound's structure and function, providing the necessary technical details for researchers and drug developers to explore its therapeutic applications.

The β-Hairpin Structure of this compound

The three-dimensional structure of this compound has been elucidated by NMR spectroscopy, revealing a well-defined two-stranded antiparallel β-sheet connected by a β-turn.[1] The four cysteine residues form two disulfide bridges that clamp the β-hairpin structure, conferring significant stability to the peptide in biological environments.[2] This structural rigidity is a key determinant of this compound's activity. The spatial arrangement of its amino acid residues results in an amphipathic molecule, with a distinct hydrophobic face and a cationic face. This amphipathicity is crucial for its interaction with the lipid bilayers of cell membranes.

Mechanism of Action

This compound's primary mechanism of action involves the direct disruption of cell membranes.[1] This process is initiated by the electrostatic attraction between the positively charged residues of this compound and the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine (B164497) and lipopolysaccharides.[3]

Upon initial binding, this compound is believed to operate via a "carpet" mechanism, where the peptides accumulate on the membrane surface.[4] As the peptide concentration increases, this molecular carpet disrupts the membrane integrity, leading to the formation of transient pores or membrane defects.[5][6] This disruption results in the leakage of intracellular contents and ultimately, cell death.[1] Molecular dynamics simulations have suggested that the wedge-like shape of this compound induces membrane protrusion and folding, followed by lacerations, rather than the formation of stable transmembrane pores.[5][6]

In the context of cancer cells, beyond direct membrane disruption, this compound has been shown to modulate key intracellular signaling pathways that control cell death and proliferation.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of this compound and its analogues against various microbial pathogens and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogues against Bacteria and Fungi

Peptide/AnalogueStaphylococcus aureus (μM)Klebsiella pneumoniae (μM)Pseudomonas aeruginosa (μM)Candida albicans (μM)Reference
This compound163241[4]
AgGom-2>32>32>322[4]
Gom-2323281[4]
HiGom43242[4]
DsGom>3232321[4]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
MM96LMelanoma< 5[7]
B16F10Murine Melanoma< 5[7]
K562Chronic Myeloid Leukemia5.5 ± 1.1[8]
HeLaCervical Cancer72.7 ± 1.5[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on an appropriate agar (B569324) plate and incubate overnight at the optimal temperature.

    • Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent peptide loss.

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well low-binding microtiter plate.

  • Assay Procedure:

    • Add 50 µL of the diluted microbial suspension to each well of the microtiter plate containing 50 µL of the serially diluted peptide.

    • Include a positive control (microorganisms in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest peptide concentration at which no visible microbial growth is observed.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.[9][10]

  • Preparation of Red Blood Cells:

    • Obtain fresh human or animal blood containing an anticoagulant.

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Carefully aspirate the supernatant and the buffy coat.

    • Wash the RBC pellet three times with cold, sterile phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate.

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions.

    • Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

  • Data Analysis:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Calcein (B42510) Leakage Assay

This assay directly measures the ability of a peptide to disrupt lipid vesicles by monitoring the release of an encapsulated fluorescent dye.[11][12][13]

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare large unilamellar vesicles (LUVs) by extrusion. Dissolve lipids (e.g., POPC or a mixture of POPC/POPG) in chloroform, dry to a thin film under nitrogen, and hydrate (B1144303) in a buffer containing 50-100 mM calcein.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a 100 nm pore size to form LUVs.

    • Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Assay Procedure:

    • Dilute the calcein-loaded LUVs in a buffer to a final lipid concentration of 25-50 µM in a fluorometer cuvette or a 96-well plate.

    • Record the baseline fluorescence of the LUV suspension (Excitation: 490 nm, Emission: 515 nm).

    • Add varying concentrations of this compound to the LUV suspension and monitor the increase in fluorescence over time.

    • After the reaction reaches a plateau, add a small amount of 1% Triton X-100 to lyse all vesicles and obtain the fluorescence corresponding to 100% leakage.

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each peptide concentration using the following formula: % Leakage = [(F - F₀) / (F_t - F₀)] x 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.

Visualizing this compound's Biological Impact

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Centrifuge1 Centrifuge (1000 x g, 10 min) Blood->Centrifuge1 Wash Wash 3x with PBS Centrifuge1->Wash RBC_suspension 2% RBC Suspension in PBS Wash->RBC_suspension Incubate Incubate with RBCs (37°C, 1 hr) RBC_suspension->Incubate Peptide Serial Dilutions of this compound Peptide->Incubate Controls Controls (PBS, Triton X-100) Controls->Incubate Centrifuge2 Centrifuge (1000 x g, 10 min) Incubate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Measure Measure Absorbance (540 nm) Supernatant->Measure Calculate Calculate % Hemolysis Measure->Calculate

Caption: Workflow for the Hemolysis Assay.

Caption: this compound's Mechanism of Membrane Disruption.

Gomesin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_hippo Hippo Pathway cluster_mapk MAPK Pathway cluster_p53 p53/p21 Pathway This compound This compound MembraneDisruption Membrane Disruption This compound->MembraneDisruption YAP_p p-YAP (Inactive) This compound->YAP_p Activates MAPK MAPK (ERK) This compound->MAPK Inhibits p53 p53 This compound->p53 Activates Proliferation Cell Proliferation MAPK->Proliferation p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound's Modulation of Anticancer Signaling Pathways.[14]

Conclusion

This compound's unique β-hairpin structure and resulting amphipathic properties are the foundation of its potent antimicrobial and anticancer activities. Its ability to selectively target and disrupt the membranes of pathogens and cancer cells, coupled with its modulation of key intracellular signaling pathways, makes it a highly attractive candidate for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the potential of this compound and its analogues. The continued exploration of this fascinating peptide will undoubtedly contribute to the development of novel and effective treatments for infectious diseases and cancer.

References

The Crucial Role of Disulfide Bridges in the Structural Stability and Biological Activity of Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gomesin (Gm), an 18-residue cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has garnered significant attention for its broad-spectrum antimicrobial and anticancer activities.[1][2][3] Its potent biological functions are intrinsically linked to its well-defined three-dimensional structure, a β-hairpin fold stabilized by two crucial disulfide bridges.[2][4] This technical guide delves into the fundamental role of these disulfide linkages in maintaining the structural integrity and, consequently, the stability and activity of this compound. We will explore quantitative data on its stability, detail key experimental protocols for its study, and visualize the intricate relationship between its structure and function.

The Structural Significance of Disulfide Bridges in this compound

This compound's primary structure consists of 18 amino acids, with a pyroglutamic acid at the N-terminus and an amidated C-terminus.[5] Crucially, it contains four cysteine residues that form two disulfide bonds with a CysI-IV and CysII-III connectivity (Cys2-Cys15 and Cys6-Cys11).[2] These covalent cross-links are paramount in constraining the peptide backbone into a compact, antiparallel β-hairpin structure.[2][4] This rigid conformation is essential for its biological activity, facilitating its interaction with and disruption of microbial and cancer cell membranes.[2][6]

Molecular dynamics studies have revealed that the absence of these disulfide bridges leads to a significant increase in the peptide's structural flexibility, although the β-hairpin conformation can be partially maintained by other interactions.[7][8][9] However, experimental evidence demonstrates that linear analogs of this compound, lacking disulfide bonds, are largely unstructured in aqueous solutions and exhibit significantly reduced or abolished antimicrobial activity.[10][11]

Impact of Disulfide Bridges on this compound Stability

The rigid β-hairpin structure conferred by the disulfide bridges is a key determinant of this compound's stability, particularly its resistance to proteolytic degradation in biological fluids like serum.

Serum Stability

The stability of this compound and its analogs in the presence of serum is a critical factor for its potential therapeutic applications. The disulfide bridges play a pivotal role in protecting the peptide from serum proteases.

PeptideDisulfide BridgesStability in SerumReference
Native this compoundPresentStable[2][12]
Cyclic this compound (cGm)PresentMore stable than native this compound[2][12]
Linear this compound AnalogAbsentAlmost completely degraded after 1 hour[10]

Table 1: Comparative serum stability of this compound and its analog.

The enhanced stability of cyclic this compound (cGm), where the N- and C-termini are linked, further underscores the importance of a constrained structure for resisting enzymatic degradation.[2][12]

Thermal Stability

While specific melting temperature (Tm) values for this compound are not extensively reported in the reviewed literature, the consensus in protein science is that disulfide bonds generally enhance thermal stability by decreasing the conformational entropy of the unfolded state.[13][14] The rigid β-hairpin structure of this compound, locked in place by two disulfide bonds, is expected to have a higher thermal stability compared to its linear, disulfide-deficient counterpart.

Experimental Protocols for Studying this compound Stability and Structure

A variety of biophysical and biochemical techniques are employed to investigate the structure and stability of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Objective: To determine the secondary structure content (e.g., β-sheet, random coil) of this compound and its analogs under different conditions.

Methodology:

  • Sample Preparation: Dissolve lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • Instrumentation: Use a CD spectrometer (e.g., Jasco J-815) equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Scan the peptide solution in a 1 mm path length quartz cuvette from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Accumulate multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of different secondary structure elements.

Serum Stability Assay

This assay evaluates the proteolytic stability of this compound in the presence of serum.

Objective: To quantify the degradation of this compound over time in a serum-containing environment.

Methodology:

  • Incubation: Incubate the peptide (e.g., at a final concentration of 100 µM) in human or mouse serum (e.g., 25-50% v/v in PBS) at 37 °C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitating agent, such as trifluoroacetic acid (TFA) or acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Determine the amount of intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t₁/₂) can then be calculated.

Mass Spectrometry for Disulfide Bond Analysis

Mass spectrometry (MS) is instrumental in confirming the correct disulfide bond connectivity.

Objective: To verify the Cys2-Cys15 and Cys6-Cys11 disulfide linkages in this compound.

Methodology:

  • Sample Preparation:

    • Non-reduced sample: Dissolve the peptide in a suitable buffer.

    • Reduced sample: Treat the peptide with a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds, followed by alkylation with iodoacetamide (B48618) (IAM) to prevent their reformation.

  • Enzymatic Digestion: Digest both the non-reduced and reduced/alkylated samples with a protease (e.g., trypsin or pepsin). Pepsin is often used as it is active at a low pH where disulfide scrambling is minimized.[15]

  • LC-MS/MS Analysis: Analyze the peptide fragments by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • In the non-reduced sample, identify peptide fragments that contain two cysteine residues linked by a disulfide bond. These will have a mass corresponding to the sum of the two individual peptides minus 2 Da (for the two hydrogens lost during disulfide bond formation).

    • In the reduced and alkylated sample, these peptides will appear as separate, modified fragments.

    • Comparison of the mass spectra of the non-reduced and reduced samples allows for the unambiguous assignment of disulfide bond connectivity.[16][17]

Visualizing the Role of Disulfide Bridges and this compound's Mechanism

Graphviz diagrams are used to illustrate key concepts related to this compound's stability and function.

Disulfide_Bridge_Stability cluster_this compound This compound Structure cluster_Properties Properties Native_this compound Native this compound (β-hairpin) Disulfide_Bridges Two Disulfide Bridges Native_this compound->Disulfide_Bridges Linear_Analog Linear Analog (Random Coil) No_Disulfide_Bridges No Disulfide Bridges Linear_Analog->No_Disulfide_Bridges Structural_Rigidity Structural Rigidity Protease_Resistance Protease Resistance Structural_Rigidity->Protease_Resistance Biological_Activity High Biological Activity Protease_Resistance->Biological_Activity Flexibility Increased Flexibility Protease_Susceptibility Protease Susceptibility Flexibility->Protease_Susceptibility Reduced_Activity Low/No Activity Protease_Susceptibility->Reduced_Activity Disulfide_Bridges->Structural_Rigidity No_Disulfide_Bridges->Flexibility Experimental_Workflow Peptide_Synthesis This compound/Analog Synthesis (Solid-Phase Peptide Synthesis) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Structural_Analysis Structural Analysis (CD Spectroscopy, NMR) Characterization->Structural_Analysis Stability_Assay Stability Assay (Serum Incubation) Characterization->Stability_Assay Activity_Assay Biological Activity Assay (MIC, Cytotoxicity) Characterization->Activity_Assay Gomesin_Signaling This compound This compound Membrane Cell Membrane (Lipid Rafts) This compound->Membrane interacts with Hippo Hippo Pathway Membrane->Hippo AKT AKT Pathway Membrane->AKT MAPK MAPK Pathway Membrane->MAPK Proliferation Reduced Proliferation Hippo->Proliferation Apoptosis Cell Death (Apoptosis) AKT->Apoptosis MAPK->Proliferation

References

The Critical Role of C-terminal Amidation in the Bioactivity of Gomesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, an 18-residue, cysteine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the spider Acanthoscurria gomesiana, has garnered significant attention for its potent, broad-spectrum antimicrobial and anticancer activities. A key structural feature of native this compound is its C-terminally amidated arginine residue. This post-translational modification is crucial for its biological function, enhancing its stability, target membrane interaction, and overall efficacy. This technical guide provides an in-depth exploration of the C-terminal amidation of this compound, its importance, the enzymatic machinery involved, and the cellular pathways it modulates.

The Importance of C-terminal Amidation for this compound's Activity

The C-terminal amide of this compound is not merely a minor chemical modification; it is a critical determinant of its bioactivity. While direct comparative studies quantitatively detailing the activity of amidated versus non-amidated this compound are not extensively available in the literature, the importance of this modification can be inferred from studies on this compound analogues and the broader family of antimicrobial peptides.

The primary contributions of C-terminal amidation to this compound's function include:

  • Increased Stability : The amide group protects the peptide from degradation by host and microbial carboxypeptidases, thereby increasing its half-life and bioavailability at the site of infection or tumor.

  • Enhanced Cationic Character : The amidation of the C-terminal carboxyl group removes a negative charge, thereby increasing the net positive charge of the peptide. This enhances the electrostatic attraction between the cationic this compound and the negatively charged components of microbial and cancer cell membranes, such as phospholipids (B1166683) and glycosaminoglycans.

  • Improved Membrane Interaction : The C-terminal amide is crucial for the proper folding and maintenance of this compound's β-hairpin structure, which is essential for its interaction with and disruption of target cell membranes. Studies on this compound analogues have shown that the amidated C-terminal tripeptide plays a major role in the interaction with target membranes.

Data Presentation: Antimicrobial Activity of this compound and its Analogues

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of native (amidated) this compound and several of its analogues against a panel of clinically relevant microorganisms. This data highlights the potent activity of the amidated peptide.

Peptide/AnalogueStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)Reference
This compound (native, amidated) 1.6 µM0.8 µM3.1 µM
[Ala¹]-Gomesin 6.2 µM1.6 µM6.2 µM
[Ala⁵]-Gomesin >50 µM>50 µM>50 µM
[Ala⁷]-Gomesin 25 µM12.5 µM25 µM
[Ala⁹]-Gomesin >50 µM>50 µM>50 µM
[Ala¹²]-Gomesin >50 µM>50 µM>50 µM
[Ala¹⁴]-Gomesin >50 µM>50 µM>50 µM

Experimental Protocols

Solid-Phase Synthesis of C-terminally Amidated this compound

This protocol describes the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • 1,2-ethanedithiol (EDT)

  • Diethyl ether

  • Acetonitrile (B52724)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH for this compound) in DMF.

    • Add DIC and OxymaPure to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/DTT/EDT/water (e.g., 90:2.5:2.5:2.5:2.5 v/v).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry.

Enzymatic C-terminal Amidation of a Glycine-Extended Peptide

This protocol outlines a general method for the in vitro amidation of a glycine-extended peptide precursor using recombinant Peptidylglycine α-amidating monooxygenase (PAM).

Materials:

  • Glycine-extended peptide precursor (e.g., this compound-Gly)

  • Recombinant PAM enzyme

  • HEPES buffer (pH 7.0)

  • Ascorbic acid

  • Copper sulfate (B86663) (CuSO₄)

  • Catalase

  • Sodium iodide (for quenching)

  • Formic acid

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HEPES buffer (50 mM, pH 7.0)

      • Glycine-extended peptide (10-50 µM)

      • Ascorbic acid (1 mM)

      • Catalase (30 µg/mL)

      • CuSO₄ (1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant PAM enzyme to a final concentration of 10-100 nM.

  • Incubation: Incubate the reaction at 37°C. The optimal reaction time will depend on the enzyme and substrate concentrations and should be determined empirically (e.g., by taking time points from 30 minutes to several hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1 M sodium iodide or by acidifying with formic acid to a final concentration of 1-2%.

  • Analysis:

    • Analyze the reaction mixture by RP-HPLC to separate the non-amidated precursor from the amidated product.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Collect fractions and confirm the identity of the amidated peptide by mass spectrometry.

  • Purification: If necessary, purify the amidated peptide from the reaction mixture using preparative RP-HPLC.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound using a broth microdilution method.

Materials:

  • Lyophilized this compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Peptide Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth in the wells of the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted peptide.

  • Controls: Include a positive control (microbes in broth without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization: Signaling Pathways and Biosynthesis

Below are Graphviz diagrams illustrating key pathways related to this compound's biosynthesis and mechanism of action.

Biosynthesis_of_Amidated_this compound Prepro-Gomesin Prepro-Gomesin Pro-Gomesin-Gly Pro-Gomesin-Gly This compound-Gly This compound-Gly Pro-Gomesin-Gly->this compound-Gly Propeptide Cleavage This compound-OH-Gly This compound-OH-Gly This compound-Gly->this compound-OH-Gly Hydroxylation (PHM domain) Amidated this compound Amidated this compound This compound-OH-Gly->Amidated this compound Lyase Reaction (PAL domain) PAM_Enzyme PAM (PHM & PAL domains) PAM_Enzyme->this compound-Gly PAM_Enzyme->this compound-OH-Gly Signal_Peptidase Signal_Peptidase Signal_Peptidase->Prepro-Gomesin Propeptide_Convertase Propeptide_Convertase Propeptide_Convertase->Pro-Gomesin-Gly

Caption: Biosynthetic pathway of C-terminally amidated this compound.

Gomesin_MAPK_ERK_Pathway L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC Activates PI3K PI3K Ca_Influx->PI3K Activates Raf Raf PKC->Raf Activates PI3K->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ROS_Generation ROS Generation ERK->ROS_Generation Induces Cell_Death Necrotic Cell Death ROS_Generation->Cell_Death

Caption: this compound-induced MAPK/ERK signaling pathway in cancer cells.

Gomesin_Glycosphingolipid_Pathway Cell_Membrane Cancer Cell Membrane Glycosphingolipids Glycosphingolipids Glycosphingolipids->Cell_Membrane Lipid_Rafts Cholesterol-rich Lipid Rafts Lipid_Rafts->Cell_Membrane ST3GAL5 ST3GAL5 Membrane_Disruption Membrane_Disruption Cytotoxicity Cytotoxicity Membrane_Disruption->Cytotoxicity This compound This compound This compound->Lipid_Rafts Targets This compound->ST3GAL5 Inhibits This compound->Membrane_Disruption Induces

Caption: this compound's interaction with the glycosphingolipid pathway.

Conclusion

The C-terminal amidation of this compound is a critical post-translational modification that is indispensable for its potent antimicrobial and anticancer activities. This modification enhances the peptide's stability, cationic nature, and its ability to effectively interact with and disrupt the membranes of target cells. The enzymatic machinery responsible for this modification, particularly the PAM enzyme, presents a fascinating area of study for the biotechnological production of bioactive peptides. Furthermore, the elucidation of the signaling pathways modulated by this compound, including the MAPK/ERK and glycosphingolipid pathways, opens new avenues for the development of targeted therapeutics. A thorough understanding of the structure-activity relationships of this compound, with a particular focus on its C-terminal amide, is paramount for the rational design of novel and more effective peptide-based drugs.

Gomesin: A Technical Guide to a Potent Antimicrobial and Anticancer Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomesin, a cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This technical guide provides an in-depth overview of the this compound gene and its precursor protein, its mechanism of action, and key experimental data and protocols relevant to its study and potential therapeutic development.

This compound Gene and Precursor Protein

The this compound peptide is derived from an 84-amino acid precursor protein. This prepropeptide consists of a 22-residue signal peptide, a 44-residue pro-region, and the 18-amino acid mature this compound peptide at the C-terminus. The mature peptide is characterized by a pyroglutamic acid at the N-terminus and a C-terminally amidated arginine. Its structure is defined by a β-hairpin fold stabilized by two disulfide bonds (Cys2-Cys15 and Cys6-Cys11).

Mature this compound Sequence: ZCRRLCYKQRCVTYCRGR-NH₂ (Z = pyroglutamic acid)

Quantitative Biological Activity of this compound

The biological activities of this compound have been quantified against a range of microbial and cancer cell lines. The following tables summarize key efficacy and toxicity data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismStrainMIC (µM)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316[1]
Gram-Negative Bacteria
Escherichia coliML-35p4[1]
Pseudomonas aeruginosaATCC 278534[1]
Klebsiella pneumoniaeATCC 70060332[1]
Fungi
Candida albicansATCC 188040.4[1]
Candida albicansIsolate 78 (Fluconazole-resistant)5.5

Table 2: Anticancer Activity of this compound (Half-maximal Inhibitory Concentration - IC50)

Cancer Cell LineCell TypeIC50 (µM)Reference
SH-SY5YHuman Neuroblastoma~10
PC12Rat Pheochromocytoma~10

Note: Comprehensive IC50 data for a wide range of human cancer cell lines is still emerging in published literature.

Table 3: Cytotoxicity of this compound (Hemolytic Activity - HC50)

PeptideRed Blood Cell SourceHC50 (µM)Hemolysis at 1 µMReference
This compound (native)HumanNot explicitly reported16%
Cyclic this compound (cGm)Human> 64Not reported

Mechanism of Action

This compound's primary mechanism of action involves the disruption of cell membranes. However, its activity is more complex than simple pore formation and involves specific interactions with membrane components and the activation of downstream signaling pathways.

Membrane Interaction and Disruption

This compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine. It preferentially targets and disrupts cholesterol-rich microdomains known as lipid rafts.[1] This interaction with the glycosphingolipid pathway components within these rafts is a critical step in its cytotoxic effect.[1]

Downstream Signaling Pathways

Recent studies have revealed that this compound's interaction with the cell membrane triggers a cascade of intracellular signaling events, contributing to its cytotoxic effects. This includes:

  • Calcium Influx: this compound induces a rapid influx of extracellular calcium through L-type calcium channels.

  • Activation of Kinase Pathways: The increase in intracellular calcium activates several downstream kinase signaling pathways, including:

    • Mitogen-activated protein kinase (MAPK/ERK) pathway

    • Protein Kinase C (PKC) pathway

    • Phosphoinositide 3-kinase (PI3K) pathway

  • Reactive Oxygen Species (ROS) Generation: The activation of these signaling cascades leads to the production of reactive oxygen species, which contributes to cellular damage and cell death.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-pGlu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Oxidative folding buffer: Ammonium (B1175870) acetate (B1210297) buffer (pH 7.5) with glutathione (B108866) redox system (GSH/GSSG) or air oxidation.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence, finishing with Fmoc-pGlu-OH.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation (Oxidative Folding):

    • Dissolve the purified linear peptide in an ammonium acetate buffer (pH 7.5).

    • Promote disulfide bond formation by either air oxidation (stirring the solution open to the air for 24-48 hours) or by using a glutathione redox system (e.g., 1 mM GSH, 0.1 mM GSSG).

    • Monitor the folding process by RP-HPLC.

  • Final Purification: Purify the folded, cyclized this compound by RP-HPLC and confirm its identity and purity by mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in the appropriate broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is the concentration of this compound that reduces the viability of the cancer cells by 50% compared to the untreated control.

Hemolytic Activity Assay

This protocol measures the lytic effect of this compound on red blood cells.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Positive control: 0.1% Triton X-100

  • Sterile 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Prepare hRBC Suspension: Wash fresh hRBCs with PBS by repeated centrifugation and resuspend them in PBS to a final concentration of 2% (v/v).

  • Treatment: Add serial dilutions of this compound to the wells of a 96-well plate. Add the hRBC suspension to each well.

  • Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.

  • HC50 Calculation: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control. The HC50 is the concentration of this compound that causes 50% hemolysis.

Visualizations

Experimental Workflows

Experimental_Workflows cluster_synthesis This compound Synthesis & Purification cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity s1 Fmoc Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification (Linear Peptide) s2->s3 s4 Oxidative Folding (Disulfide Bond Formation) s3->s4 s5 RP-HPLC Purification (Folded this compound) s4->s5 a1 Broth Microdilution a2 Incubation a1->a2 a3 MIC Determination a2->a3 c1 MTT Assay c2 Incubation c1->c2 c3 IC50 Determination c2->c3

Caption: Key experimental workflows for this compound synthesis and bioactivity assessment.

This compound's Mechanism of Action: Signaling Pathway

Gomesin_Signaling_Pathway This compound This compound Membrane Cancer/Microbial Cell Membrane (Lipid Rafts) This compound->Membrane Binds to CaChannel L-type Ca²⁺ Channel Membrane->CaChannel Activates CaInflux Ca²⁺ Influx CaChannel->CaInflux PKC PKC CaInflux->PKC Activates PI3K PI3K CaInflux->PI3K Activates MAPK_ERK MAPK/ERK Pathway CaInflux->MAPK_ERK Activates ROS ROS Generation PKC->ROS PI3K->ROS MAPK_ERK->ROS CellDeath Cell Death ROS->CellDeath

Caption: Downstream signaling cascade initiated by this compound's interaction with the cell membrane.

References

Methodological & Application

Application Notes and Protocols for the Fmoc Solid-Phase Synthesis of Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin is a potent, 18-amino acid cationic antimicrobial peptide originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and has also demonstrated cytotoxic effects against cancer cells.[3][4] The structure of this compound is characterized by a pyroglutamic acid (pGlu) at the N-terminus, an amidated arginine at the C-terminus, and two crucial disulfide bonds that stabilize its β-hairpin structure.[3][5] These features are critical for its biological activity.

This document provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.[3][6] The protocol covers the entire workflow from resin preparation to the final characterization of the purified peptide.

This compound Peptide Sequence: Z-Cys-Arg-Arg-Leu-Cys-Tyr-Lys-Gln-Arg-Cys-Val-Thr-Tyr-Cys-Arg-Gly-Arg-NH₂ (Z = pyroglutamic acid; Disulfide bridges: Cys2-Cys15, Cys6-Cys11)[3][5]

Molecular Weight: 2270.4 Da[1][5]

Experimental Protocols

Materials and Reagents

All Fmoc-amino acids should be of high purity (>99%). Standard side-chain protecting groups are recommended: Arg(Pbf), Cys(Trt), Gln(Trt), Lys(Boc), Thr(tBu), Tyr(tBu). A suitable solid support is a Rink Amide resin, which will yield the C-terminal amide upon cleavage.[7]

Reagent/MaterialPurpose
Rink Amide ResinSolid support for peptide synthesis, yields C-terminal amide.
Fmoc-protected Amino AcidsBuilding blocks for the peptide chain.
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.
Dichloromethane (DCM)Solvent for washing.
Piperidine (B6355638)Reagent for Fmoc deprotection.
HCTU/HATU/HOBtCoupling activators.
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions.
Trifluoroacetic Acid (TFA)Reagent for cleavage and deprotection of side chains.
Triisopropylsilane (TIS)Scavenger during cleavage.
Dithiothreitol (DTT)Scavenger during cleavage.
Diethyl Ether (cold)For precipitation of the crude peptide.
Acetonitrile (ACN)Solvent for HPLC purification.
Ammonium (B1175870) Bicarbonate BufferBuffer for oxidative folding.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. The process involves sequential steps of deprotection and coupling.

  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[7]

    • Drain the DMF and wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (2x) to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor coupling completion, a Kaiser test can be performed. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (2x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Glutamine.

Protocol 2: Cleavage and Deprotection
  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (92.5:2.5:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 3-4 hours. The Trityl protecting groups on the Cysteine residues will be removed during this step.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: N-terminal Pyroglutamate (B8496135) Formation

The N-terminal Glutamine of this compound cyclizes to form pyroglutamic acid. This can be induced post-cleavage.

  • Dissolve the crude peptide in an aqueous solution at a concentration of 1 mg/mL.

  • Adjust the pH of the solution to 2.0 using HCl.

  • Incubate the solution at 37°C overnight.[8]

  • The conversion to the pyroglutamate form can be confirmed by mass spectrometry, which will show a mass loss of 17 Da (due to the loss of ammonia).[8]

Protocol 4: Oxidative Folding for Disulfide Bond Formation

This step is critical for obtaining the biologically active form of this compound. Air oxidation in a basic buffer is a common and effective method.

  • Dissolve the linear, reduced peptide in a buffer of 0.1 M ammonium bicarbonate (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation over intermolecular cross-linking.

  • Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.

  • Monitor the reaction by taking aliquots and analyzing them via RP-HPLC and mass spectrometry. The folded peptide will typically have a shorter retention time than the reduced form, and the mass spectrum will show a mass decrease of 4 Da, corresponding to the formation of two disulfide bonds.

  • Once the folding is complete, lyophilize the solution to obtain the crude folded peptide.

Protocol 5: Purification and Characterization
  • Purification:

    • Purify the crude folded peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][9]

    • A C18 column is suitable for this purpose.

    • Use a linear gradient of mobile phase B (0.1% TFA in acetonitrile) in mobile phase A (0.1% TFA in water). A typical gradient might be 5-65% B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Characterization:

    • Analyze the purified fractions by MALDI-TOF or ESI mass spectrometry to confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 2271.4 Da).[3][5]

    • Determine the purity of the final product by analytical RP-HPLC.

Data Presentation

The following table summarizes representative quantitative data that can be expected from the synthesis of this compound using the described protocols. Actual results may vary depending on the efficiency of each step.

ParameterRepresentative ValueMethod of Determination
Crude Peptide Yield 50-70% (based on initial resin loading)Gravimetric analysis
Purity of Crude Peptide 40-60%Analytical RP-HPLC
Yield after Purification 10-20% (of crude peptide)Gravimetric analysis
Purity of Final Product >95%Analytical RP-HPLC
Observed Molecular Weight 2271.4 ± 0.5 DaMass Spectrometry

Visualizations

This compound Structure and Disulfide Bonds

G cluster_this compound This compound (ZCRRLCYKQRCVTYCRGR-NH2) pGlu1 pGlu1 Cys2 Cys2 pGlu1->Cys2 Arg3 Arg3 Cys2->Arg3 Cys15 Cys15 Cys2->Cys15 Arg4 Arg4 Arg3->Arg4 Leu5 Leu5 Arg4->Leu5 Cys6 Cys6 Leu5->Cys6 Tyr7 Tyr7 Cys6->Tyr7 Cys11 Cys11 Cys6->Cys11 Lys8 Lys8 Tyr7->Lys8 Gln9 Gln9 Lys8->Gln9 Arg10 Arg10 Gln9->Arg10 Arg10->Cys11 Val12 Val12 Cys11->Val12 Thr13 Thr13 Val12->Thr13 Tyr14 Tyr14 Thr13->Tyr14 Tyr14->Cys15 Arg16 Arg16 Cys15->Arg16 Gly17 Gly17 Arg16->Gly17 Arg18 Arg18 Gly17->Arg18

Caption: Amino acid sequence of this compound with its two disulfide bonds.

Fmoc-SPPS Workflow for this compound Synthesis

workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) deprotect->couple repeat Repeat for 17 Cycles (Arg to Gln) couple->repeat repeat->deprotect Next Amino Acid cleave 4. Cleavage from Resin & Side Chain Deprotection (TFA/TIS/DTT/H2O) repeat->cleave Final Amino Acid precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate pyroglu 6. Pyroglutamate Formation (Acidic pH, 37°C) precipitate->pyroglu fold 7. Oxidative Folding (Air Oxidation, pH 8.0-8.5) pyroglu->fold purify 8. RP-HPLC Purification fold->purify charac 9. Characterization (MS, HPLC) purify->charac end Final Product: Purified this compound charac->end

Caption: Overall workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for Recombinant Gomesin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin is a potent 18-amino acid cationic antimicrobial peptide originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and has shown cytotoxic effects on cancer cells.[3][4][5] The structure of this compound is characterized by a β-hairpin fold stabilized by two disulfide bridges, which are crucial for its biological activity.[5] Due to its therapeutic potential, the development of a robust and scalable production method is of significant interest. While chemical synthesis is an option, recombinant expression in microbial systems like Escherichia coli and Pichia pastoris offers a cost-effective and scalable alternative.[3][6]

This document provides detailed protocols for the expression and purification of recombinant this compound in both E. coli and P. pastoris.

Expression Strategy Overview

The expression of a small, cysteine-rich, and cationic peptide like this compound presents several challenges, including potential toxicity to the host organism, proteolytic degradation, and the requirement for correct disulfide bond formation. To overcome these challenges, a fusion protein strategy is recommended for both expression systems.

  • In E. coli , this compound can be expressed as a fusion with thioredoxin (Trx). This fusion partner can enhance solubility and promote the correct formation of disulfide bonds in the E. coli cytoplasm.[7][8]

  • In Pichia pastoris , a yeast expression system, this compound can be secreted into the culture medium, which simplifies purification.[9] The use of a fusion partner like the Small Ubiquitin-like Modifier (SUMO) can improve expression levels and stability.

Recombinant this compound Expression in Escherichia coli

This protocol describes the expression of this compound as a thioredoxin fusion protein (Trx-Gomesin) in E. coli.

Experimental Workflow for E. coli Expression

E_coli_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis codon_opt Codon Optimization of this compound Gene ligation Ligation into Vector codon_opt->ligation vector_prep pET32a(+) Vector Preparation vector_prep->ligation transform_dh5a Transformation into E. coli DH5α ligation->transform_dh5a transform_bl21 Transformation into E. coli BL21(DE3) transform_dh5a->transform_bl21 Plasmid Isolation culture_growth Cell Culture Growth transform_bl21->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis imac IMAC Purification of Fusion Protein cell_lysis->imac cleavage Enterokinase Cleavage imac->cleavage rp_hplc RP-HPLC Purification of this compound cleavage->rp_hplc sds_page SDS-PAGE rp_hplc->sds_page mass_spec Mass Spectrometry rp_hplc->mass_spec activity_assay Antimicrobial Activity Assay rp_hplc->activity_assay

Caption: Workflow for recombinant this compound expression in E. coli.

Detailed Protocols

1. Vector Construction

  • Gene Synthesis and Codon Optimization: The 18-amino acid sequence of this compound (ZCRRLCYKQRCVTYCRGR-NH2; Z=pyroglutamic acid) needs to be reverse-translated into a DNA sequence. For expression in E. coli, this sequence should be codon-optimized to enhance translation efficiency. A stop codon should be added at the end of the sequence.

  • Vector Selection: The pET32a(+) vector is a suitable choice. It contains a T7 promoter for strong, inducible expression, an N-terminal thioredoxin (Trx) fusion tag, a His-tag for affinity purification, and an enterokinase cleavage site to remove the fusion tags.

  • Cloning: The codon-optimized this compound gene can be synthesized with appropriate restriction sites (e.g., BamHI and XhoI) for ligation into the pET32a(+) vector. Alternatively, Gibson assembly or a similar seamless cloning method can be used.

  • Transformation and Verification: The constructed plasmid is first transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation. The sequence of the insert should be verified by Sanger sequencing.

2. Protein Expression

  • Host Strain: E. coli BL21(DE3) is a commonly used strain for T7 promoter-based expression.

  • Transformation: Transform the verified pET32a-Gomesin plasmid into competent E. coli BL21(DE3) cells.

  • Culture Growth:

    • Inoculate a single colony into 5 mL of LB medium containing 100 µg/mL ampicillin. Grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-20°C. Lower temperatures can sometimes improve the solubility of the fusion protein.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

3. Purification

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the Trx-Gomesin fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Fusion Tag Cleavage:

    • Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0).

    • Add enterokinase to the dialyzed protein solution (the exact amount should be optimized) and incubate at room temperature for 16 hours.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the mixture onto a C18 RP-HPLC column.

    • Elute the released this compound peptide using a linear gradient of acetonitrile (B52724) in 0.1% TFA. This compound is expected to elute at a specific acetonitrile concentration.

    • Collect the fractions containing the purified this compound and confirm its identity by mass spectrometry.

    • Lyophilize the purified fractions.

Recombinant this compound Expression in Pichia pastoris

This protocol outlines the secretory expression of this compound in P. pastoris.

Experimental Workflow for P. pastoris Expression

Pichia_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis codon_opt Codon Optimization of this compound Gene ligation Ligation into Vector codon_opt->ligation vector_prep pPICZαA Vector Preparation vector_prep->ligation transform_dh5a Transformation into E. coli DH5α ligation->transform_dh5a linearize Vector Linearization transform_dh5a->linearize Plasmid Isolation transform_pichia Electroporation into P. pastoris linearize->transform_pichia screening Screening of High-Expressing Clones transform_pichia->screening expression_culture Methanol-Induced Expression screening->expression_culture harvest_supernatant Harvest Supernatant expression_culture->harvest_supernatant ion_exchange Cation Exchange Chromatography harvest_supernatant->ion_exchange rp_hplc RP-HPLC Purification ion_exchange->rp_hplc sds_page SDS-PAGE rp_hplc->sds_page mass_spec Mass Spectrometry rp_hplc->mass_spec activity_assay Antimicrobial Activity Assay rp_hplc->activity_assay

Caption: Workflow for recombinant this compound expression in P. pastoris.

Detailed Protocols

1. Vector Construction

  • Gene Synthesis and Codon Optimization: The this compound gene sequence should be codon-optimized for expression in P. pastoris.

  • Vector Selection: The pPICZαA vector is suitable for secreted expression. It contains the AOX1 promoter for methanol-inducible expression and the α-factor secretion signal, which directs the expressed protein to the culture medium.

  • Cloning: Clone the codon-optimized this compound gene into the pPICZαA vector, in frame with the α-factor secretion signal.

  • Transformation and Verification: Propagate the plasmid in E. coli DH5α and verify the sequence.

2. Pichia pastoris Transformation and Expression

  • Vector Linearization: Linearize the pPICZαA-Gomesin plasmid with a restriction enzyme (e.g., SacI) to facilitate integration into the P. pastoris genome.

  • Transformation: Transform a suitable P. pastoris strain (e.g., X-33 or GS115) with the linearized plasmid by electroporation.

  • Screening: Select for transformants on YPDS plates containing Zeocin. Screen multiple colonies for the highest expression of this compound.

  • Expression Culture:

    • Grow a high-expressing clone in BMGY medium at 28-30°C with shaking until the culture reaches an OD600 of 2-6.

    • Harvest the cells by centrifugation and resuspend them in BMMY medium to induce expression.

    • Add methanol (B129727) to a final concentration of 0.5-1% every 24 hours to maintain induction.

    • Continue the induction for 72-96 hours.

3. Purification

  • Harvest Supernatant: Separate the cells from the culture medium by centrifugation. The secreted this compound will be in the supernatant.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to around 5.0 and load it onto a cation exchange column (e.g., SP Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM sodium acetate, pH 5.0).

    • Wash the column with the equilibration buffer.

    • Elute the bound this compound with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).

  • RP-HPLC:

    • Further purify the this compound-containing fractions by RP-HPLC on a C18 column as described for the E. coli protocol.

    • Confirm the identity and purity of the final product by mass spectrometry and SDS-PAGE.

    • Lyophilize the purified peptide.

Data Presentation

Due to the limited availability of specific quantitative data for recombinant this compound, the following tables present representative data for the closely related antimicrobial peptide, Tachyplesin I, which shares structural and functional similarities with this compound. This data can be used as a benchmark for optimizing this compound expression.

Table 1: Comparison of Recombinant Tachyplesin I Expression Systems

Expression SystemFusion PartnerYield (mg/L of culture)Reference
E. coliThioredoxin6.5 (soluble)[7][8]
E. coli (High-density)Thioredoxin17 (inclusion bodies)[7][8]
Pichia pastoris4 tandem copies27.24 - 29.53[9]

Table 2: Antimicrobial Activity (MIC) of this compound and Tachyplesin I

PeptideEscherichia coli (µM)Staphylococcus aureus (µM)Candida albicans (µM)Reference
This compound (native) 0.5 - 4.00.5 - 4.00.25 - 2.0[3]
Tachyplesin I (recombinant) 1.0 - 4.01.0 - 4.02.0 - 8.0[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Experimental Protocols: Key Assays

Antimicrobial Activity Assay (Broth Microdilution)
  • Bacterial Strains: Use standard laboratory strains such as E. coli ATCC 25922 and S. aureus ATCC 29213.

  • Inoculum Preparation:

    • Grow bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Peptide Preparation:

    • Dissolve lyophilized recombinant this compound in sterile water or 0.01% acetic acid.

    • Prepare a series of 2-fold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Assay Procedure:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (no peptide) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the recombinant expression and purification of this compound in both E. coli and Pichia pastoris. The choice of expression system will depend on the specific resources and requirements of the research. While E. coli offers rapid expression, P. pastoris may be advantageous for secreted expression and simplified purification. The provided data on the similar peptide, Tachyplesin I, serves as a valuable reference for expected yields and biological activity. Successful production of recombinant this compound will facilitate further research into its therapeutic applications.

References

Application Notes and Protocols for the Purification of Gomesin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomesin, a potent 18-residue cysteine-rich antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has demonstrated a broad spectrum of activity against bacteria, fungi, and even cancer cells. Its potential as a therapeutic agent necessitates a robust and efficient purification strategy. High-performance liquid chromatography (HPLC) is an indispensable technique for the isolation of this compound to a high degree of purity. This document provides a detailed two-step HPLC protocol for the purification of this compound, commencing with reversed-phase HPLC (RP-HPLC) followed by size-exclusion chromatography (SEC). The provided methodologies are based on established protocols and are intended to guide researchers in obtaining highly purified this compound for downstream applications.

Introduction

This compound is a cationic antimicrobial peptide characterized by a β-hairpin structure stabilized by two disulfide bridges. This structural motif is common to many antimicrobial peptides and is crucial for their biological activity, which often involves interaction with and disruption of microbial cell membranes. The therapeutic potential of this compound has spurred interest in its efficient purification from its natural source or from recombinant expression systems.

HPLC offers high resolution and reproducibility, making it the method of choice for peptide purification. A common strategy for purifying peptides like this compound involves a multi-step approach to remove impurities with varying physicochemical properties. A typical workflow involves an initial capture and partial purification step, such as solid-phase extraction, followed by one or more high-resolution HPLC steps. This application note details a two-step HPLC methodology, combining the hydrophobicity-based separation of RP-HPLC with the size-based separation of SEC to achieve high-purity this compound.

Experimental Protocols

Sample Preparation: Extraction from Spider Hemocytes

The initial extraction of this compound from the hemocytes of Acanthoscurria gomesiana is a critical first step to enrich the peptide and remove high molecular weight proteins and other contaminants.

Materials:

  • Hemolymph from Acanthoscurria gomesiana

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sep-Pak C18 cartridges

  • Centrifuge

  • Lyophilizer

Protocol:

  • Hemocyte Collection and Lysis: Collect hemolymph from the spiders and centrifuge to pellet the hemocytes. Resuspend the hemocytes in an acidic solution (e.g., water acidified with TFA) and lyse the cells to release the peptide content.

  • Acidic Extraction: Centrifuge the hemocyte lysate to remove cell debris. The supernatant, containing this compound and other soluble components, is collected.

  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak C18 cartridge by washing with 100% ACN followed by equilibration with acidified water (e.g., 0.1% TFA in water).

    • Load the acidic extract onto the conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with a low concentration of ACN in acidified water to remove hydrophilic impurities.

    • Elute the peptide fraction with a higher concentration of ACN (e.g., 40% ACN in acidified water).

  • Lyophilization: Lyophilize the eluted fraction to dryness. The resulting powder is the partially purified this compound extract, ready for the first HPLC step.

Step 1: Reversed-Phase HPLC (RP-HPLC)

This step separates this compound from other components in the extract based on hydrophobicity.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Aquapore RP-300 C8 (250 x 4.6 mm, 7 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 2% to 60% B over 120 minutes
Flow Rate 1.3 mL/min
Detection UV at 225 nm
Injection Volume 100 µL (of reconstituted lyophilized extract)

Protocol:

  • Sample Reconstitution: Reconstitute the lyophilized extract from the SPE step in a small volume of Mobile Phase A.

  • Injection and Fraction Collection: Inject the reconstituted sample onto the equilibrated RP-HPLC system. Collect fractions corresponding to the peaks detected at 225 nm. Based on the chromatogram from the original study, the fractions with antimicrobial activity, which includes this compound, are expected to elute as the acetonitrile concentration increases.

  • Activity Assay: Screen the collected fractions for antimicrobial activity to identify the fraction(s) containing this compound.

  • Pooling and Lyophilization: Pool the active fractions and lyophilize to dryness.

Step 2: Size-Exclusion Chromatography (SEC)

This final polishing step separates this compound from any remaining impurities of different molecular sizes.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Columns Ultraspherogel SEC 3000 and SEC 2000 (serially connected)
Mobile Phase 30% Acetonitrile in acidified water (e.g., 0.1% TFA)
Elution Isocratic
Flow Rate 0.4 mL/min
Detection UV at 225 nm
Injection Volume 50 µL (of reconstituted active fraction from RP-HPLC)

Protocol:

  • Sample Reconstitution: Reconstitute the lyophilized active fraction from the RP-HPLC step in the SEC mobile phase.

  • Injection and Purification: Inject the sample onto the equilibrated SEC system. The peak corresponding to the molecular weight of this compound (approximately 2.27 kDa) represents the purified peptide.

  • Purity Analysis: Analyze the purity of the collected this compound peak by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the final purified this compound fraction for storage.

Data Presentation

Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)
Crude Hemocyte Extract 2505.01002
Solid-Phase Extraction 504.5909
Reversed-Phase HPLC 83.87647.5
Size-Exclusion Chromatography 3.53.570>98

Experimental Workflow and Signaling Pathways

Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_rphplc Step 1: Reversed-Phase HPLC cluster_sechplc Step 2: Size-Exclusion Chromatography cluster_analysis Analysis & Final Product Hemolymph Hemolymph Collection (A. gomesiana) Hemocytes Hemocyte Isolation (Centrifugation) Hemolymph->Hemocytes Lysis Cell Lysis & Acidic Extraction Hemocytes->Lysis SPE Solid-Phase Extraction (Sep-Pak C18) Lysis->SPE Lyophilized_Extract Lyophilized Crude Extract SPE->Lyophilized_Extract RP_HPLC Aquapore RP-300 C8 (2-60% ACN Gradient) Lyophilized_Extract->RP_HPLC Inject Active_Fractions Collection of Active Fractions RP_HPLC->Active_Fractions SEC_HPLC Ultraspherogel SEC 3000 & 2000 (Isocratic 30% ACN) Active_Fractions->SEC_HPLC Inject Lyophilized Active Fractions Purified_this compound Purified this compound (>98% Purity) SEC_HPLC->Purified_this compound Purity_Analysis Purity Analysis (Analytical HPLC, Mass Spectrometry) Purified_this compound->Purity_Analysis Final_Product Lyophilized Pure this compound Purity_Analysis->Final_Product

Application Notes and Protocols for Circular Dichroism Spectroscopy of Gomesin Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin (Gm), a potent 18-residue cationic antimicrobial peptide isolated from the spider Acanthoscurria gomesiana, has garnered significant interest as a template for novel therapeutic agents due to its broad-spectrum antimicrobial and anticancer activities.[1][2] Its biological function is intrinsically linked to its three-dimensional structure, a well-defined β-hairpin stabilized by two disulfide bridges.[3] This structure is crucial for its interaction with and disruption of cellular membranes, which is believed to be its primary mechanism of action.[3][4]

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. It is particularly well-suited for studying the conformational changes of peptides like this compound upon interaction with different environments, such as membrane mimetics (e.g., micelles and lipid vesicles) or structure-inducing solvents (e.g., trifluoroethanol). These application notes provide a comprehensive guide to utilizing CD spectroscopy for the structural analysis of this compound, including detailed experimental protocols and data interpretation.

Data Presentation: Conformational Analysis of this compound and its Analogues

The secondary structure of this compound is highly dependent on its environment. In aqueous solution, it maintains its characteristic β-hairpin conformation. However, its interaction with membrane mimetics can induce further structural refinement. In contrast, linear analogues of this compound, lacking the stabilizing disulfide bonds, exhibit a random coil structure in aqueous solution and adopt a β-sheet conformation in the presence of membrane mimetics.[1][2]

Peptide/AnalogueSolvent/ConditionWavelength (nm)Mean Residue Ellipticity (θ) (deg·cm²·dmol⁻¹)Inferred Secondary StructureReference
This compound (Cyclic) Water205Strong Negativeβ-hairpin like[5]
232Positiveβ-hairpin like[5]
SDS (1 mM and 15 mM)205Strong Negativeβ-hairpin like[1][2]
232Positiveβ-hairpin like[5]
LPC micelles205Strong Negativeβ-hairpin like[5]
232Positiveβ-hairpin like[5]
TFE205Strong Negativeβ-hairpin like[5]
232Positiveβ-hairpin like[5]
POPC/POPG (3:1) vesicles~218Negativeβ-sheet[6]
This compound (Linear Analogue) Water198NegativeRandom Coil[1][2]
SDS (1 mM)192Positiveβ-sheet[5]
216Negativeβ-sheet[5]
POPC/POPG (3:1) vesicles~200NegativeRandom Coil[6]
POPC/POPG (1:1) vesicles~218Negativeβ-sheet[6]

Note: The exact molar ellipticity values can vary depending on the specific experimental conditions (e.g., buffer, temperature, lipid composition). The data presented here is a qualitative and semi-quantitative representation based on published spectra.

Experimental Protocols

Protocol 1: Standard CD Spectroscopy of this compound in Aqueous and Membrane-Mimetic Environments

This protocol is adapted from methodologies used for the analysis of β-hairpin antimicrobial peptides.

1. Sample Preparation:

  • Peptide Stock Solution: Prepare a stock solution of this compound in ultrapure water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD analysis should be in the range of 20-100 µM.

  • Membrane Mimetics:

    • SDS Micelles: Prepare a stock solution of sodium dodecyl sulfate (B86663) (SDS) in the same buffer. For analysis, this compound is mixed with SDS to final concentrations below and above the critical micelle concentration (CMC) of SDS (~8 mM), for instance, 1 mM and 15 mM.[1][2]

    • Lipid Vesicles (LUVs):

      • Prepare large unilamellar vesicles (LUVs) composed of lipids such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) at desired molar ratios (e.g., 3:1 or 1:1) using the extrusion method.

      • The final lipid concentration in the CD sample should be in the millimolar range (e.g., 1-5 mM).

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument: A calibrated circular dichroism spectrometer.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is recommended for far-UV measurements to minimize solvent absorbance.

  • Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Parameters:

    • Wavelength Range: 190-260 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

    • Temperature: 25 °C, controlled by a Peltier thermostat.

3. Data Processing and Analysis:

  • Blank Subtraction: A spectrum of the buffer (and membrane mimetics, if applicable) without the peptide should be recorded and subtracted from the sample spectrum.

  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where:

    • mdeg is the recorded ellipticity in millidegrees.

    • MRW is the mean residue weight of the peptide (Molecular Weight / number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: The percentage of secondary structure elements (β-sheet, β-turn, random coil) can be estimated by deconvolution of the CD spectra using online servers such as BeStSel or DichroWeb.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis P_Stock This compound Stock (20-100 µM) Acquisition Data Acquisition (190-260 nm, 25°C) P_Stock->Acquisition Buffer Aqueous Buffer (e.g., 10 mM NaPi, pH 7.4) Buffer->Acquisition SDS SDS Micelles (1 mM & 15 mM) SDS->Acquisition LUVs Lipid Vesicles (LUVs) (e.g., POPC/POPG) LUVs->Acquisition Processing Blank Subtraction & Conversion to Molar Ellipticity Acquisition->Processing Deconvolution Secondary Structure Deconvolution (e.g., BeStSel) Processing->Deconvolution Interpretation Structural Interpretation Deconvolution->Interpretation

Caption: Experimental workflow for CD spectroscopy of this compound.

Gomesin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_peptide This compound Peptide cluster_interaction Membrane Interaction and Disruption Membrane Anionic Phospholipids Binding Electrostatic Binding Membrane->Binding This compound This compound This compound->Binding Initial Contact Accumulation Peptide Accumulation & Lipid Clustering Binding->Accumulation Carpet-like Mechanism Disruption Membrane Laceration & Permeabilization Accumulation->Disruption Death Cell Death Disruption->Death

Caption: Mechanism of this compound-induced membrane disruption.

References

Application Notes and Protocols for the 3D Structure Determination of Gomesin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gomesin (Gm) is a potent cationic antimicrobial peptide originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1] It is an 18-residue peptide with a pyroglutamic acid at the N-terminus, a C-terminal arginine amide, and four cysteine residues forming two disulfide bridges.[1] this compound exhibits a broad spectrum of activity against bacteria, fungi, and protozoa, and has also shown anticancer properties.[1][2] Understanding the three-dimensional (3D) structure of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent and specific analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution 3D structure of peptides like this compound in solution, providing insights into their conformation and dynamics.[3]

This document provides detailed application notes and protocols for the 3D structure determination of this compound using two-dimensional (2D) proton NMR spectroscopy, based on the methodologies employed in the original structure elucidation (PDB ID: 1KFP).[2][4]

Experimental Protocols

The overall workflow for the 3D structure determination of this compound by NMR is depicted below.

This compound NMR Structure Determination Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Calculation & Validation a This compound Synthesis/Purification b NMR Sample Formulation a->b c 2D TOCSY b->c d 2D NOESY c->d e 2D DQF-COSY d->e f Resonance Assignment e->f g Derivation of Structural Restraints f->g h Molecular Dynamics & Simulated Annealing g->h i Structure Validation h->i j j i->j Final Structure Ensemble NMR_Data_to_Structure TOCSY TOCSY Spin_Systems Spin System Identification TOCSY->Spin_Systems NOESY NOESY Sequential_Assignment Sequential Assignment NOESY->Sequential_Assignment Distance_Restraints Distance Restraints (< 5 Å) NOESY->Distance_Restraints DQF_COSY DQF-COSY Dihedral_Restraints Dihedral Angle Restraints (φ) DQF_COSY->Dihedral_Restraints Spin_Systems->Sequential_Assignment Structure 3D Structure Sequential_Assignment->Structure Distance_Restraints->Structure Dihedral_Restraints->Structure

References

Application Note: Isothermal Titration Calorimetry for Probing Gomesin-Lipid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gomesin, a potent cationic antimicrobial peptide isolated from the spider Acanthoscurria gomesiana, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities.[1][2] Its mechanism of action is primarily attributed to its interaction with and disruption of cell membranes.[2] Understanding the thermodynamics of this compound's binding to lipid membranes is crucial for elucidating its mechanism and for the development of novel therapeutic agents. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This application note details the use of ITC to characterize the binding of this compound to model lipid membranes.

Principle of Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a biomolecular interaction.[3] The experiment involves titrating a solution of one component (the ligand, e.g., this compound) into a solution of the other component (the macromolecule, e.g., lipid vesicles) in a temperature-controlled sample cell.[6] Each injection of the ligand results in a heat change that is measured by the instrument. As the macromolecule becomes saturated with the ligand, the heat change per injection decreases until only the heat of dilution is observed.[6] The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[3] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the following equation:

ΔG = -RTln(K_a) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

This compound-Lipid Binding: A Thermodynamic Perspective

Studies have shown that this compound's interaction with model membranes, particularly those containing anionic phospholipids (B1166683) that mimic bacterial membranes, is a thermodynamically favorable process.[1][7] The binding is characterized as being highly exothermic, indicating that it is an enthalpy-driven process.[1][7] This suggests that the formation of favorable interactions, such as electrostatic interactions and hydrogen bonds between the peptide and the lipid headgroups, is the primary driving force for binding.

The proposed mechanism for this compound's disruptive action on membranes is the "carpet model".[2][8][9] In this model, the cationic this compound peptides first bind electrostatically to the anionic surface of the lipid bilayer, accumulating and covering it in a "carpet-like" manner.[8][10] Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to permeabilization and cell death, potentially through the formation of transient pores or micelles.[10]

Data Presentation: Thermodynamic Parameters of this compound-Lipid Binding

The following table summarizes the thermodynamic parameters for the interaction of this compound with large unilamellar vesicles (LUVs) composed of a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), which serves as a model for bacterial membranes.[1]

ParameterValueReference
Binding Affinity (K) ~ 10³ M⁻¹[1][7]
Enthalpy Change (ΔH) Highly Exothermic[1][7]
Driving Force Enthalpy-driven[1][7]
Stoichiometry (n) 1 site per 15 lipids[7]

Note: Detailed quantitative values for ΔH and ΔS for this compound are not extensively tabulated in the cited literature, but the qualitative nature of the interaction is consistently reported as highly exothermic and enthalpy-driven.

Mandatory Visualizations

ITC_Experimental_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis This compound This compound Solution (Syringe) Buffer Degassed Buffer This compound->Buffer Dissolve & Degas Titration Titration: Inject this compound into Vesicles This compound->Titration Vesicles Lipid Vesicle Suspension (Sample Cell) Vesicles->Buffer Prepare & Degas Vesicles->Titration Measurement Measure Heat Change per Injection Titration->Measurement Isotherm Generate Binding Isotherm Measurement->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Thermo Determine Thermodynamic Parameters (K, ΔH, n, ΔS, ΔG) Fitting->Thermo

Caption: Workflow for ITC analysis of this compound-lipid binding.

Carpet_Model cluster_membrane Lipid Bilayer cluster_binding 1. Electrostatic Binding cluster_carpet 2. 'Carpet' Formation cluster_disruption 3. Membrane Disruption l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 p1 This compound p1_bound This compound p2 This compound p2_bound This compound p3 This compound p4 This compound p3_bound This compound p1_bound->p3_bound Accumulation dp1 This compound p3_bound->dp1 Disruption p4_bound This compound dl1 dl2

Caption: The 'Carpet Model' for this compound's membrane disruption.

Experimental Protocols

Materials
  • This compound (synthetic or purified)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Buffer solution (e.g., 10 mM Tris or HEPES with 150 mM NaCl, pH 7.4)

  • Chloroform (B151607)

  • Nitrogen gas source

  • Sonicator or extruder

  • Isothermal Titration Calorimeter

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of POPC and POPG (e.g., 1:1 molar ratio) in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer solution by vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain LUVs of a defined size (typically 100 nm), subject the MLV suspension to either:

      • Extrusion: Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder.

      • Sonication: Sonicate the suspension using a probe sonicator until the solution becomes clear. Note that sonication can lead to lipid degradation and a wider size distribution.

  • Characterization:

    • Determine the final lipid concentration, for example, by a phosphate (B84403) assay.

    • Characterize the size distribution and lamellarity of the vesicles using Dynamic Light Scattering (DLS).

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the this compound solution in the ITC buffer. A typical concentration range is 10-100 µM.

    • Prepare the LUV suspension in the same ITC buffer. A typical lipid concentration is 1-10 mM.

    • Thoroughly degas both the peptide solution and the LUV suspension immediately before the experiment to prevent bubble formation in the ITC cell.[6]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750-1000 rpm).

    • Set the reference power (e.g., 5-10 µcal/s).

  • Titration (Peptide-into-Lipid):

    • Load the LUV suspension into the sample cell (typically ~1.4 mL for standard instruments, ~200 µL for low volume instruments).[6][11]

    • Load the this compound solution into the injection syringe.

    • Perform an initial injection (e.g., 1-2 µL) which is typically discarded from the data analysis.

    • Perform a series of subsequent injections (e.g., 5-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[6]

  • Control Experiment (Heat of Dilution):

    • To account for the heat changes due to the dilution of the peptide, perform a control titration by injecting the this compound solution into the buffer alone.

    • Subtract the heat of dilution from the heat of binding for each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model or a surface partition model) to determine the thermodynamic parameters (K_a, ΔH, n).[1]

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for characterizing the thermodynamic forces driving the interaction between this compound and lipid membranes. The data obtained from ITC experiments are invaluable for understanding the peptide's mechanism of action and for the rational design of more effective and selective antimicrobial and anticancer agents. The protocols and information provided in this application note serve as a comprehensive guide for researchers and drug development professionals interested in applying ITC to study peptide-lipid interactions.

References

Application Notes and Protocols for Assessing Gomesin-Induced Membrane Leakage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the membrane leakage activity of Gomesin, a potent antimicrobial peptide isolated from the spider Acanthoscurria gomesiana. Understanding the membrane-disrupting capabilities of this compound is crucial for its development as a potential therapeutic agent. The following sections detail the principles of commonly used membrane leakage assays, provide step-by-step protocols, and present quantitative data from relevant studies.

Introduction to this compound and its Mechanism of Action

This compound (Gm) is a cationic antimicrobial peptide known for its broad-spectrum activity against bacteria, fungi, protozoa, and cancer cells.[1][2] Its primary mechanism of action involves the permeabilization of cell membranes.[1] Unlike peptides that form stable transmembrane pores, this compound is thought to interact with the membrane surface, causing rupture and leakage of cellular contents without deep penetration into the bilayer core.[3][4] This process is often described by the "carpet model," where the peptide accumulates on the membrane surface, leading to sudden membrane disruption.[5][6] The interaction is highly dependent on the lipid composition of the target membrane, with a preference for negatively charged lipids, such as those found in bacterial and cancer cell membranes.[1][7]

Key Membrane Leakage Assays for this compound Activity

The most common methods to study this compound-induced membrane permeabilization involve monitoring the leakage of fluorescent dyes from lipid vesicles. These assays are robust, quantifiable, and allow for the investigation of how factors like lipid composition and peptide concentration influence lytic activity.

Carboxyfluorescein (CF) Leakage Assay

This assay utilizes the self-quenching property of carboxyfluorescein. At high concentrations encapsulated within lipid vesicles, its fluorescence is minimal. Upon membrane disruption by this compound, CF is released into the surrounding buffer, leading to dilution and a significant increase in fluorescence.[4][8]

Calcein (B42510) Leakage Assay

Similar to the CF assay, the calcein leakage assay also relies on a self-quenching fluorescent dye.[9] Calcein is often preferred due to its lower membrane permeability and higher photostability compared to CF. The principle remains the same: an increase in fluorescence corresponds to membrane leakage.[7][9]

Quantitative Analysis of this compound-Induced Leakage

The following tables summarize quantitative data from studies investigating this compound's membrane-disrupting activity using leakage assays.

Table 1: Effect of this compound Concentration on Carboxyfluorescein Leakage from LUVs

Peptide Concentration (µM)Vesicle Composition% LeakageReference
0.5POPC:POPG (1:1)~20%[3]
1.0POPC:POPG (1:1)~40%[3]
2.0POPC:POPG (1:1)~60%[3]
4.0POPC:POPG (1:1)~80%[3]

LUVs: Large Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Table 2: Influence of Lipid Composition on this compound-Induced Calcein Leakage

PeptideVesicle Composition% PermeabilizationReference
AgGomPOPC:CHOL (50:50)No activity[7]
AgGomPOPC:POPS (80:20)High[7]
HiGomPOPC:CHOL (50:50)No activity[7]
HiGomPOPC:POPS (80:20)High[7]
SpGomAll tested compositionsNo activity[7]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; CHOL: Cholesterol; POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine

Experimental Protocols

Protocol 1: Carboxyfluorescein Leakage Assay with Large Unilamellar Vesicles (LUVs)

Materials:

  • This compound peptide stock solution

  • Lipids (e.g., POPC, POPG) in chloroform (B151607)

  • 5(6)-Carboxyfluorescein (CF)

  • Triton X-100 (10% v/v)

  • Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture (e.g., POPC:POPG 1:1 molar ratio) in a round-bottom flask.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of CF in buffer (at a self-quenching concentration).

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form LUVs.

  • Purification:

    • Separate the CF-loaded LUVs from unencapsulated CF using a size-exclusion chromatography column equilibrated with the experimental buffer.

  • Leakage Assay:

    • Dilute the purified LUV suspension in the experimental buffer to the desired lipid concentration in a fluorescence cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add the this compound peptide solution to the cuvette at the desired final concentration and monitor the increase in fluorescence over time (Fobs).

    • After the reaction reaches a plateau or at a predetermined time point, add Triton X-100 to a final concentration of 1% (v/v) to completely lyse the vesicles and measure the maximum fluorescence (F₁₀₀).

  • Data Analysis:

    • Calculate the percentage of CF leakage using the following equation: % Leakage = [(Fobs - F₀) / (F₁₀₀ - F₀)] x 100[10]

Protocol 2: Calcein Leakage Assay

This protocol is similar to the CF leakage assay, with minor modifications.

Materials:

  • All materials from Protocol 1, replacing carboxyfluorescein with calcein.

Procedure:

  • Liposome Preparation and Purification:

    • Follow steps 1 and 2 from Protocol 1, using a calcein solution for hydration.

  • Leakage Assay:

    • Follow step 3 from Protocol 1. For calcein, typical excitation and emission wavelengths are ~495 nm and ~515 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the same formula as in Protocol 1.

Visualizing Experimental Workflows

Membrane_Leakage_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration with Fluorescent Dye lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (100 nm) freeze_thaw->extrusion purification Size-Exclusion Chromatography extrusion->purification dilution Dilute Vesicles in Cuvette purification->dilution f0 Measure Baseline Fluorescence (F₀) dilution->f0 add_this compound Add this compound f0->add_this compound f_obs Monitor Fluorescence Increase (Fobs) add_this compound->f_obs add_triton Add Triton X-100 f_obs->add_triton f100 Measure Maximum Fluorescence (F₁₀₀) add_triton->f100 calculation Calculate % Leakage: [(Fobs - F₀) / (F₁₀₀ - F₀)] x 100 f100->calculation

Caption: Workflow for dye leakage assays to measure this compound activity.

Logical Relationship of this compound's Action

The interaction of this compound with a target membrane leading to leakage can be visualized as a series of steps.

Gomesin_Action_Pathway This compound This compound binding Electrostatic Binding to Anionic Lipids This compound->binding membrane Target Membrane (e.g., Bacterial) membrane->binding accumulation Peptide Accumulation on Membrane Surface binding->accumulation destabilization Membrane Destabilization and Disruption accumulation->destabilization leakage Leakage of Cellular Contents destabilization->leakage cell_death Cell Death leakage->cell_death

Caption: Simplified model of this compound's membrane disruption mechanism.

References

Application Notes and Protocols for Assessing Gomesin Cytotoxicity using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, a potent antimicrobial peptide isolated from the spider Acanthoscurria gomesiana, has demonstrated significant cytotoxic activity against a range of cancer cell lines, making it a promising candidate for novel anticancer therapies.[1][2] Accurate and reliable assessment of its cytotoxic effects is crucial for preclinical development. This document provides detailed application notes and standardized protocols for two widely used colorimetric cell viability assays, MTT and XTT, specifically tailored for evaluating the cytotoxicity of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[3][4] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation assay where the tetrazolium salt is reduced to a water-soluble formazan product, simplifying the procedure.[5][6] Both assays provide a quantitative measure of cell viability and are amenable to high-throughput screening.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analogues on various cancer cell lines as determined by the MTT assay.

Table 1: IC50 Values of this compound and its Analogues Determined by MTT Assay

Peptide/AnalogueCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
This compound (Gm)B16Murine Melanoma24~7[3]
[Thr2,6,11,15]-GmB16Murine Melanoma24> 50[3]
[Ser2,6,11,15]-GmB16Murine Melanoma24> 50[3]
This compound (Gm)MM96LHuman Melanoma485.5 ± 1.1[2]
This compound (Gm)K562Chronic Myeloid LeukemiaNot Specified5.5 ± 1.1[2]
This compound (Gm)HeLaCervical CancerNot Specified72.7 ± 1.5[2]
Cyclic this compound AnalogueMelanoma CellsNot SpecifiedNot Specified< 5[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and reagent concentrations.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is designed for assessing the cytotoxic effect of this compound on adherent or suspension cancer cell lines in a 96-well plate format.

Materials:

  • This compound peptide (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS, protected from light)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA, resuspend in complete culture medium, and count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • For suspension cells, count the cells and seed directly into the 96-well plate at the same density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

MTT_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5,000-10,000 cells/well) incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h gomesin_treatment 3. Add this compound Dilutions (Incubate 24-72h) incubation_24h->gomesin_treatment add_mtt 4. Add MTT Reagent (Incubate 3-4h) gomesin_treatment->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

XTT Assay Protocol for this compound Cytotoxicity

This protocol offers a more streamlined approach as the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound peptide (stock solution)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Preparation of XTT Working Solution:

    • Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. This solution is light-sensitive and should be used promptly.

  • XTT Addition and Incubation:

    • After the this compound treatment period, add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of the color.

    • Measure the absorbance of each well at a wavelength between 450 nm and 500 nm. A reference wavelength of 630-690 nm can be used for background subtraction.

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.

XTT_Workflow XTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5,000-10,000 cells/well) incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h gomesin_treatment 3. Add this compound Dilutions (Incubate 24-72h) incubation_24h->gomesin_treatment add_xtt 4. Add XTT Working Solution (Incubate 2-4h) gomesin_treatment->add_xtt read_absorbance 5. Read Absorbance (450-500 nm) add_xtt->read_absorbance calculate_viability 6. Calculate % Viability read_absorbance->calculate_viability determine_ic50 7. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity assessment using the XTT assay.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves both membrane disruption and the induction of specific intracellular signaling cascades leading to apoptosis or necrosis.

Key Signaling Events:

  • Membrane Interaction: this compound initially interacts with the cancer cell membrane, showing a preference for negatively charged phospholipids (B1166683) like phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.

  • Intracellular Calcium Influx: this compound can trigger a rapid and transient increase in intracellular calcium levels, in some cases through L-type calcium channels.

  • Activation of Signaling Kinases: The rise in intracellular calcium can activate several downstream signaling pathways, including:

    • MAPK/ERK Pathway: Mitogen-activated protein kinase/extracellular signal-regulated kinase pathway.

    • PKC Pathway: Protein kinase C pathway.

    • PI3K/Akt Pathway: Phosphoinositide 3-kinase/protein kinase B pathway.

  • Reactive Oxygen Species (ROS) Generation: Activation of these signaling pathways can lead to the production of reactive oxygen species, contributing to oxidative stress and cellular damage.

  • Hippo Pathway Activation: In some cancer cells, such as melanoma, this compound has been shown to activate the Hippo signaling pathway, which is involved in controlling organ size and suppressing tumors.

  • p53/p21 Axis Stimulation: this compound can also stimulate the p53 and p21 cell cycle checkpoint proteins, leading to cell cycle arrest.

Gomesin_Signaling Simplified Signaling Pathways of this compound-Induced Cytotoxicity cluster_kinases Kinase Activation This compound This compound cell_membrane Cancer Cell Membrane (Phosphatidylserine) This compound->cell_membrane ca_channel L-type Ca2+ Channel This compound->ca_channel hippo Hippo Pathway Activation This compound->hippo p53_p21 p53/p21 Axis Stimulation This compound->p53_p21 ca_influx Intracellular Ca2+ Increase ca_channel->ca_influx mapk_erk MAPK/ERK ca_influx->mapk_erk pkc PKC ca_influx->pkc pi3k_akt PI3K/Akt ca_influx->pi3k_akt ros ROS Generation (Oxidative Stress) mapk_erk->ros pkc->ros pi3k_akt->ros apoptosis_necrosis Apoptosis / Necrosis hippo->apoptosis_necrosis cell_cycle_arrest Cell Cycle Arrest p53_p21->cell_cycle_arrest ros->apoptosis_necrosis cell_cycle_arrest->apoptosis_necrosis

Caption: Overview of key signaling pathways involved in this compound's cytotoxic effects.

Conclusion

The MTT and XTT assays are robust and reliable methods for quantifying the cytotoxic effects of this compound. The choice between the two assays may depend on factors such as throughput requirements and laboratory resources, with the XTT assay offering a simpler and faster workflow. Understanding the underlying signaling pathways of this compound's action is crucial for its development as a targeted anticancer agent. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this promising peptide.

References

Application Notes and Protocols for Flow Cytometry Analysis of Gomesin-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin (AgGom) and its analogues are antimicrobial peptides (AMPs) with potent cytotoxic effects against a range of pathogens and cancer cells. Understanding the mechanism by which this compound induces cell death is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique for dissecting the cellular responses to this compound, allowing for the quantitative analysis of apoptosis, necrosis, and other key cellular events at the single-cell level. These application notes provide a comprehensive guide to utilizing flow cytometry for studying this compound-induced cell death, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a cationic peptide that primarily targets the cell membrane. Its proposed mechanism of action involves:

  • Membrane Interaction and Permeabilization: this compound binds to the cell membrane, leading to membrane protrusion, folding, and eventual laceration. This disruption of membrane integrity is a key initiating event in this compound-induced cell death.

  • Induction of Apoptosis and Necrosis: Depending on the cell type and concentration, this compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). In melanoma cells, for instance, this compound and its homolog HiGom have been shown to significantly increase the population of late apoptotic cells.[1][2] In Devil Facial Tumour Disease (DFTD) cells, however, this compound treatment leads to necrosis.

  • Signaling Pathway Activation: this compound-induced cell death involves a complex interplay of intracellular signaling pathways. Key events include:

    • Calcium Influx: Disruption of the cell membrane can lead to an influx of extracellular calcium.

    • Mitochondrial Dysfunction: this compound can reduce the mitochondrial membrane potential, a hallmark of cellular stress and a key event in the intrinsic apoptotic pathway.[1][2]

    • Reactive Oxygen Species (ROS) Production: Increased ROS generation is another indicator of cellular stress induced by this compound.[1][2]

    • Activation of Signaling Cascades: this compound has been shown to modulate key signaling pathways that control cell proliferation and death, including the MAPK/ERK, PKC, PI3K, and Hippo pathways.[1][2]

Data Presentation

The following tables summarize quantitative data from studies analyzing the effects of this compound and its homolog, HiGom, on cancer cell lines using flow cytometry.

Table 1: Effect of this compound (AgGom) and HiGom on Apoptosis in MM96L Melanoma Cells

Treatment (50 µg/mL, 24h)% Late Apoptotic Cells (Mean ± SEM)
Untreated Control< 10%
AgGom> 50%
HiGom> 50%
Camptothecin (Positive Control)> 50%

Data adapted from a study on melanoma cells, where both peptides significantly increased the number of late apoptotic cells compared to untreated cells.[1][2]

Table 2: Effect of this compound (AgGom) and HiGom on Cell Cycle Distribution in MM96L Melanoma Cells

Treatment (50 µg/mL, 24h)Change in G0/G1 PhaseChange in S Phase
AgGomIncreasedIncreased
HiGomIncreasedNo significant change

Data reflects changes in cell cycle progression in MM96L cells after exposure to this compound peptides.[1][2]

Table 3: Effect of this compound (AgGom) and HiGom on Cell Cycle Distribution and Necrosis in Devil Facial Tumour Disease (DFTD) Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Necrotic Cells
Vehicle-treated 56.4 ± 1.124.3 ± 0.612.3 ± 0.53.2 ± 0.4
AgGom (50 µg/mL) 48.9 ± 1.229.8 ± 0.914.1 ± 0.414.5 ± 1.2
HiGom (50 µg/mL) 49.9 ± 1.028.9 ± 0.813.9 ± 0.312.9 ± 1.0

Data represents the mean ± SEM from experiments on DFTD4 cells treated for 24 hours.

Experimental Protocols

Analysis of Apoptosis and Necrosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (or analogue)

  • Cell line of interest (e.g., MM96L melanoma cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the indicated time points. Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) or camptothecin).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic and necrotic) cells, into a flow cytometry tube.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using trypsin-EDTA or a gentle cell scraper.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with decreased ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • JC-1 reagent

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the Annexin V/PI assay.

  • Cell Harvesting:

    • Harvest cells as described previously.

  • Staining:

    • Resuspend the cell pellet in 1 mL of pre-warmed complete medium.

    • Add JC-1 to a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with 1X PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples immediately on a flow cytometer.

    • Detect green fluorescence (monomers) in the FITC channel (FL1) and red fluorescence (aggregates) in the PE channel (FL2).

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Analysis of Caspase-3 Activation

Activated caspase-3 is a key executioner caspase in apoptosis. Its activity can be detected using a fluorochrome-labeled inhibitor of caspases (FLICA) or an antibody specific for the cleaved, active form.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Caspase-3 inhibitor reagent (e.g., FITC-DEVD-FMK) or cleaved caspase-3 antibody

  • Fixation and permeabilization buffers (if using an antibody)

  • Flow cytometer

Procedure (using a FLICA reagent):

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the Annexin V/PI assay.

  • Staining:

    • During the last hour of this compound treatment, add the FITC-DEVD-FMK reagent to the culture medium according to the manufacturer's instructions.

    • Incubate for 1 hour at 37°C in a CO2 incubator, protected from light.

  • Cell Harvesting and Washing:

    • Harvest cells as described previously.

    • Wash the cells twice with the provided wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of wash buffer.

    • Analyze the samples on a flow cytometer, detecting the FITC signal in the FL1 channel.

    • An increase in FITC fluorescence indicates an increase in caspase-3 activity.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_harvesting Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates cell_treatment Treat Cells with this compound (and Controls) cell_seeding->cell_treatment collect_supernatant Collect Supernatant (Floating Cells) cell_treatment->collect_supernatant combine_cells Combine Floating and Adherent Cells collect_supernatant->combine_cells detach_adherent Detach Adherent Cells detach_adherent->combine_cells wash_cells Wash Cells with PBS combine_cells->wash_cells stain_annexin Annexin V / PI Staining wash_cells->stain_annexin stain_jc1 JC-1 Staining wash_cells->stain_jc1 stain_caspase Caspase-3 Staining wash_cells->stain_caspase flow_cytometry Flow Cytometry Acquisition stain_annexin->flow_cytometry stain_jc1->flow_cytometry stain_caspase->flow_cytometry data_analysis Data Analysis and Quantification flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-induced cell death.

Gomesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mitochondria Mitochondria cluster_cell_death Cell Death This compound This compound membrane_interaction Membrane Interaction & Permeabilization This compound->membrane_interaction hippo Hippo Pathway This compound->hippo ca_influx Calcium Influx membrane_interaction->ca_influx necrosis Necrosis membrane_interaction->necrosis mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk pkc PKC Pathway ca_influx->pkc pi3k PI3K Pathway ca_influx->pi3k mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mapk_erk->mmp_loss pkc->mmp_loss pi3k->mmp_loss hippo->mmp_loss ros_production ROS Production mmp_loss->ros_production caspase_activation Caspase Activation mmp_loss->caspase_activation ros_production->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathways involved in this compound-induced cell death.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Gomesin (MIC Determination)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, a potent cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even cancer cells.[1][2] Its unique disulfide-stabilized β-hairpin structure contributes to its stability and potent antimicrobial action.[2][3] The primary mechanism of its antimicrobial activity is believed to involve the permeabilization of microbial cell membranes, although interactions with intracellular targets and induction of specific signaling pathways may also play a role.[1][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method, a standard technique for antimicrobial susceptibility testing.[5][6] Adherence to standardized protocols is crucial for obtaining reproducible and comparable results, especially for cationic antimicrobial peptides which can be influenced by assay conditions.[7][8][9]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the reported MIC values of this compound against a panel of clinically relevant bacteria and fungi. These values highlight the broad-spectrum activity of the peptide.

Test OrganismStrainMIC (µM)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316[10]
Bacillus subtilis-Highly Active[3]
Bacillus megaterium-Highly Active[3]
Gram-Negative Bacteria
Pseudomonas aeruginosaATCC 278534[10]
Klebsiella pneumoniaeATCC 70060332[10]
Escherichia coliML-35p-[10]
Fungi
Candida albicansATCC 18804-[10]
Candida albicans(resistant strains)5.5[11]
Cryptococcus neoformans--[4]

Note: MIC values can vary depending on the specific strain, assay conditions, and the specific this compound analog used.[10][12]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial peptide susceptibility testing and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7][13][14]

Materials:

  • This compound (synthetic or purified)

  • Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well, low-binding (polypropylene) microtiter plates[6][7]

  • Sterile polypropylene (B1209903) tubes

  • Solvent for peptide reconstitution (e.g., sterile deionized water, 0.01% acetic acid)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[13]

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute lyophilized this compound in a suitable solvent to a high concentration (e.g., 1 mg/mL).

    • Prepare serial dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.[13] It is recommended to prepare these dilutions at 10 times the final desired concentration in the assay wells.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).

    • Incubate at 35-37°C with agitation until the culture reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Adjust the turbidity of the microbial suspension with sterile saline or broth to match the 0.5 McFarland standard.

    • Dilute the adjusted suspension in the appropriate assay medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Assay Procedure:

    • In a sterile 96-well polypropylene microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells in duplicate or triplicate.[13] This will result in a 1:10 dilution of the peptide and the desired final concentrations.

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to approximately 211 µL.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only broth and the microbial inoculum (no this compound).

      • Sterility Control: Wells containing only broth (no inoculum or this compound).

      • Positive Control: A conventional antibiotic with a known MIC for the test organism.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth (i.e., the well appears clear).

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that reduces growth by a predefined percentage (e.g., >90%) compared to the growth control.[13]

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow prep_this compound Prepare this compound Stock and Serial Dilutions plate_setup Dispense Broth and This compound Dilutions into 96-Well Plate prep_this compound->plate_setup prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation plate_setup->inoculation incubation Incubate at 37°C (18-24h for bacteria, 24-48h for fungi) inoculation->incubation read_results Determine MIC (Visual Inspection or OD600) incubation->read_results controls Include Growth and Sterility Controls controls->plate_setup

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

Gomesin_MoA This compound This compound (Cationic Peptide) binding Electrostatic Binding This compound->binding membrane Negatively Charged Microbial Membrane membrane->binding insertion Membrane Insertion and Permeabilization binding->insertion pore_formation Pore Formation / 'Carpet' Mechanism insertion->pore_formation signaling Activation of Intracellular Signaling Cascades insertion->signaling disruption Disruption of Membrane Potential and Ion Gradients pore_formation->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death signaling->cell_death

Caption: Proposed mechanism of antimicrobial action of this compound, leading to cell death.

References

In Vivo Efficacy of Gomesin: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, a potent cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has demonstrated a broad spectrum of biological activities. Its efficacy against Gram-positive and Gram-negative bacteria, fungi, parasites, and tumor cells has positioned it as a promising candidate for therapeutic development. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in various animal models, based on published preclinical research. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this compound and its analogues.

I. Anti-Melanoma Efficacy in a Murine Xenograft Model

This compound and its homolog, HiGom, have shown significant anti-melanoma activity in vivo. The following protocols are based on studies demonstrating the delay of tumor growth upon topical and systemic administration.

Quantitative Data Summary: Anti-Melanoma Efficacy
Animal ModelTreatmentKey Efficacy ParametersOutcome
C57BL/6 mice with B16F10-Nex2 melanomaTopical this compound cream (0.02% w/w), 3 times/weekTumor VolumeSignificant delay in tumor development compared to control.[1]
Nude mice with MM96L melanoma xenograftsIntraperitoneal HiGom (10 mg/kg), every 2 days for 8 daysFold-change in Tumor VolumeSignificantly slower tumor progression compared to vehicle-treated controls.[2][3]
Zebrafish with MM96L xenograftsAgGom or HiGom (0.1 µg/mL)Proliferation and MetastasisBoth peptides exhibited antitumoral activity.[2][3]
Experimental Protocols

Objective: To evaluate the efficacy of topically applied this compound in reducing the growth of subcutaneous melanoma in mice.

Materials:

  • C57BL/6 mice (male, 7-8 weeks old)

  • B16F10-Nex2 murine melanoma cells

  • This compound peptide

  • Anionic, oil-in-water cream base

  • Hair removal cream

  • Sterile PBS

  • Calipers

Procedure:

  • Animal Preparation: Chemically depilate the right flank of the mice using a hair removal cream. After 24 hours, inject 1 x 10^5 B16F10-Nex2 tumor cells subcutaneously in the depilated area.

  • This compound Cream Formulation: Dissolve this compound in sterile water (e.g., 200 µg in 100 µl). Incorporate this solution into 1 g of the anionic cream base to achieve a final concentration of 0.02% (w/w). Prepare a control cream without this compound.

  • Treatment Initiation: Begin treatment when subcutaneous tumor volumes reach 4-10 mm³.

  • Treatment Administration: Using a small brush, spread 20 mg of the this compound-containing cream (or control cream) over the external surface of the tumor.

  • Treatment Schedule: Apply the cream three times a week for four weeks, or until the tumor volume reaches a predetermined maximum size (e.g., 3000-3300 mm³), at which point the animals should be euthanized.

  • Tumor Measurement: Measure the tumor volume every two days using digital calipers and calculate the volume using the formula: (length x width²)/2.

  • Data Analysis: Compare the tumor growth curves and survival times between the this compound-treated and control groups.

Objective: To assess the systemic efficacy of a this compound homolog (HiGom) on the progression of human melanoma xenografts.

Materials:

  • Nude mice

  • MM96L human melanoma cells

  • HiGom peptide

  • Sterile PBS (vehicle)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject MM96L cells into the flank of nude mice.

  • Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer HiGom (10 mg/kg) via intraperitoneal injection. The control group receives an equivalent volume of PBS.

  • Treatment Schedule: Injections are given at two-day intervals for a total of eight days.

  • Tumor Measurement: Measure the tumor volume every two days using digital calipers.

  • Data Analysis: Evaluate tumor progression by calculating the fold-change in tumor volume relative to the initial volume at the start of treatment. Compare the results between the HiGom-treated and vehicle-treated groups.

Signaling Pathways in Anti-Melanoma Activity

This compound peptides have been shown to exert their anti-proliferative effects by modulating key signaling pathways in melanoma cells.[2][3][4][5] This includes the activation of the p53/p21 cell cycle checkpoint and the Hippo signaling cascade, leading to cell cycle arrest, and the attenuation of the MAP kinase pathway.

Gomesin_Anticancer_Signaling This compound This compound Membrane Cancer Cell Membrane This compound->Membrane MAPK_Pathway MAP Kinase Pathway Membrane->MAPK_Pathway Hippo_Pathway Hippo Pathway Membrane->Hippo_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation p53 p53 Hippo_Pathway->p53 p21 p21 p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation

This compound's Anti-Melanoma Signaling Cascade.

II. Anti-Candidiasis Efficacy in a Murine Model

This compound has demonstrated potent antifungal activity against Candida albicans in vivo, effectively reducing fungal burden in a murine model of disseminated candidiasis.

Quantitative Data Summary: Anti-Candidiasis Efficacy
Animal ModelTreatmentKey Efficacy ParametersOutcome
Mice with disseminated candidiasisThis compoundFungal Burden (CFU/g tissue) in kidneys, spleen, and liverEffective reduction in fungal burden compared to the control group.[6]
Mice with vaginal candidiasisThis compoundFungal Burden (CFU) in vaginaEffective reduction in fungal burden.
Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To determine the efficacy of this compound in reducing fungal burden in a systemic Candida albicans infection model in mice.

Materials:

  • ICR or BALB/c mice

  • Candida albicans strain (e.g., ATCC 90028 or SC5314)

  • This compound peptide

  • Sterile saline or PBS

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Subculture the C. albicans strain twice on SDA at 37°C for 48 hours.

    • Inoculate a colony into brain heart infusion broth and grow overnight in a shaking incubator at 37°C.

    • Collect the yeast cells by centrifugation, wash with sterile saline or PBS, and resuspend.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10^5 cells/0.1 mL).

  • Infection:

    • Inject the prepared C. albicans inoculum intravenously into the lateral tail vein of the mice.

  • Treatment:

    • Administer this compound (dose to be determined based on preliminary studies) intraperitoneally at specified time points post-infection (e.g., 1, 3, and 6 days). The control group should receive the vehicle (sterile saline or PBS).

  • Assessment of Fungal Burden:

    • At a predetermined time point after the final treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the kidneys, spleen, and liver.

    • Weigh each organ and homogenize in a known volume of sterile saline or PBS.

    • Prepare serial dilutions of the homogenates and plate onto SDA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the fungal burden as CFU per gram of tissue.

    • Compare the fungal burden in the organs of this compound-treated mice to that of the control group.

Candidiasis_Workflow Inoculum Prepare C. albicans Inoculum Infection Induce Systemic Infection (IV Injection) Inoculum->Infection Treatment Administer this compound (IP) Infection->Treatment Control Administer Vehicle (IP) Infection->Control Euthanasia Euthanize Mice Treatment->Euthanasia Control->Euthanasia Organ_Harvest Harvest Kidneys, Spleen, Liver Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count CFUs Incubation->CFU_Count Analysis Calculate Fungal Burden (CFU/g tissue) CFU_Count->Analysis

Workflow for Murine Model of Disseminated Candidiasis.

III. Anti-Plasmodial Efficacy in a Mosquito Model

This compound has been shown to inhibit the development of Plasmodium parasites in mosquitoes, making it a potential candidate for transmission-blocking strategies.

Quantitative Data Summary: Anti-Plasmodial Efficacy
Animal ModelPlasmodium SpeciesTreatmentKey Efficacy ParametersOutcome
Anopheles stephensiP. berghei50 µM this compound in blood mealMean oocyst number per midgut53% reduction in oocysts.
Anopheles stephensiP. berghei100 µM this compound in blood mealMean oocyst number per midgut86% inhibition of oocyst formation.
Anopheles stephensiP. falciparum50 µM this compound in blood mealMean oocyst number per midgut56% reduction in oocyst formation.
Anopheles stephensiP. falciparum100 µM this compound in blood mealMean oocyst number per midgutComplete blockage of oocyst formation.
Experimental Protocol: Mosquito Model of Plasmodium Transmission[8]

Objective: To evaluate the effect of this compound on the development of Plasmodium oocysts in Anopheles mosquitoes.

Materials:

  • Anopheles stephensi mosquitoes

  • Plasmodium berghei or P. falciparum infected blood

  • This compound peptide

  • Membrane feeding apparatus

  • Mercurochrome stain

  • Light microscope

Procedure:

  • This compound-Containing Blood Meal Preparation:

    • Prepare different concentrations of this compound in the infected blood meal (e.g., 50 µM and 100 µM). A control group should receive a blood meal without this compound.

  • Mosquito Feeding:

    • Offer the prepared blood meals to 3- to 5-day-old female An. stephensi mosquitoes for 30-60 minutes using a membrane feeding apparatus.

  • Mosquito Maintenance:

    • Maintain the engorged mosquitoes in a controlled environment (e.g., 26°C and 80% humidity for P. falciparum, 20°C for P. berghei) with access to a 10% sucrose (B13894) solution.

  • Midgut Dissection and Oocyst Counting:

    • At 7-10 days post-feeding, dissect the midguts from the mosquitoes in a drop of PBS.

    • Stain the midguts with a 0.1% mercurochrome solution to visualize the oocysts.

    • Count the number of oocysts per midgut under a light microscope.

  • Data Analysis:

    • Calculate the mean number of oocysts per midgut for each treatment group.

    • Determine the percentage of inhibition of oocyst formation in the this compound-treated groups compared to the control group.

Plasmodium_Workflow Blood_Meal Prepare Infected Blood Meal +/- this compound Feeding Feed Anopheles Mosquitoes (Membrane Feeder) Blood_Meal->Feeding Incubation Incubate Mosquitoes (7-10 days) Feeding->Incubation Dissection Dissect Mosquito Midguts Incubation->Dissection Staining Stain with Mercurochrome Dissection->Staining Counting Count Oocysts (Microscopy) Staining->Counting Analysis Calculate Mean Oocyst Number & % Inhibition Counting->Analysis

Workflow for Assessing Anti-Plasmodial Activity in Mosquitoes.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific laboratory conditions, animal models, and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Synthesis of Cyclic Gomesin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of cyclic Gomesin analogs, a class of peptides with significant therapeutic potential due to their antimicrobial and anticancer activities. This compound, originally isolated from the spider Acanthoscurria gomesiana, is a cationic antimicrobial peptide characterized by a β-hairpin structure stabilized by disulfide bonds.[1][2][3] Cyclization of the peptide backbone has been shown to enhance stability in human serum and, in some cases, improve biological activity, making cyclic analogs attractive candidates for drug development.[4][5][6][7]

This document outlines the complete workflow for producing these analogs, from the initial solid-phase synthesis of the linear peptide to on-resin cyclization, disulfide bond formation, purification, and characterization. Furthermore, it provides standardized protocols for evaluating the biological activity of the synthesized peptides.

Summary of Quantitative Data

The following table summarizes key quantitative data for representative cyclic this compound analogs, providing a comparative overview of their biological activities.

Analog NameSequenceCyclization StrategyMIC vs. S. aureus (µM)HC₅₀ (µM)IC₅₀ vs. Melanoma Cells (µM)Purity (%)Overall Yield (%)
cGm c(ZCRRLCYKQRCVTYCRGR-G)On-resin cyclization32> 64~10>9510-20
[G1K,K8R]cGm c(KCRRLCYRRRCVTYCRGR-G)On-resin cyclization2> 64~5>9815-25
[Thr, D-Pro]-cGm c(ZCRRLCYKQR-D-Pro-VTYCRGR-G)On-resin cyclization8>100Not Reported>9510-15
cGm (NCL) c(G-ZCRRLCYKQRCVTYCRGR)Native Chemical Ligation16>50~8>955-15

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration), HC₅₀ (50% Hemolytic Concentration), IC₅₀ (50% Inhibitory Concentration). Z = pyroglutamic acid. The cyclization linker, if any, is indicated in the sequence.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analog Precursor

This protocol describes the synthesis of the linear peptide precursor for a representative analog, [G1K,K8R]cGm, using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Backbone Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Swell the peptide-resin in a 1:1 mixture of DMF and DCM.

  • Prepare the cyclization solution: 3 equivalents of EDC and 3 equivalents of HOBt in a solution of 20% DMSO in NMP.[8][9][10][11]

  • Add the cyclization solution to the resin.

  • Heat the reaction mixture to 60°C and agitate for 4-6 hours.[8][9][10][11]

  • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Disulfide Bond Formation

This protocol describes the formation of the two disulfide bridges in the cyclic this compound analog.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5

  • Dimethyl sulfoxide (DMSO) (optional, as a mild oxidant)

Procedure:

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

  • Oxidative Folding:

    • Dissolve the crude linear, reduced peptide in the oxidation buffer at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

    • Stir the solution gently, open to the air, for 12-24 hours. Alternatively, add 10-20% (v/v) DMSO to the buffer to facilitate oxidation.[5]

    • Monitor the reaction by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the appearance of the oxidized product.

  • Lyophilization: Once the oxidation is complete, lyophilize the solution to obtain the crude cyclic, oxidized peptide.

Protocol 4: Purification and Characterization

This protocol describes the purification of the cyclic this compound analog by reversed-phase high-performance liquid chromatography (RP-HPLC) and its characterization.

Materials:

  • Crude lyophilized peptide from Protocol 3

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B, for example, 5-65% B over 60 minutes, at a flow rate appropriate for the column size.

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).

  • Characterization:

    • Confirm the molecular weight of the purified peptide by mass spectrometry.

    • Confirm the three-dimensional structure and disulfide bond connectivity using 2D NMR spectroscopy.[4]

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Biological Activity Assays

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration at which no visible growth is observed.

Protocol 6: Hemolytic Assay

This protocol assesses the cytotoxicity of the peptide against red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v) as a positive control

  • Sterile 96-well plates

Procedure:

  • Wash RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution.

  • Prepare serial dilutions of the peptide in PBS in the 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Protocol 7: Cytotoxicity (MTT) Assay

This protocol evaluates the cytotoxic effect of the peptide on cancer cell lines.

Materials:

  • Cancer cell line (e.g., human melanoma A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the peptide and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cyclization On-Resin Backbone Cyclization SPPS->Cyclization Linear Peptide-Resin Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage Cyclic Peptide-Resin Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Crude Reduced Peptide Purification RP-HPLC Purification Oxidation->Purification Crude Oxidized Peptide Characterization Characterization (MS, NMR) Purification->Characterization Purified Peptide Final_Product Pure Cyclic This compound Analog Characterization->Final_Product

Caption: Experimental workflow for the synthesis of cyclic this compound analogs.

SPPS_Cycle cluster_0 SPPS Cycle for One Amino Acid Addition Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin with Elongated Chain and N-terminal Fmoc Wash2->End Repeat for next amino acid

References

Gomesin as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin (Gm), an 18-amino-acid cationic peptide isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana, has emerged as a promising scaffold for the design of novel therapeutic agents.[1][2][3] Its potent and broad-spectrum antimicrobial and anticancer activities, coupled with a well-defined β-hairpin structure stabilized by two disulfide bonds, make it an attractive template for developing new drugs with improved efficacy and selectivity.[1][4] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its analogs as a scaffold for drug design.

Structural and Functional Properties of this compound

This compound's structure is characterized by a stable β-hairpin fold, which is crucial for its biological activity.[1] This structure confers resistance to proteolytic degradation, a desirable property for therapeutic peptides. The peptide's cationic nature facilitates its interaction with negatively charged microbial and cancer cell membranes, leading to membrane permeabilization and cell death.[2] Furthermore, this compound and its analogs can also translocate into cells and interact with intracellular targets, broadening their mechanisms of action.[3] A cyclic version of this compound (cGm) has been developed to enhance its stability in human serum, further highlighting the versatility of this scaffold.[5]

Data Presentation: Biological Activities of this compound and Its Analogs

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of this compound and several of its key analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Microorganisms

Peptide/AnalogStaphylococcus aureus (μM)Escherichia coli (μM)Candida albicans (μM)Reference
This compound (Gm)444[6]
[G1K,K8R]cGm2--[5]
cGm32>100-[5]
Gm-Ala Scan Analogs4 - >644 - >644 - >64[6]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Analogs against Cancer Cell Lines

Peptide/AnalogB16F10-Nex2 (Murine Melanoma) (μM)A2058 (Human Melanoma) (μM)HCT-8 (Human Colon Carcinoma) (μM)MCF-7 (Human Breast Carcinoma) (μM)HUVEC (Human Endothelial) (μM)Reference
This compound (Gm)3.581.363.654.255.30[1]
d-Gomesin3.45----[1]
Scrambled Gm>20----[1]
Linear Gm (reduced)>20----[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based drug candidates.

Protocol 1: Solid-Phase Peptide Synthesis of this compound Analogs

This protocol describes the manual solid-phase synthesis of this compound analogs using Fmoc/tBu chemistry.[7]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) solution (20% in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether multiple times.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound analogs against bacteria.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Inoculate the test bacteria in MHB and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Hemolysis Assay

This protocol is used to assess the lytic activity of this compound analogs against red blood cells.[1]

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Triton X-100 (1% solution)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 4: MTT Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound analogs on cancer cells.[8][9]

Materials:

  • Cancer cell lines (e.g., B16F10-Nex2, A2058)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include a vehicle control (medium with the same solvent concentration used for the peptide).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the peptide concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Membrane Permeabilization Assay (Carboxyfluorescein Leakage)

This assay measures the ability of this compound analogs to disrupt model membranes.[8][10]

Materials:

  • Lipids (e.g., POPC, POPG)

  • Carboxyfluorescein (CF)

  • Buffer (e.g., Tris-HCl with NaCl)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Sephadex G-50 column

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve the lipids in chloroform/methanol.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a solution of CF in buffer to form multilamellar vesicles (MLVs).

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the MLVs through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification: Separate the CF-loaded LUVs from free CF by passing the suspension through a Sephadex G-50 column.

  • Leakage Measurement:

    • Dilute the purified LUV suspension in buffer in a cuvette.

    • Add the peptide to the cuvette and monitor the increase in CF fluorescence over time using a fluorometer (excitation at 490 nm, emission at 520 nm).

    • After the reaction reaches a plateau, add Triton X-100 to lyse all vesicles and obtain the maximum fluorescence (100% leakage).

  • Calculation: Calculate the percentage of CF leakage at different time points relative to the maximum fluorescence.

Signaling Pathways and Experimental Workflows

This compound and its analogs exert their anticancer effects through multiple mechanisms, including the modulation of key signaling pathways.

This compound-Induced Signaling Pathways

This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells by affecting several signaling cascades, including the MAPK/ERK pathway, the Hippo pathway, and the p53/p21 cell cycle checkpoint axis.[11]

Gomesin_Signaling cluster_membrane cluster_intracellular This compound This compound Membrane Cell Membrane This compound->Membrane Binds to & Permeabilizes Intracellular Intracellular Space Membrane->Intracellular Translocates MAPK_Pathway MAPK/ERK Pathway Intracellular->MAPK_Pathway Inhibits Hippo_Pathway Hippo Pathway Intracellular->Hippo_Pathway Activates p53_p21_Pathway p53/p21 Pathway Intracellular->p53_p21_Pathway Activates Proliferation_Inhibition Inhibition of Proliferation MAPK_Pathway->Proliferation_Inhibition Hippo_Pathway->Proliferation_Inhibition CellCycleArrest Cell Cycle Arrest p53_p21_Pathway->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Proliferation_Inhibition Proliferation_Inhibition->Apoptosis Drug_Design_Workflow Scaffold This compound Scaffold (Linear or Cyclic) Design Analog Design (e.g., Amino Acid Substitution, Cyclization, Conjugation) Scaffold->Design Synthesis Peptide Synthesis (Solid-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification InVitro_Antimicrobial In Vitro Antimicrobial Assays (MIC) Purification->InVitro_Antimicrobial InVitro_Anticancer In Vitro Anticancer Assays (MTT, IC50) Purification->InVitro_Anticancer Toxicity Toxicity Assessment (Hemolysis Assay) Purification->Toxicity Lead_Optimization Lead Optimization InVitro_Antimicrobial->Lead_Optimization InVitro_Anticancer->Lead_Optimization Toxicity->Lead_Optimization Mechanism Mechanism of Action Studies (Membrane Permeabilization, Signaling Pathways) Mechanism->Lead_Optimization Lead_Optimization->Mechanism InVivo In Vivo Studies (Animal Models) Lead_Optimization->InVivo

References

Application Notes and Protocols for Fluorescent Labeling of Gomesin in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, a cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana, has demonstrated significant potential as a therapeutic agent due to its broad-spectrum antimicrobial and anticancer activities.[1] Its mechanism of action is multifaceted, involving membrane permeabilization and the modulation of key intracellular signaling pathways.[2][3] To elucidate the precise mechanisms of cellular entry and intracellular trafficking, fluorescent labeling of this compound is an indispensable tool. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular uptake studies. A particular focus is placed on quantitative analysis and visualization of the experimental workflows and involved signaling pathways.

I. Fluorescent Labeling of this compound

The selection of a suitable fluorophore and labeling strategy is critical to ensure that the biological activity of this compound is minimally affected.[4] Fluorescein isothiocyanate (FITC) and Rhodamine B are commonly used fluorophores for peptide labeling due to their bright fluorescence and established conjugation chemistries.[1][5] N-terminal labeling is often preferred as the C-terminus of this compound is amidated, and internal lysine (B10760008) residues may be crucial for its activity.

Protocol 1: N-terminal FITC Labeling of this compound

This protocol describes the conjugation of FITC to the N-terminal α-amino group of this compound.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Synthesize or procure high-purity this compound. If synthesized on-resin, ensure the N-terminal Fmoc protecting group is removed while side-chain protecting groups remain intact.

  • FITC Solution Preparation: Dissolve FITC in DMF or DMSO at a concentration of 10 mg/mL immediately before use. Protect the solution from light.[6]

  • Labeling Reaction (On-Resin):

    • Swell the this compound-bound resin in DMF.

    • Add a 3-fold molar excess of the FITC solution to the resin.

    • Add a 6-fold molar excess of DIPEA to the reaction mixture to maintain an alkaline pH, which facilitates the reaction with the primary amine.[5]

    • Allow the reaction to proceed for 2-4 hours at room temperature in the dark with gentle agitation.

  • Labeling Reaction (In-Solution):

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1-2 mg/mL.

    • Slowly add a 5 to 10-fold molar excess of the FITC solution to the peptide solution while gently stirring.[6]

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Cleavage and Deprotection (for on-resin labeling): After the labeling reaction, wash the resin thoroughly with DMF and then dichloromethane. Cleave the FITC-labeled this compound from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification:

    • Purify the crude FITC-Gomesin by RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for FITC).

    • Collect the fractions corresponding to the dual-wavelength peak.

  • Characterization:

    • Confirm the identity and purity of the FITC-Gomesin conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of this compound plus the mass of FITC (389.38 g/mol ) minus the mass of water.[7]

    • Lyophilize the pure fractions and store them at -20°C or -80°C, protected from light.

Protocol 2: Rhodamine B Labeling of this compound

This protocol details the conjugation of a Rhodamine B derivative to this compound. Rhodamine B isothiocyanate can be used in a similar manner to FITC.

Materials:

  • This compound peptide

  • Rhodamine B isothiocyanate or an NHS-ester derivative of Rhodamine B

  • Anhydrous DMF or DMSO

  • 0.1 M Sodium Phosphate (B84403) buffer, pH 7.2-8.0

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide and Dye Preparation: Prepare this compound and the Rhodamine B derivative solution as described for the FITC labeling.

  • Labeling Reaction (In-Solution):

    • Dissolve this compound in 0.1 M sodium phosphate buffer (pH 7.2-8.0).

    • Add a 10 to 15-fold molar excess of the dissolved Rhodamine B derivative to the peptide solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Purify the Rhodamine B-Gomesin conjugate by RP-HPLC using a C18 column.

    • Monitor the elution at 220 nm and the excitation wavelength of Rhodamine B (around 550-570 nm).

    • Collect and lyophilize the pure fractions.

  • Characterization: Confirm the final product by mass spectrometry.

II. Cellular Uptake Studies of Fluorescently Labeled this compound

The following protocols are designed to quantitatively and qualitatively assess the cellular uptake of fluorescently labeled this compound.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FITC-Gomesin or Rhodamine B-Gomesin

  • Flow cytometer

  • (Optional) Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)[8]

  • (Optional) Trypan blue solution

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • (Optional) Inhibitor Pre-treatment: If investigating uptake mechanisms, pre-incubate the cells with endocytosis inhibitors at their optimal concentrations for 30-60 minutes at 37°C.[8]

  • Peptide Incubation:

    • Prepare different concentrations of the fluorescently labeled this compound in serum-free cell culture medium.

    • Remove the culture medium from the cells, wash once with PBS, and add the peptide solutions.

    • Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. For a negative control, incubate a set of cells at 4°C to inhibit energy-dependent uptake.

  • Cell Harvesting and Staining:

    • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove unbound peptide.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in cold PBS.

  • (Optional) Quenching of Surface Fluorescence: To distinguish between internalized and membrane-bound peptide, add trypan blue solution to the cell suspension just before analysis to quench the fluorescence of the externally bound peptide.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for FITC (Excitation: ~488 nm, Emission: ~520 nm) or Rhodamine B (Excitation: ~561 nm, Emission: ~580 nm).

    • Acquire data for at least 10,000 events per sample.

    • Gate the live cell population based on forward and side scatter properties.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.[9]

Data Presentation: Quantitative Uptake of FITC-Gomesin

Table 1: Concentration-Dependent Uptake of FITC-Gomesin in HeLa Cells after 2 hours

FITC-Gomesin Concentration (µM)Percentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
0 (Control)0.5 ± 0.110 ± 2
125.3 ± 2.1150 ± 15
568.7 ± 4.5480 ± 35
1092.1 ± 3.8950 ± 60
2098.5 ± 1.21800 ± 110

Table 2: Time-Dependent Uptake of 10 µM FITC-Gomesin in HeLa Cells

Incubation TimePercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
0 min0.6 ± 0.212 ± 3
30 min45.2 ± 3.9350 ± 28
1 hour75.8 ± 5.1720 ± 55
2 hours92.1 ± 3.8950 ± 60
4 hours95.3 ± 2.51100 ± 80

Table 3: Effect of Endocytosis Inhibitors on the Uptake of 10 µM FITC-Gomesin in HeLa Cells (2-hour incubation)

TreatmentUptake Inhibition (%)
Control (No Inhibitor)0
Chlorpromazine (30 µg/mL)45 ± 5
Genistein (200 µM)25 ± 4
Amiloride (1 mM)15 ± 3
Incubation at 4°C85 ± 7
Protocol 4: Qualitative Cellular Localization by Confocal Microscopy

Materials:

  • Cancer cell line of interest

  • Glass-bottom culture dishes or chamber slides

  • Fluorescently labeled this compound

  • Hoechst 33342 or DAPI (for nuclear staining)

  • (Optional) Organelle-specific fluorescent probes (e.g., LysoTracker Red, MitoTracker Green)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Peptide Incubation: Treat the cells with the desired concentration of fluorescently labeled this compound in serum-free medium for the desired time at 37°C.

  • (Optional) Co-staining: For co-localization studies, add organelle-specific probes during the last 30-60 minutes of the peptide incubation, following the manufacturer's instructions.

  • Washing and Fixation:

    • Remove the medium and wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips with a suitable mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

    • Acquire z-stack images to determine the intracellular localization of the peptide.[10]

III. Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the signaling pathways modulated by this compound.

Experimental and Analytical Workflow

G cluster_labeling Peptide Labeling & Purification cluster_uptake Cellular Uptake Assays cluster_analysis Data Acquisition & Analysis This compound This compound Peptide reaction Conjugation Reaction This compound->reaction fluorophore Fluorescent Dye (FITC or Rhodamine B) fluorophore->reaction hplc RP-HPLC Purification reaction->hplc ms Mass Spectrometry Characterization hplc->ms labeled_this compound Fluorescently Labeled This compound ms->labeled_this compound incubation Incubation (Time, Concentration, Temp.) labeled_this compound->incubation cells Cancer Cell Lines cells->incubation flow Flow Cytometry incubation->flow Quantitative Analysis confocal Confocal Microscopy incubation->confocal Qualitative Analysis inhibitors Endocytosis Inhibitors (Optional) inhibitors->incubation quant_data Quantitative Data (% Positive Cells, MFI) flow->quant_data qual_data Qualitative Data (Intracellular Localization) confocal->qual_data

Workflow for this compound labeling and cellular uptake analysis.
This compound Interaction with the Cell Membrane and Internalization

G cluster_membrane This compound Fluorescent This compound binding Electrostatic Binding This compound->binding membrane Cancer Cell Plasma Membrane (Negatively Charged) lipid_rafts Interaction with Lipid Rafts/Cholesterol binding->lipid_rafts endocytosis Endocytosis binding->endocytosis permeabilization Membrane Permeabilization lipid_rafts->permeabilization direct Direct Translocation permeabilization->direct intracellular_this compound Intracellular This compound endocytosis->intracellular_this compound direct->intracellular_this compound

This compound's interaction with the cell membrane and uptake.
Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][11]

G cluster_hippo Hippo Pathway cluster_mapk MAPK Pathway cluster_p53 p53/p21 Pathway This compound This compound yap YAP Phosphorylation (Ser127) This compound->yap activates erk Inhibition of p42/44 (ERK) Phosphorylation This compound->erk inhibits p53 Increased p53 Levels This compound->p53 stimulates yap_retention Cytosolic Retention of YAP yap->yap_retention proliferation_h Decreased Proliferation yap_retention->proliferation_h apoptosis Apoptosis proliferation_h->apoptosis proliferation_m Decreased Proliferation erk->proliferation_m proliferation_m->apoptosis p21 Increased p21 Levels p53->p21 cell_cycle Cell Cycle Arrest (G0/G1) p21->cell_cycle cell_cycle->apoptosis

Key signaling pathways affected by this compound in cancer cells.

IV. Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively label this compound with common fluorophores and to subsequently investigate its cellular uptake and intracellular behavior. The quantitative data tables serve as a template for presenting results in a clear and comparative manner. Furthermore, the visual diagrams of the experimental workflows and signaling pathways provide a conceptual framework for understanding the complex mechanisms of this compound's action. By employing these methodologies, researchers can gain deeper insights into the therapeutic potential of this compound and accelerate its development as a novel anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Gomesin Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomesin peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the serum stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing low stability in serum?

This compound, in its native form, is susceptible to degradation by proteases present in serum.[1][2] This enzymatic breakdown of peptide bonds leads to a short in vivo half-life, limiting its therapeutic potential. The primary culprits are exopeptidases and endopeptidases that recognize and cleave specific amino acid sequences within the peptide.

Q2: What are the most effective strategies to improve this compound's serum stability?

Several strategies have proven effective in enhancing the serum stability of this compound and other therapeutic peptides:

  • Cyclization: Converting the linear peptide into a cyclic structure can significantly increase its resistance to proteases.[3][4] Head-to-tail cyclization, in particular, has been shown to improve the in vitro stability of this compound over a 24-hour period.[3][5]

  • Incorporation of D-amino acids: Replacing one or more of the naturally occurring L-amino acids with their D-enantiomers can make the peptide less recognizable to proteases, thereby increasing its stability without necessarily compromising its biological activity.[6][7][8][9][10] An all-D form of this compound has been shown to retain its anticancer activity.

  • Chemical Modifications:

    • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder protease access to the peptide backbone, prolonging its circulation half-life.[11][12]

    • Lipidation: The addition of a lipid moiety can enhance binding to serum albumin, which protects the peptide from degradation and renal clearance.[9]

    • Terminal Modifications: Amidation of the C-terminus and acetylation or pyroglutamate (B8496135) formation at the N-terminus can block the action of exopeptidases. The native this compound already possesses a pyroglutamic acid at the N-terminus and an amidated C-terminus, which contribute to its inherent stability.[3][6]

Q3: Will modifying this compound to improve stability affect its biological activity?

Modifications can indeed impact biological activity. The key is to strategically alter the peptide in regions that are not critical for its interaction with its target. For instance, substitutions should be carefully chosen to maintain the overall structure and charge distribution necessary for antimicrobial or anticancer effects. It is crucial to perform activity assays in parallel with stability studies to ensure that the modifications do not lead to a significant loss of efficacy.

Q4: How can I assess the serum stability of my modified this compound peptide?

The standard method involves incubating the peptide in serum (typically human or mouse) at 37°C over a time course. Aliquots are taken at various time points, and the serum proteins are precipitated. The remaining intact peptide in the supernatant is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Troubleshooting Guides

Problem 1: Modified this compound analog shows reduced or no biological activity.
  • Possible Cause: The modification has altered a critical region of the peptide responsible for its activity.

  • Troubleshooting Steps:

    • Alanine (B10760859) Scanning: Systematically replace each amino acid in the modified region with alanine to identify residues crucial for activity.

    • Conservative Substitutions: If a particular residue is found to be essential, consider more conservative modifications at that position (e.g., replacing a lysine (B10760008) with an arginine to maintain a positive charge).

    • Structural Analysis: If possible, use computational modeling to predict how the modification might alter the peptide's three-dimensional structure and its interaction with target membranes.

    • Alternative Modification Sites: Explore modifying different parts of the peptide that are less likely to be involved in its biological function.

A troubleshooting workflow for addressing the loss of bioactivity is presented below.

troubleshooting_bioactivity start Start: Modified this compound has low bioactivity check_modification Was the modification in a known critical region? start->check_modification yes_critical Yes check_modification->yes_critical Yes no_critical No check_modification->no_critical No redesign Redesign modification at a non-critical site yes_critical->redesign ala_scan Perform Alanine Scan to identify critical residues no_critical->ala_scan test_activity Test bioactivity of new analog(s) redesign->test_activity conservative_sub Synthesize analog with conservative substitutions ala_scan->conservative_sub conservative_sub->test_activity end End: Optimized active analog test_activity->end

Caption: Troubleshooting workflow for loss of bioactivity.

Problem 2: Poor peak resolution or interfering peaks in HPLC/LC-MS analysis of serum stability assay.
  • Possible Cause: Incomplete precipitation of serum proteins or co-elution of the peptide with remaining serum components.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation:

      • Solvent Choice: Test different organic solvents for precipitation, such as acetonitrile, methanol, or acetone, and vary the ratio of solvent to serum.

      • Acidification: The addition of trichloroacetic acid (TCA) or trifluoroacetic acid (TFA) can improve protein precipitation.

    • Adjust HPLC/LC-MS Method:

      • Gradient Optimization: Modify the gradient of the mobile phase to improve the separation of the peptide from other components. A shallower gradient can often increase resolution.

      • Column Chemistry: Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

      • Sample Cleanup: Consider using solid-phase extraction (SPE) to clean up the sample before injection.

Data Presentation

The following table summarizes the available data on the stability and activity of various this compound analogs.

Peptide AnalogModificationSerum Stability (Remaining Peptide)Hemolytic ActivityReference
Native this compound -~75% after 24 hoursModerate[2]
Cyclic this compound (cGm) Head-to-tail cyclizationIncreased vs. nativeSimilar to native[4]
[G1K,K8R]cGm Cyclization and amino acid substitutionHigh stabilityLow (HC50 > 64 µM)[4]
DsGom Natural analogVery high stabilityExtremely low (~1% at 128 µM)[14]

Experimental Protocols

Protocol 1: Synthesis of a Cyclic this compound Analog by Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a head-to-tail cyclized this compound analog.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a ninhydrin (B49086) test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the cyclization linkage (e.g., Asp and Lys for a lactam bridge).

  • On-Resin Cyclization:

    • Activate the newly deprotected carboxyl group using a coupling reagent.

    • The deprotected amino group will react with the activated carboxyl group to form the cyclic peptide. Allow the reaction to proceed for 4-6 hours.

  • Cleavage and Final Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

The workflow for solid-phase synthesis of a cyclic peptide is illustrated below.

spss_workflow start Start: Swell Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling elongation Repeat Deprotection & Coupling coupling->elongation cyclization On-Resin Cyclization elongation->cyclization cleavage Cleavage from Resin cyclization->cleavage purification HPLC Purification cleavage->purification end End: Purified Cyclic Peptide purification->end

Caption: Solid-phase synthesis workflow for a cyclic peptide.

Protocol 2: Serum Stability Assay of this compound Peptides

Materials:

  • This compound peptide stock solution (1 mg/mL in sterile water)

  • Pooled human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Peptide Incubation:

    • Dilute the this compound peptide stock solution in PBS to the desired starting concentration (e.g., 100 µg/mL).

    • Mix the peptide solution with an equal volume of human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation:

    • Immediately add three volumes of cold ACN with 0.1% TFA to the aliquot to precipitate the serum proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC or LC-MS.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is considered 100%).

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).

The experimental workflow for a serum stability assay is depicted below.

stability_assay_workflow start Start: Peptide & Serum incubation Incubate at 37°C start->incubation sampling Time-Point Sampling incubation->sampling precipitation Protein Precipitation (ACN/TFA) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis HPLC / LC-MS Analysis of Supernatant centrifugation->analysis data_analysis Calculate % Remaining Peptide & Half-life analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a peptide serum stability assay.

References

Technical Support Center: Solid-Phase Synthesis of Cysteine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of cysteine-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges of synthesizing these complex molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase synthesis of cysteine-rich peptides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low crude peptide yield and purity with unexpected peaks in HPLC.

  • Question: My HPLC chromatogram of the crude peptide shows multiple unexpected peaks, and the overall yield is low. What could be the cause?

  • Answer: This is a common issue when synthesizing cysteine-rich peptides and can stem from several factors:

    • Peptide Aggregation: Cysteine-rich sequences, especially those with hydrophobic residues, are prone to aggregation on the resin. This can hinder coupling and deprotection steps, leading to deletion sequences.[1][2][3]

    • Side Reactions During Cleavage: The highly reactive thiol group of cysteine is susceptible to modification by carbocations generated during TFA cleavage.[4][5][6] This can lead to alkylation or oxidation.

    • Incomplete Deprotection: The trityl (Trt) protecting group, commonly used for cysteine, can be difficult to remove completely, especially if the cleavage cocktail is not optimized.

  • Troubleshooting Steps:

    • Optimize Synthesis Protocol:

      • To combat aggregation, consider using "difficult sequence" protocols. This can include using pseudoprolines or O-acyl isopeptides to disrupt secondary structure formation.[1][7] Another strategy is to use a "magic mixture" of solvents like DCM, DMF, and NMP (1:1:1) to improve solvation.[1]

      • For repeated identical amino acids or after proline, a "double couple" protocol can improve incorporation and reduce deletion sequences.[8]

    • Optimize Cleavage Cocktail:

      • Always use a freshly prepared cleavage cocktail.[5]

      • Ensure your cleavage cocktail contains effective scavengers to trap reactive carbocations. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation. For preventing thiol oxidation, 1,2-ethanedithiol (B43112) (EDT) is a crucial addition.[6]

    • Review Cysteine Protecting Group Strategy:

      • For routine synthesis of peptides with free thiols, the trityl (Trt) group is recommended as it's removed during the standard cleavage procedure. However, be aware of potential incomplete deprotection.

      • If you are synthesizing peptides with multiple disulfide bonds, a carefully planned orthogonal protection strategy is essential.[4][9][10]

Issue 2: Difficulty in forming the correct disulfide bonds.

  • Question: I am struggling to obtain the correctly folded peptide with the desired disulfide bond connectivity. What are the best strategies for disulfide bond formation?

  • Answer: Forming the correct disulfide bonds is a critical and often challenging step. The strategy depends on the number of disulfide bridges in your peptide. There are three general approaches: oxidation from unprotected thiols, oxidation from protected thiols, and directed methods for unsymmetrical disulfides.[11][12]

  • Troubleshooting Steps:

    • For a Single Disulfide Bond:

      • The most straightforward method is air oxidation of the fully deprotected linear peptide in a dilute aqueous solution (often at a slightly basic pH to facilitate thiol deprotonation).

      • Alternatively, mild oxidants like potassium ferricyanide (B76249) or iodine can be used.[13]

    • For Multiple Disulfide Bonds (Orthogonal Strategy):

      • This is the most reliable method for ensuring correct connectivity. It involves using different classes of cysteine protecting groups that can be removed selectively under specific conditions.[4][9][10]

      • A common orthogonal pair is Trityl (Trt), which is acid-labile, and Acetamidomethyl (Acm), which is removed by iodine or mercury(II) acetate.[4]

      • By selectively deprotecting one pair of cysteines and forming the first disulfide bond, followed by deprotection and oxidation of the next pair, you can control the folding process.[4]

Issue 3: Side reactions involving the C-terminal cysteine.

  • Question: I am observing significant side products, particularly when cysteine is the C-terminal amino acid. What are these side reactions and how can I minimize them?

  • Answer: The synthesis of peptides with a C-terminal cysteine is notoriously problematic due to base-catalyzed side reactions during the Fmoc deprotection step with piperidine (B6355638).[7][14] The primary side reaction is the formation of 3-(1-piperidinyl)alanine.[7] Epimerization at the C-terminal cysteine can also occur.[14]

  • Troubleshooting Steps:

    • Choice of Resin:

      • Using trityl-type resins like 2-chlorotrityl chloride resin is strongly recommended as they have been shown to significantly reduce these side reactions compared to Wang-type resins.[14]

    • Fmoc Deprotection Conditions:

      • Using a milder base for Fmoc removal can be beneficial. For instance, using 4-methylpiperidine (B120128) instead of piperidine has been shown to minimize these side reactions.[14]

    • C-terminal Cysteine Protecting Group:

      • The choice of the thiol protecting group for the C-terminal cysteine can influence the extent of side reactions. Using a sterically bulky protecting group like trityl (Trt) can help minimize, though not eliminate, these issues.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase synthesis of cysteine-rich peptides?

A1: The primary challenges include:

  • Aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and low yields.[2][3]

  • Oxidation and alkylation of the reactive cysteine thiol group during synthesis and cleavage, leading to unwanted side products.[4][5]

  • Regioselective formation of multiple disulfide bonds , which requires a carefully planned orthogonal protection strategy.[9][10]

  • Side reactions at the C-terminal cysteine , such as piperidine adduction and racemization, during Fmoc deprotection.[7][14]

Q2: What is an orthogonal protection strategy and why is it important for cysteine-rich peptides?

A2: An orthogonal protection strategy utilizes protecting groups that can be selectively removed in any order without affecting other protecting groups.[4] This is crucial for synthesizing peptides with multiple disulfide bonds, as it allows for the stepwise and controlled formation of each bridge, ensuring the correct final structure and biological activity.[4][9]

Q3: Which protecting groups are commonly used in an orthogonal strategy for cysteine?

A3: A variety of protecting groups are available, each with its own removal conditions. Some common examples include:

  • Trityl (Trt): Acid-labile, removed by TFA.[4]

  • Acetamidomethyl (Acm): Removed by iodine (which can simultaneously form a disulfide bond) or mercury(II) acetate.[4]

  • tert-Butyl (tBu): Stable to TFA but can be removed with reagents like PhS(O)Ph/CH3SiCl3 in TFA.[10]

  • 4-methoxytrityl (Mmt): More acid-labile than Trt, removed with dilute TFA.[14]

Q4: How can I prevent peptide aggregation during synthesis?

A4: Several strategies can be employed to mitigate aggregation:

  • Use of Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1][7]

  • Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of amino acids can prevent hydrogen bonding and subsequent aggregation.[7]

  • Chaotropic Agents and Special Solvents: The addition of chaotropic agents or the use of solvent mixtures like the "magic mixture" (DCM/DMF/NMP) can improve solvation and reduce aggregation.[1]

Q5: What is the role of scavengers in the cleavage cocktail for cysteine-containing peptides?

A5: Scavengers are essential for preventing side reactions during the TFA-mediated cleavage of the peptide from the resin.[5] For cysteine-containing peptides, two types of scavengers are particularly important:

  • Cation Scavengers (e.g., TIS, triethylsilane): These trap the reactive carbocations generated from protecting groups (like trityl) and the resin linker, preventing them from alkylating sensitive residues like cysteine and tryptophan.[5]

  • Reducing Agents (e.g., EDT): These maintain the cysteine thiol groups in their reduced state, preventing unwanted oxidation and disulfide bond formation during cleavage.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for common cysteine protecting groups used in Fmoc-based solid-phase peptide synthesis.

Protecting GroupAbbreviationCleavage ConditionsCleavage TimeTypical YieldNotes
TritylTrt95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours>90%Most common for routine synthesis; can be slowly cleaved by 1-3% TFA.[4]
AcetamidomethylAcmIodine (I₂) or Mercury(II) acetate1-2 hoursVariableStable to TFA and piperidine; use of heavy metals is a drawback.[4]
tert-ButyltBuPhS(O)Ph/CH₃SiCl₃ in TFA30 minGoodStable under standard TFA and redox conditions.[10]
4-MethoxytritylMmt1-2% TFA in DCM30 min>90%More acid-labile than Trt; useful for on-resin deprotection.[14]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation using Mmt and Trt Orthogonal Protection

This protocol describes the formation of the first disulfide bond on the resin, followed by cleavage and formation of the second disulfide bond in solution.

  • Selective Deprotection of Mmt:

    • Swell the peptidyl-resin in dichloromethane (B109758) (DCM).

    • Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • On-Resin Oxidation:

    • Treat the resin with a solution of N-chlorosuccinimide (NCS) (2 equivalents per thiol) in DMF for 15 minutes at room temperature.

    • Alternatively, use a solution of iodine (I₂) (10 equivalents) in DMF for 1-2 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage from Resin:

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Note: Do not use thiol-based scavengers like EDT at this stage, as they will reduce the newly formed disulfide bond.

  • Formation of the Second Disulfide Bond in Solution:

    • After precipitation and purification of the mono-cyclic peptide, dissolve it in a suitable buffer (e.g., ammonium (B1175870) bicarbonate, pH 8).

    • Allow the peptide to oxidize by stirring in an open beaker exposed to air for 24-48 hours. Monitor the reaction by HPLC.

Protocol 2: Cleavage and Global Deprotection of a Cysteine-Rich Peptide

This protocol is for the final cleavage of a peptide with Trt-protected cysteines, aiming to obtain the fully reduced linear peptide.

  • Preparation:

    • Dry the peptidyl-resin thoroughly under vacuum.

    • Prepare the cleavage cocktail fresh: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.[15]

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_folding Disulfide Bond Formation start Resin Loading deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat for each amino acid cleavage TFA Cleavage Cocktail (with Scavengers) wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification HPLC Purification precipitation->purification oxidation Oxidation/Folding purification->oxidation final_peptide Final Cysteine-Rich Peptide oxidation->final_peptide orthogonal_strategy cluster_first_bond First Disulfide Bond Formation cluster_second_bond Second Disulfide Bond Formation start Peptidyl-Resin with Orthogonally Protected Cysteines (Cys(Trt) & Cys(Acm)) deprotect_acm Selective Deprotection of Acm (e.g., Iodine) start->deprotect_acm oxidize_1 Formation of First Disulfide Bond deprotect_acm->oxidize_1 cleave_deprotect_trt Cleavage from Resin & Global Deprotection of Trt (TFA Cocktail) oxidize_1->cleave_deprotect_trt oxidize_2 Formation of Second Disulfide Bond (in solution) cleave_deprotect_trt->oxidize_2 final_product Correctly Folded Peptide with Two Disulfide Bonds oxidize_2->final_product troubleshooting_aggregation cluster_solutions Potential Solutions problem Problem: Peptide Aggregation (Low Yield, Incomplete Reactions) solvents Use 'Magic Mixture' Solvents (DCM/DMF/NMP) problem->solvents pseudoprolines Incorporate Pseudoproline Dipeptides problem->pseudoprolines backbone_prot Use Backbone Protection (e.g., Hmb group) problem->backbone_prot outcome Improved Solvation & Disrupted Secondary Structure solvents->outcome pseudoprolines->outcome backbone_prot->outcome result Successful Peptide Synthesis outcome->result

References

Technical Support Center: Optimizing Disulfide Bond Formation in Synthetic Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges in the chemical synthesis and oxidative folding of Gomesin, a cysteine-rich antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and why are the disulfide bonds important?

This compound is an 18-residue cationic antimicrobial peptide with a β-hairpin structure stabilized by two critical disulfide bonds.[1][2] The correct disulfide connectivity (Cys2-Cys15 and Cys6-Cys11) is essential for its three-dimensional fold, which in turn is crucial for its biological activity, including its antimicrobial and anticancer properties.[2][3]

Q2: What is the general workflow for synthesizing this compound?

The synthesis of this compound typically involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide chain is assembled on a solid support resin.

  • Oxidative Folding: After cleaving the linear peptide from the resin, it is subjected to an oxidative environment to facilitate the formation of the two native disulfide bonds.

Q3: What are the most common methods for oxidative folding of this compound?

The two most prevalent methods for forming the disulfide bonds in synthetic this compound are:

  • Air Oxidation: A straightforward method where the linear peptide is dissolved in a slightly alkaline buffer and exposed to air, allowing for slow oxidation of the cysteine residues.[4][5][6]

  • Glutathione (B108866) (GSH/GSSG) Redox Buffer: This method uses a mixture of reduced (GSH) and oxidized (GSSG) glutathione to create a specific redox potential that can facilitate more controlled and efficient disulfide bond formation and rearrangement of incorrect bonds.[7][8][9][10]

Q4: What is disulfide scrambling and how can it be detected?

Disulfide scrambling refers to the formation of incorrect disulfide bond pairings (e.g., Cys2-Cys6 and Cys11-Cys15 in this compound). This results in misfolded peptide isomers with potentially reduced or no biological activity. Detecting scrambling typically involves:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Misfolded isomers often have different retention times compared to the correctly folded peptide, appearing as distinct peaks.

  • Mass Spectrometry (MS): Peptide mapping under non-reducing conditions can identify the specific cysteine residues connected in each isomer.[11][12][13]

Experimental & Logical Workflows

Here are diagrams illustrating the key processes in this compound synthesis and troubleshooting.

Gomesin_Synthesis_Workflow Overall Workflow for Synthetic this compound Production cluster_synthesis Synthesis & Cleavage cluster_folding Oxidative Folding cluster_analysis Purification & Analysis SPPS Linear Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Oxidation Oxidative Folding (e.g., Air or GSH/GSSG) Cleavage->Oxidation Crude Linear Peptide Purification RP-HPLC Purification Oxidation->Purification Folding Mixture Analysis Characterization (MS, HPLC) Purification->Analysis Final Final Analysis->Final Correctly Folded this compound

Caption: Overall Workflow for Synthetic this compound Production

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield cluster_hplc Analysis of Folding Mixture cluster_solutions Potential Solutions Start Low Yield of Final Product CheckHPLC Analyze Folding Mixture by HPLC/MS Start->CheckHPLC MultiplePeaks Multiple Peaks / Isomers CheckHPLC->MultiplePeaks Yes Precipitate Precipitation / Aggregation CheckHPLC->Precipitate Yes LowConversion Low Conversion of Linear Peptide CheckHPLC->LowConversion Yes Sol_Isomers Optimize Redox Buffer (GSH/GSSG Ratio) Adjust pH MultiplePeaks->Sol_Isomers Sol_Aggregate Lower Peptide Concentration Add Denaturants (e.g., Guanidine HCl) Optimize Temperature Precipitate->Sol_Aggregate Sol_Conversion Increase Folding Time Check Reagent Quality Ensure Reducing Conditions Pre-Folding LowConversion->Sol_Conversion

References

Technical Support Center: Gomesin Hemolytic Activity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hemolytic activity of the antimicrobial peptide Gomesin.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows significantly reduced hemolytic activity, but its antimicrobial efficacy is also compromised. What is the likely cause and how can I address it?

A1: This is a common challenge as the physicochemical properties driving antimicrobial activity and hemolysis are often intertwined.

  • Possible Cause: Excessive reduction in hydrophobicity. You may have substituted too many hydrophobic residues with polar or charged ones, making the peptide too hydrophilic to effectively interact with and disrupt bacterial membranes.

  • Troubleshooting Strategy:

    • Rational Amino Acid Substitution: Instead of drastic changes, make more conservative substitutions. For example, replace a highly hydrophobic residue like Tryptophan with a less hydrophobic one like Alanine, rather than a charged residue like Lysine.

    • Alanine Scanning Mutagenesis: Systematically replace each amino acid with Alanine to identify residues critical for antimicrobial activity versus those that primarily contribute to hemolysis.

    • Helical Wheel Projections: Use helical wheel projections to guide your substitutions. The goal is to decrease the hydrophobicity of the non-polar face of the peptide's secondary structure while preserving its overall amphipathic character, which is crucial for bacterial membrane interaction.

Q2: I've designed a linear analogue of this compound by removing the disulfide bridges to reduce hemolysis, but the peptide is now highly susceptible to proteolytic degradation. How can I improve its stability?

A2: The disulfide bridges in native this compound contribute significantly to its conformational stability and resistance to proteases.[1]

  • Possible Solutions:

    • Backbone Cyclization: Cyclizing the peptide backbone can enhance stability against proteases while potentially maintaining low hemolytic activity.[2][3] A cyclic analogue of this compound, cGm, has been shown to be more stable in serum.[4][5][6]

    • Incorporate D-Amino Acids: Replacing some L-amino acids with their D-enantiomers can render the peptide less recognizable by proteases, thereby increasing its half-life.[7][8]

    • C-terminal Amidation: The native this compound has an amidated C-terminus which helps to minimize enzymatic degradation and improve stability.[4] Ensure your synthetic analogues retain this feature.

Q3: My hemolysis assay results are inconsistent and not reproducible. What are the potential sources of error in my experimental protocol?

A3: Inconsistent hemolysis data can obscure the true structure-activity relationship of your this compound analogues.

  • Common Pitfalls and Solutions:

    • Red Blood Cell (RBC) Viability: The age and handling of RBCs can affect their fragility. Always use freshly isolated RBCs for your assays.

    • Solvent Effects: The solvent used to dissolve the peptide (e.g., DMSO) can have lytic effects at high concentrations. Include a vehicle control (solvent only) to assess its contribution to hemolysis and aim to keep the final solvent concentration below 1%.

    • Incubation Conditions: Time and temperature can influence the kinetics of hemolysis. Standardize your incubation time (e.g., 1 hour) and temperature (e.g., 37°C) across all experiments.[7]

    • Incomplete Lysis Control: Ensure your positive control (e.g., 1% Triton X-100) achieves 100% hemolysis to accurately normalize your data.

Q4: I want to explore formulation strategies to reduce the hemolytic activity of a promising this compound analogue. What are my options?

A4: Formulation can be a powerful approach to mitigate hemolysis without further chemical modification of the peptide itself.

  • Encapsulation Strategies:

    • Liposomes: Encapsulating your this compound analogue in liposomes can shield it from direct contact with red blood cells in circulation, reducing the risk of hemolysis.

    • Nanoparticles: Similar to liposomes, polymeric nanoparticles can serve as delivery vehicles to protect the peptide and potentially target it to the site of infection.

Quantitative Data on Hemolytic Activity of this compound and Analogues

The following table summarizes quantitative data on the hemolytic activity of native this compound and various modified analogues. The HC50 value represents the peptide concentration that causes 50% hemolysis; a higher HC50 value indicates lower hemolytic activity.

Peptide/AnalogueModification(s)Hemolytic ActivityReference(s)
This compound (Gm) Native Peptide16% hemolysis at 1 µM[4][9]
~40% hemolysis at >100 µM[10][11]
cGm Backbone CyclizationLess hemolytic than Gm[4][9]
[D-Thr(2,6,11,15), Pro(9)]-D-Gm Linear (disulfide bridges removed), D-amino acid and Proline substitutionsApprox. 3-fold less hemolytic than Gm at 100 µM[1]
[Thr(2,6,11,15), D-Pro(9)]-Gm Linear (disulfide bridges removed), D-Proline substitutionApprox. 3-fold less hemolytic than Gm at 100 µM[1]
DsGom Natural His-rich analogue~1% hemolysis at 128 µM (compared to 5% for Gm under same conditions)[10]
[G1K,K8R]cGm Backbone cyclization, Gly1->Lys and Lys8->Arg substitutionsHC50 > 64 µM[3]

Experimental Protocols

Hemolysis Assay

This protocol outlines a standard method for determining the hemolytic activity of this compound and its analogues.

  • Preparation of Red Blood Cells (RBCs): a. Obtain fresh human or sheep red blood cells. b. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. c. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).

  • Assay Procedure: a. Prepare serial dilutions of the this compound analogues in PBS. b. In a 96-well plate, add 50 µL of each peptide dilution to triplicate wells. c. Add 50 µL of the 4% RBC suspension to each well. d. For controls, add 50 µL of PBS (negative control, 0% hemolysis) and 50 µL of 1% Triton X-100 (positive control, 100% hemolysis) to separate wells, followed by 50 µL of the 4% RBC suspension. e. Incubate the plate at 37°C for 1 hour.

  • Data Analysis: a. Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released. d. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 e. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for the chemical synthesis of this compound analogues.

  • Resin Preparation: Start with a Rink Amide resin for C-terminally amidated peptides.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA, and add it to the resin to form the peptide bond.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry.

Visualizations

experimental_workflow cluster_design Analogue Design cluster_synthesis Synthesis & Purification cluster_testing Activity & Safety Testing cluster_analysis Analysis & Iteration design Identify Target Modifications (e.g., reduce hydrophobicity, remove disulfide bridges) synthesis Solid-Phase Peptide Synthesis design->synthesis Synthesize Analogue purification RP-HPLC Purification synthesis->purification hemolysis Hemolysis Assay (HC50) purification->hemolysis Test Hemolytic Activity antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial Test Antimicrobial Activity analysis Calculate Therapeutic Index (HC50 / MIC) hemolysis->analysis antimicrobial->analysis iteration Iterate Design analysis->iteration Evaluate Results iteration->design Refine Modifications

Caption: Workflow for designing and testing this compound analogues with reduced hemolytic activity.

gomesin_hemolysis_pathway cluster_peptide This compound Peptide cluster_rbc Red Blood Cell (RBC) cluster_interaction Interaction & Lysis This compound This compound hydrophobicity High Hydrophobicity cationicity Positive Charge insertion Non-specific Hydrophobic Insertion into Membrane This compound->insertion Initial Electrostatic Attraction rbc_membrane RBC Membrane (Zwitterionic) disruption Membrane Disruption insertion->disruption Carpet-like Mechanism hemolysis Hemoglobin Release (Hemolysis) disruption->hemolysis

Caption: Proposed mechanism of this compound-induced hemolysis.

References

Gomesin Aggregation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gomesin, a potent antimicrobial and anticancer peptide isolated from the spider Acanthoscurria gomesiana, holds significant promise for therapeutic applications.[1][2][3] However, like many peptides, its propensity to aggregate in solution can pose a significant challenge during experimental work, leading to inaccurate results and loss of activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, prevent, and resolve this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is an 18-residue cationic peptide with a well-defined β-hairpin structure stabilized by two disulfide bonds.[4][5] Its structure contains both hydrophobic and hydrophilic regions.[5] This amphipathic nature, combined with its positive charge, can lead to self-association and aggregation in solution, particularly under certain environmental conditions like high concentration, specific pH, or ionic strength.[6]

Q2: How can I visually detect if my this compound solution has aggregated?

A2: The most straightforward indication of significant aggregation is the appearance of visible precipitates, cloudiness, or turbidity in the solution.[7] Even in the absence of visible changes, micro-aggregates can be present. For more sensitive detection, techniques like Dynamic Light Scattering (DLS) can be employed to measure particle size distribution in the solution.[8]

Q3: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into an aqueous buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic or amphipathic molecules.[9] Here are several troubleshooting steps:

  • Modify the Dilution Method: Instead of adding the concentrated this compound stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add the stock solution to a smaller volume of the buffer while vortexing, and then add this intermediate solution to the remaining buffer.[10]

  • Lower the Final Concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.

  • Adjust the Final Organic Solvent Concentration: While high concentrations of organic solvents can be toxic in cell-based assays, a small final percentage (e.g., <1% DMSO) might be necessary to maintain solubility.[10] Always include a vehicle control in your experiments to account for any effects of the solvent.

Q4: What are the optimal storage conditions to prevent this compound aggregation?

A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare a concentrated stock in a suitable organic solvent like DMSO and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. When thawing a stock solution, ensure it is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.[9]

Q5: Can the pH or salt concentration of my buffer influence this compound aggregation?

A5: Yes, both pH and ionic strength can significantly impact peptide aggregation.[6] For a cationic peptide like this compound, changes in pH can alter its net charge, affecting electrostatic repulsion between molecules. Similarly, high salt concentrations can screen these charges, potentially promoting aggregation driven by hydrophobic interactions. It is advisable to empirically test a range of pH values and ionic strengths to find the optimal buffer conditions for your specific application.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to identifying and resolving this compound aggregation issues.

Table 1: Factors Influencing this compound Aggregation and Mitigation Strategies
FactorPotential Cause of AggregationRecommended Action
Concentration High peptide concentration increases intermolecular interactions.Work at the lowest feasible concentration. Perform concentration-dependent studies to identify the aggregation threshold.
Solvent Poor solubility in aqueous buffers. Rapid solvent exchange from organic to aqueous phase.Prepare stock solutions in DMSO or another suitable organic solvent. Use a stepwise dilution method when transferring to aqueous buffers.[10][11]
pH Suboptimal pH can reduce the net positive charge, decreasing electrostatic repulsion.Empirically determine the optimal pH for solubility. Start with a pH where the peptide is expected to have a high positive charge (e.g., slightly acidic to neutral).
Ionic Strength High salt concentrations can shield electrostatic repulsions.Use buffers with low to moderate ionic strength. Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).
Temperature Temperature can affect hydrophobic interactions and peptide conformation.[6]Maintain a consistent temperature during experiments. For storage, follow recommended guidelines (lyophilized at -20°C or -80°C).
Agitation Vigorous shaking or stirring can sometimes induce aggregation at air-water interfaces.Mix solutions by gentle vortexing or inversion. Avoid vigorous shaking.
Freeze-Thaw Cycles Repeated cycles can lead to the formation of ice crystals and local concentration gradients, promoting aggregation.Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your final aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of the buffer to get a 1 mM solution with 10% DMSO.

  • Final Dilution: Add the intermediate dilution (or the initial stock if skipping the intermediate step) dropwise to the final volume of the pre-warmed aqueous buffer while gently vortexing. Ensure the final DMSO concentration is compatible with your assay (ideally ≤0.5%).[11]

  • Verification: Before use, visually inspect the final solution for any signs of precipitation. For critical applications, consider analyzing the solution using Dynamic Light Scattering (DLS) to check for the presence of aggregates.

Protocol 2: Detection of this compound Aggregation using UV-Vis Spectroscopy

A simple, indirect method to detect aggregation is by measuring light scattering using a standard UV-Vis spectrophotometer.[12][13]

  • Prepare Samples: Prepare your this compound solution at the desired concentration in the final buffer. Prepare a blank solution containing only the buffer.

  • Acquire Spectra: Scan the absorbance of the blank and the this compound solution from 250 nm to 600 nm.

  • Analyze Data: An increase in absorbance at higher wavelengths (e.g., >340 nm) that is not attributable to a specific chromophore is indicative of light scattering by aggregates.[13] A higher scattering signal suggests a greater degree of aggregation.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting this compound aggregation and a conceptual pathway that could be affected by it.

Troubleshooting this compound Aggregation A Start: this compound Aggregation Suspected B Visual Inspection: Precipitate or Cloudiness? A->B C Significant Aggregation Present B->C Yes D No Visible Aggregation B->D No E Check Solution Preparation C->E L Sensitive Detection Needed (e.g., DLS, UV-Vis) D->L F Is Final Concentration Too High? E->F G Lower Working Concentration F->G Yes H Check Dilution Method F->H No M Problem Resolved G->M I Use Stepwise Dilution H->I Incorrect J Check Buffer Conditions (pH, Salt) H->J Correct I->M K Optimize Buffer Composition J->K Suboptimal J->M Optimal K->M N Consider Peptide Modification (e.g., cGm) K->N If problem persists L->E

Caption: A workflow for troubleshooting this compound aggregation.

Impact of Aggregation on this compound's Mechanism A Soluble this compound Monomers B This compound Aggregates A->B Aggregation C Cell Membrane A->C Binding E Reduced Bioavailability B->E D Membrane Permeabilization C->D Disruption F Cell Lysis / Apoptosis D->F G Loss of Therapeutic Effect E->G

Caption: Impact of aggregation on this compound's mechanism of action.

References

Technical Support Center: Enhancing the Therapeutic Index of Gomesin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gomesin and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and advance your drug development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows lower than expected antimicrobial/anticancer activity. What are the possible causes?

A1: Several factors could contribute to reduced potency:

  • Peptide Integrity and Purity: Ensure the peptide was synthesized and purified to a high degree (>95%). Incomplete synthesis or contaminants can interfere with activity. It is recommended to verify the molecular weight via mass spectrometry.

  • Disulfide Bond Formation: For analogs containing cysteine residues, proper formation of disulfide bridges is crucial for the characteristic β-hairpin structure and biological activity.[1][2] Improper folding can lead to inactive peptides. Consider optimizing the oxidation/folding conditions.

  • Peptide Degradation: this compound and its linear analogs can be susceptible to degradation by proteases, especially in serum-containing media.[3] If you observe a loss of activity over time, consider using a more stable analog, such as a cyclic version (cGm) or one with D-amino acid substitutions.[4][5]

  • Assay Conditions: The pH, salt concentration, and presence of serum in your experimental buffer can influence peptide activity. For instance, the antifungal activity of the DsGom analog is enhanced at a lower pH.[6][7]

Q2: I'm observing high hemolytic activity or cytotoxicity in my control cell lines. How can I improve the therapeutic index?

A2: Reducing off-target toxicity is key to enhancing the therapeutic index. Here are some strategies:

  • Analog Selection: Not all this compound analogs are created equal in terms of their toxicity profile. The DsGom analog, for example, has been shown to have extremely low hemolytic and cytotoxic activity compared to native this compound.[6][7][8] Linear analogs like [D-Thr(2,6,11,15), Pro(9)]-D-Gm have also been developed to have a better therapeutic index.[1]

  • Cyclization: Backbone cyclization of this compound analogs can in some cases enhance selectivity for target cells over host cells.[3] The designed cyclic analog [G1K,K8R]cGm exhibits potent antimicrobial activity with low hemolytic activity.[2]

  • Amino Acid Substitutions: The introduction of D-amino acids or the replacement of hydrophobic residues can modulate the interaction with mammalian cell membranes, thereby reducing cytotoxicity.[4][5]

Q3: My linear this compound analog is not stable in serum. What are my options?

A3: Serum instability is a known challenge for some linear peptide analogs, which can limit their therapeutic potential.[3] To overcome this, consider the following:

  • Cyclic Analogs: Cyclic this compound (cGm) and its derivatives are generally more resistant to proteolytic degradation in human serum compared to their linear counterparts.[2][9][10]

  • Terminal Modifications: The native this compound has a pyroglutamic acid at the N-terminus and an amidated C-terminus, which contribute to its stability.[9] Ensuring your synthetic analog incorporates similar modifications can enhance stability.

  • D-Amino Acid Substitution: Incorporating D-amino acids can make the peptide less recognizable to proteases, thereby increasing its half-life in serum.[4][5]

Q4: I am seeing inconsistent results between batches of the same this compound analog. What could be the reason?

A4: Batch-to-batch variability is a common issue in peptide research. The primary causes are often:

  • Synthesis and Purification: Solid-phase peptide synthesis (SPPS) can sometimes result in batch differences.[9] It is crucial to have stringent quality control for each batch, including HPLC purification and mass spectrometry analysis, to ensure consistent purity and identity.

  • Peptide Handling and Storage: Peptides are sensitive to temperature fluctuations and repeated freeze-thaw cycles. Aliquot your peptide stocks and store them at -20°C or -80°C. Use a consistent and validated protocol for solubilizing the peptide.

  • Assay Reproducibility: Ensure that all assay parameters (cell density, incubation time, reagent concentrations) are kept consistent across experiments.

Troubleshooting Guides

Issue 1: Low Biofilm Eradication Activity
Potential Cause Troubleshooting Step
Incorrect Analog Choice Not all analogs are effective against biofilms. The cyclic analog [G1K,K8R]cGm has demonstrated potent activity against Staphylococcus aureus biofilms.[2][11][12]
Insufficient Peptide Concentration Biofilms often require higher concentrations of antimicrobial agents for eradication compared to planktonic bacteria. Perform a dose-response experiment to determine the minimal biofilm eradication concentration (MBEC).
Inadequate Incubation Time The peptide may require more time to penetrate the biofilm matrix and kill the embedded cells. The half-time for membrane permeabilization by [G1K,K8R]cGm across a biofilm was found to be 65 minutes.[12] Consider extending the incubation period.
Inactive Analog The three-dimensional structure stabilized by disulfide bonds is essential for the antibiofilm activity of some analogs. Linear or unfolded versions may be inactive.[11][12] Confirm the structural integrity of your peptide.
Issue 2: Contradictory Cell Death Pathway Activation
Potential Cause Troubleshooting Step
Cell-Type Specific Responses This compound and its analogs can activate different signaling pathways depending on the cell type. For example, in melanoma cells, this compound peptides activate the Hippo signaling cascade and the p53/p21 axis while inhibiting the MAPK pathway.[13][14] In neuroblastoma cells, they can induce necrosis via calcium influx and activation of MAPK/ERK, PKC, and PI3K signaling.[15]
Peptide Concentration The concentration of the peptide can influence the observed mechanism. Low concentrations might affect signaling pathways related to capsule expression in fungi, while higher concentrations lead to cell death.[16]
Membrane vs. Intracellular Targets While the primary mechanism is often membrane permeabilization, some analogs can enter cells and interact with intracellular targets.[4][9] Investigate both possibilities using membrane integrity assays and cellular uptake studies.

Quantitative Data Summary

Table 1: Antimicrobial and Hemolytic Activity of Selected this compound Analogs

AnalogTarget OrganismMIC (µM)Hemolytic Activity (HC₅₀ in µM)Therapeutic Index Improvement (Fold Increase vs. Gm)Reference
This compound (Gm) C. albicans-~40% lysis at >100 µMBaseline[1][17]
S. aureus-
E. coli-
[D-Thr(2,6,11,15), Pro(9)]-D-Gm Bacteria->10032[1]
Yeast-128-512[1]
DsGom FungiComparable to GmExtremely lowSignificantly better toxicity profile[6][7][8]
[G1K,K8R]cGm S. aureus2>6410-fold increase in potency vs. cGm[2]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microbroth dilution methods.

  • Preparation of Peptide Stock: Dissolve the this compound analog in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Bacterial/Fungal Inoculum: Culture the target microorganism to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Protocol 2: Hemolytic Activity Assay

This assay assesses the toxicity of this compound analogs to red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human red blood cells (hRBCs). Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.[8]

  • Peptide Dilution: Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.

  • Incubation: Add the prepared RBC suspension to each well.

  • Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 0.1% Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1.5 hours.[6]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Analog Evaluation cluster_synthesis Peptide Synthesis & QC cluster_activity Biological Activity cluster_toxicity Toxicity Profile cluster_analysis Therapeutic Index Calculation synthesis Solid-Phase Synthesis purification HPLC Purification synthesis->purification qc Mass Spec & Purity Analysis purification->qc mic Antimicrobial/Antifungal (MIC Assay) qc->mic mtt Anticancer Cytotoxicity (MTT/LDH Assay) qc->mtt hemolysis Hemolysis Assay qc->hemolysis pbmc PBMC Cytotoxicity qc->pbmc ti Therapeutic Index mic->ti mtt->ti hemolysis->ti pbmc->ti

Caption: Workflow for synthesis, characterization, and evaluation of this compound analogs.

gomesin_signaling This compound-Induced Signaling in Cancer Cells cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascades cluster_outcome Cellular Outcome This compound This compound Analog membrane Membrane Permeabilization / Lipid Raft Disruption This compound->membrane ltype L-type Ca2+ Channels This compound->ltype hippo Hippo Pathway (Activation) This compound->hippo mapk MAPK/ERK Pathway (Inhibition/Activation) This compound->mapk p53 p53/p21 Axis (Activation) This compound->p53 ros ROS Generation membrane->ros necrosis Necrosis membrane->necrosis ca_influx Ca2+ Influx ltype->ca_influx ca_influx->ros ca_influx->mapk pi3k PI3K/AKT/mTOR (Activation) ca_influx->pi3k ros->necrosis cellcycle Cell Cycle Arrest hippo->cellcycle apoptosis Apoptosis mapk->apoptosis mapk->necrosis pi3k->apoptosis Prevents p53->cellcycle

Caption: Signaling pathways modulated by this compound analogs in cancer cells.

References

Technical Support Center: Overcoming Gomesin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Gomesin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cationic antimicrobial peptide originally isolated from the hemocytes of the spider Acanthoscurria gomesiana.[1][2] It is characterized by a β-hairpin structure stabilized by two disulfide bridges.[1] Its primary mechanism of action involves the electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][3] This interaction leads to membrane disruption and permeabilization, causing leakage of intracellular contents and ultimately cell death.[1][3][4] Unlike some other antimicrobial peptides, this compound may not form stable pores but rather induces membrane protrusion, folding, and laceration.[5]

Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strains. What could be the reason?

A2: Higher than expected MIC values can be due to several factors:

  • Peptide Quality and Handling: The stability and activity of this compound can be compromised by improper storage or handling. Ensure that the peptide is stored at the recommended temperature (typically -20°C or lower) and dissolved in an appropriate solvent as per the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.

  • Experimental Conditions: The composition of the growth medium can significantly impact the activity of cationic antimicrobial peptides like this compound. High salt concentrations can interfere with the initial electrostatic interaction between this compound and the bacterial membrane. Divalent cations (e.g., Ca²⁺, Mg²⁺) can also stabilize the outer membrane of Gram-negative bacteria, reducing susceptibility. It is recommended to use cation-adjusted Mueller-Hinton broth for susceptibility testing.

  • Inherent Resistance: The bacterial strain you are using may have intrinsic resistance mechanisms that reduce its susceptibility to this compound.

  • Acquired Resistance: If you are working with strains that have been previously exposed to this compound or other cationic antimicrobial peptides, they may have developed acquired resistance.

Q3: What are the known mechanisms of bacterial resistance to this compound and other cationic antimicrobial peptides?

A3: Bacteria can develop resistance to cationic antimicrobial peptides through several mechanisms:

  • Modification of the Cell Envelope: Bacteria can alter their surface charge to be less negative, thereby repelling the cationic this compound. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[6][7]

  • Increased Efflux Pump Activity: Bacteria can utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target concentration at the cell membrane.[8][9]

  • Proteolytic Degradation: Bacteria may produce proteases that can degrade this compound, reducing its effective concentration.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular polymeric substance (EPS) matrix, which can limit peptide penetration.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results

Problem: You are observing significant variability in MIC values for this compound across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide Aggregation This compound, like many antimicrobial peptides, can be prone to aggregation, leading to inconsistent effective concentrations. Visually inspect your stock and working solutions for any precipitation. Consider preparing fresh dilutions for each experiment.
Inaccurate Inoculum Density The final inoculum concentration is critical for reproducible MIC assays. Ensure you are accurately standardizing your bacterial suspension to the recommended McFarland standard (typically 0.5) and diluting it correctly to achieve the target CFU/mL in the wells.
Binding to Labware Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. It is recommended to use low-binding polypropylene (B1209903) plates for MIC assays with antimicrobial peptides.
Incomplete Solubilization Ensure the peptide is fully dissolved in the initial solvent before further dilution in the assay medium. Gentle vortexing or sonication may be required.
Issue 2: My bacterial strain shows a sudden increase in resistance to this compound.

Problem: A previously susceptible bacterial strain now exhibits a significantly higher MIC for this compound.

Workflow for Investigating Acquired Resistance:

G start High MIC Observed confirm_mic Confirm MIC with Multiple Replicates start->confirm_mic sequence Whole Genome Sequencing of Resistant Strain confirm_mic->sequence If resistance is confirmed efflux_assay Perform Efflux Pump Assay confirm_mic->efflux_assay Parallel Investigation membrane_assay Assess Membrane Charge/Permeability confirm_mic->membrane_assay compare Compare to Parental (Susceptible) Strain Genome sequence->compare identify_mutations Identify Mutations in Key Resistance Genes compare->identify_mutations conclusion Determine Resistance Mechanism(s) identify_mutations->conclusion efflux_assay->conclusion lps_analysis Analyze LPS Structure membrane_assay->lps_analysis tcs_analysis Investigate Two-Component System Upregulation membrane_assay->tcs_analysis lps_analysis->conclusion tcs_analysis->conclusion

Caption: Workflow for investigating acquired this compound resistance.

Strategies to Overcome this compound Resistance

1. Combination Therapy (Synergism)

Combining this compound with conventional antibiotics can be an effective strategy. This compound's membrane-permeabilizing action can facilitate the entry of other antibiotics into the bacterial cell, potentially re-sensitizing resistant strains.

Antibiotic Class Rationale for Combination with this compound Expected Outcome
β-Lactams This compound-mediated membrane disruption may improve access to penicillin-binding proteins in the periplasm of Gram-negative bacteria.Synergistic killing of Gram-negative pathogens.
Aminoglycosides Increased membrane permeability can enhance the uptake of aminoglycosides to their ribosomal target.Lower effective concentrations of both agents are needed.[11]
Fluoroquinolones Facilitated entry can increase the intracellular concentration of fluoroquinolones, overcoming efflux-mediated resistance.Increased efficacy against fluoroquinolone-resistant strains.

2. Use of Efflux Pump Inhibitors (EPIs)

If resistance is mediated by efflux pumps, co-administration of an EPI can restore susceptibility to this compound.

G cluster_0 Resistant Bacterium cell_membrane Bacterial Cell Membrane Inner Leaflet Outer Leaflet gomesin_in This compound efflux_pump Efflux Pump gomesin_out This compound efflux_pump->gomesin_out Pumped Out gomesin_out->cell_membrane:p_out Enters Cell gomesin_in->efflux_pump epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibits

Caption: Mechanism of action of efflux pump inhibitors with this compound.

Quantitative Impact of an Efflux Pump Inhibitor (EPI) on this compound MIC

Bacterial Strain This compound MIC (µg/mL) This compound MIC + EPI (µg/mL) Fold-Change in MIC
E. coli (Efflux+ Strain)3284-fold decrease
S. aureus (Efflux+ Strain)1644-fold decrease
P. aeruginosa (Efflux+ Strain)64164-fold decrease
Note: These are representative data based on typical findings for antimicrobial peptides and may vary depending on the specific strain, EPI used, and experimental conditions.

3. Peptide Analogs and Modifications

Modifying the structure of this compound can enhance its stability and efficacy against resistant strains.

Modification Advantage Reported Efficacy
Cyclization Increased stability in serum and resistance to proteases.[10]Cyclic this compound analogs have shown potent activity against S. aureus biofilms.[10]
D-Amino Acid Substitution Confers resistance to degradation by bacterial proteases.[12]D-amino acid analogs of this compound show increased potency.[12]
Hydrophobicity/Charge Modulation Optimizing the amphipathicity can improve membrane interaction and specificity.Analogs with altered charge and hydrophobicity show varied activity, indicating the importance of this balance.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted for cationic antimicrobial peptides like this compound.

Materials:

  • This compound peptide stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, low-binding 96-well polypropylene plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile 0.85% saline

Procedure:

  • Prepare Peptide Dilutions: a. Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.

  • Prepare Bacterial Inoculum: a. Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions. This will bring the total volume to 100 µL and dilute the peptide to its final test concentration. b. Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Protocol 2: Efflux Pump Activity Assay (Broth Microdilution with an EPI)

This assay determines if efflux pump activity contributes to this compound resistance.

Materials:

  • Same as MIC assay

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

Procedure:

  • Determine Sub-inhibitory EPI Concentration: a. Perform an MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth. This concentration will be used in the combination assay.

  • Perform MIC Assay with EPI: a. Prepare two sets of 96-well plates. b. In the first plate, perform a standard this compound MIC assay as described in Protocol 1. c. In the second plate, add the sub-inhibitory concentration of the EPI to all wells containing the CAMHB before preparing the this compound serial dilutions. Then, proceed with the this compound MIC assay as described above.

  • Analysis: a. Compare the MIC of this compound with and without the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.[13]

Signaling Pathways and Resistance Mechanisms

Bacterial two-component systems (TCS) are key regulators of adaptive responses to environmental stress, including the presence of antimicrobial peptides.[14][15][16] Systems like PhoP/PhoQ and PmrA/PmrB in Gram-negative bacteria can be activated by the presence of cationic antimicrobial peptides, leading to the modification of LPS.

G This compound This compound OM Outer Membrane This compound->OM interacts with PhoQ PhoQ (Sensor Kinase) OM->PhoQ senses membrane disturbance Resistance Increased Resistance to this compound OM->Resistance leads to PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates PmrB PmrB (Sensor Kinase) PhoP->PmrB activates PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates arnT arnT gene (L-Ara4N transferase) PmrA->arnT upregulates transcription LPS_mod LPS Modification (Addition of L-Ara4N) arnT->LPS_mod catalyzes LPS_mod->OM reduces negative charge of

Caption: A potential signaling pathway for this compound resistance via LPS modification.

References

Technical Support Center: Optimizing Buffer Conditions for Gomesin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Gomesin activity assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound activity assays, providing potential causes and recommended solutions.

Issue 1: Low or No Antimicrobial Activity Observed

Potential Cause Recommended Solution
Suboptimal Buffer pH The activity of this compound and its analogs can be pH-dependent. Acidification of the growth medium has been shown to reduce the loss of antifungal activity of a this compound analog.[1][2] Perform a pH optimization experiment using a range of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, Tris for pH 7-9) to determine the optimal pH for your specific assay and target organism.
Inappropriate Ionic Strength High salt concentrations can interfere with the initial electrostatic interactions between the cationic this compound peptide and the negatively charged microbial membrane, potentially reducing its activity. Conversely, some level of ions may be necessary for optimal activity. Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) in your assay buffer to find the optimal ionic strength.
Peptide Aggregation This compound, like other peptides, can be prone to aggregation in certain buffer conditions, reducing its effective concentration. Visually inspect solutions for any precipitation. If aggregation is suspected, try dissolving the peptide stock in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer. Consider using polypropylene (B1209903) plates instead of polystyrene to minimize peptide adsorption to surfaces.
Peptide Degradation This compound is relatively stable due to its disulfide bridges.[1] However, prolonged incubation in the presence of proteases (e.g., in serum-containing media) can lead to degradation. Minimize freeze-thaw cycles of the peptide stock solution. If using complex media, consider the potential for proteolytic activity.
Incorrect Assay Method The disk diffusion method may not be suitable for all antimicrobial peptides as they can bind to the filter paper or agar, preventing diffusion. A broth microdilution assay is often a more reliable method for determining the Minimum Inhibitory Concentration (MIC) of peptides.

Issue 2: High Variability in Assay Results

Potential Cause Recommended Solution
Inconsistent Buffer Preparation Ensure that the pH and ionic strength of your buffers are consistent across all experiments. Prepare fresh buffers regularly and verify the pH before each use.
Peptide Solubility Issues Inconsistent dissolution of this compound can lead to variable effective concentrations. Ensure the peptide is fully dissolved before use. Sonication may aid in dissolving peptide aggregates.
Variable Inoculum Size The density of the microbial inoculum can significantly impact MIC values. Standardize the inoculum to approximately 5 x 10^5 CFU/mL and verify the count by plating.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound activity assays.

TroubleshootingWorkflow Start Start: Inconsistent or No this compound Activity Check_Peptide Check Peptide Integrity (Solubility, Storage, Purity) Start->Check_Peptide Check_Assay_Setup Review Assay Setup (Inoculum, Plates, Method) Check_Peptide->Check_Assay_Setup Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Check_Assay_Setup->Optimize_Buffer Suboptimal_pH Suboptimal pH? Optimize_Buffer->Suboptimal_pH Suboptimal_Ionic_Strength Suboptimal Ionic Strength? Suboptimal_pH->Suboptimal_Ionic_Strength No Adjust_pH Perform pH Titration (e.g., pH 4.0 - 8.0) Suboptimal_pH->Adjust_pH Yes Aggregation_Issue Aggregation/Adsorption? Suboptimal_Ionic_Strength->Aggregation_Issue No Adjust_Ionic_Strength Test Salt Concentrations (e.g., 50-150 mM NaCl) Suboptimal_Ionic_Strength->Adjust_Ionic_Strength Yes Address_Aggregation Use Low-Binding Plates (Polypropylene) Consider Solubilizing Agents Aggregation_Issue->Address_Aggregation Yes Successful_Assay Successful Assay Aggregation_Issue->Successful_Assay No Adjust_pH->Successful_Assay Adjust_Ionic_Strength->Successful_Assay Address_Aggregation->Successful_Assay

Troubleshooting workflow for this compound activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for this compound activity assays?

A1: The optimal pH for this compound activity can vary depending on the target organism and the specific assay. However, evidence suggests that this compound's activity is maintained or even enhanced under slightly acidic conditions. For instance, the antifungal activity of a this compound analog was better preserved with the acidification of the growth medium.[1][2] The native peptide is found in spider hemolymph, which is collected in a sodium citrate buffer at pH 4.6.[3] It is recommended to perform a pH optimization study for your specific experimental setup, testing a range of pH values (e.g., 4.0 to 8.0).

Q2: How does ionic strength affect this compound's activity?

A2: As a cationic peptide, this compound's initial interaction with the negatively charged surface of microbial cells is electrostatic. High concentrations of salts in the buffer can shield these charges and weaken the binding, potentially leading to reduced antimicrobial activity. It is advisable to test a range of ionic strengths (e.g., by varying the NaCl concentration from 50 mM to 150 mM) to determine the optimal condition for your assay.

Q3: What are the best practices for dissolving and storing this compound?

A3: For stock solutions, it is recommended to dissolve this compound in a small amount of a solvent like sterile water or a buffer with low ionic strength. To avoid solubility issues upon dilution in assay media, consider preparing a concentrated stock in a solvent such as DMSO and then performing serial dilutions. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I use serum in my this compound activity assays?

A4: The presence of serum can impact the activity of antimicrobial peptides. Serum proteins may bind to this compound, reducing its effective concentration. Additionally, serum contains proteases that could potentially degrade the peptide, although this compound's disulfide bridges provide some stability.[1] If your experimental design requires the presence of serum, be aware that you may observe a higher MIC value.

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. This can be due to suboptimal buffer conditions (pH or ionic strength) or exceeding the peptide's solubility limit. Try vortexing or sonicating the solution to aid dissolution. If the problem persists, you may need to adjust the buffer composition or the peptide concentration.

Data Presentation

The following tables summarize the expected effects of buffer conditions on this compound activity based on general principles for antimicrobial peptides and available data on this compound and its analogs.

Table 1: Expected Influence of pH on this compound Antimicrobial Activity (MIC)

pHExpected Relative MIC ValueRationale
4.0 - 5.5LowerSlightly acidic conditions may enhance the positive charge of the peptide and/or alter the microbial membrane, favoring interaction. The native environment of this compound is acidic.[3]
6.0 - 7.0ModerateActivity is generally maintained at neutral pH.
7.5 - 8.5HigherIncreased pH may lead to a decrease in the net positive charge of the peptide, potentially weakening its interaction with microbial membranes.

Table 2: Expected Influence of Ionic Strength (NaCl) on this compound Antimicrobial Activity (MIC)

NaCl ConcentrationExpected Relative MIC ValueRationale
0 - 50 mMLowerLow ionic strength facilitates the initial electrostatic attraction between the cationic peptide and the anionic microbial membrane.
100 - 150 mMModeratePhysiological salt concentrations may slightly reduce activity compared to low salt conditions due to charge shielding.
> 200 mMHigherHigh salt concentrations can significantly inhibit the binding of the peptide to the microbial surface, leading to a decrease in activity.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing of cationic peptides.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Serial Dilutions:

    • Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

    • Perform two-fold serial dilutions of the this compound stock solution in the desired assay buffer in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and to a positive control well (containing only broth and bacteria).

    • Include a negative control well with 100 µL of sterile broth.

    • The final volume in the test wells will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Assay

MIC_Workflow Start Start: Prepare Bacterial Culture Prepare_Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with Bacteria and Peptide Dilutions Prepare_Inoculum->Inoculate_Plate Prepare_Peptide Prepare Serial Dilutions of this compound in Assay Buffer Prepare_Peptide->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Hemolysis Assay

This protocol is used to assess the lytic activity of this compound against red blood cells (RBCs).

  • Preparation of Red Blood Cell Suspension:

    • Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBCs three times by resuspending the pellet in 10 volumes of cold Phosphate-Buffered Saline (PBS, pH 7.4) and centrifuging as above.

    • After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • In a 96-well round-bottom plate, add 100 µL of this compound dilutions in PBS to the test wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 in PBS.

  • Incubation and Measurement:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, particularly in the context of its anticancer activity.

This compound's Impact on Cancer Cell Signaling

This compound can induce apoptosis and inhibit proliferation in cancer cells by activating pro-apoptotic pathways and inhibiting pro-survival pathways.

Gomesin_Signaling This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Hippo Hippo Pathway Membrane->Hippo MAPK MAPK Pathway Membrane->MAPK p53_p21 p53/p21 Axis Membrane->p53_p21 mTORC_AKT mTORC1/2 & AKT Membrane->mTORC_AKT Proliferation Cell Proliferation Hippo->Proliferation Inhibits MAPK->Proliferation Promotes Apoptosis Apoptosis p53_p21->Apoptosis Promotes p53_p21->Proliferation Inhibits mTORC_AKT->Apoptosis Inhibits mTORC_AKT->Proliferation Promotes

Signaling pathways modulated by this compound in cancer cells.

References

Technical Support Center: Improving Recombinant Gomesin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of recombinant Gomesin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in expressing and purifying this potent antimicrobial peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the production of recombinant this compound.

Q1: My recombinant this compound expression is very low or undetectable in E. coli. What are the likely causes and how can I fix this?

A1: Low or no expression of this compound is a common issue, often linked to its antimicrobial nature, which can be toxic to the host cells, and to suboptimal genetic constructs or expression conditions.[1]

  • Toxicity: this compound can disrupt the bacterial cell membrane, leading to cell death or slow growth upon induction.[2]

  • Codon Usage: The native gene sequence of this compound, derived from a spider, may contain codons that are rare in E. coli, leading to inefficient translation.

  • Proteolytic Degradation: As a small peptide, this compound is susceptible to degradation by host cell proteases.[1]

Troubleshooting Steps:

  • Codon Optimization: Synthesize the this compound gene with codons optimized for E. coli expression. This is a critical step to improve translation efficiency.[3]

  • Use a Fusion Tag: Express this compound as a fusion protein with a larger, highly soluble partner like SUMO (Small Ubiquitin-like Modifier), MBP (Maltose-Binding Protein), or GST (Glutathione S-Transferase).[4][5][6] This can protect this compound from proteases, neutralize its toxicity, and often improves solubility and yield.[4]

  • Optimize Expression Conditions:

    • Lower Induction Temperature: After inducing expression with IPTG, lower the incubation temperature to 16-25°C. This slows down protein synthesis, which can promote proper folding and reduce toxicity.[7]

    • Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to decrease the rate of expression and lessen the metabolic burden on the host cells.[8]

  • Choose an Appropriate Host Strain: Use protease-deficient E. coli strains like BL21(DE3) to minimize degradation of your recombinant protein.[1] Strains like Rosetta(DE3), which supply tRNAs for rare codons, can also be beneficial if your gene is not fully codon-optimized.

Q2: My this compound is expressed, but it's forming insoluble inclusion bodies. How can I obtain soluble, active peptide?

A2: The formation of inclusion bodies is a common strategy to circumvent the toxicity of antimicrobial peptides.[9] While the protein is inactive and misfolded within these aggregates, it can be isolated, solubilized, and refolded into its active conformation.

Troubleshooting Steps:

  • Optimize for Soluble Expression:

    • Lower Temperature and Inducer Concentration: As mentioned in Q1, reducing the temperature (16-25°C) and IPTG concentration (0.1-0.5 mM) after induction can significantly increase the proportion of soluble protein.[7]

    • Use a Solubility-Enhancing Fusion Tag: Tags like MBP and NusA are known to improve the solubility of their fusion partners.[10]

  • Inclusion Body Solubilization and Refolding: If expression as inclusion bodies is desired or unavoidable, a multi-step process is required to obtain the active peptide.

    • Isolation and Washing: Harvest the cells, lyse them, and collect the insoluble inclusion bodies by centrifugation. Wash the inclusion bodies with buffers containing detergents (like Triton X-100) and low concentrations of denaturants (e.g., 1-2M Urea) to remove contaminating proteins.[11][12]

    • Solubilization: Dissolve the washed inclusion bodies in a strong denaturant like 8M Urea or 6M Guanidine Hydrochloride (GuHCl) to completely unfold the protein.[13]

    • Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include:

      • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.[13]

      • Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.[12] The refolding buffer should ideally contain a redox system (e.g., reduced and oxidized glutathione) to facilitate the correct formation of this compound's two disulfide bonds.[14]

Q3: I'm using a fusion protein system, but the cleavage to release this compound is inefficient, or the yield is low after cleavage. What can I do?

A3: Inefficient cleavage and subsequent loss of the target peptide are common bottlenecks in fusion protein workflows.

Troubleshooting Steps:

  • Optimize Cleavage Reaction:

    • Enzyme to Substrate Ratio: Empirically determine the optimal ratio of protease (e.g., TEV protease, thrombin, Factor Xa) to fusion protein.

    • Incubation Time and Temperature: Optimize the duration and temperature of the cleavage reaction. Some proteases are more active at lower temperatures for longer periods (e.g., overnight at 4°C).

    • Buffer Conditions: Ensure the cleavage buffer has the optimal pH and any required co-factors for the specific protease being used.

  • Improve Post-Cleavage Purification:

    • Affinity Chromatography: If your fusion tag has an affinity partner (e.g., His-tag and Ni-NTA, GST and Glutathione resin), the cleaved tag and any uncleaved fusion protein can be removed by passing the mixture through the appropriate affinity column a second time.

    • Size Exclusion Chromatography (SEC): This can be used to separate the small this compound peptide from the much larger fusion tag and protease.[15]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small peptides like this compound to a high degree of purity.[2]

Data Presentation

The following tables summarize quantitative data from studies on similar antimicrobial peptides to illustrate the potential impact of different optimization strategies on recombinant this compound yield.

Table 1: Impact of Codon Optimization on Recombinant Antimicrobial Peptide (AMP) Yield in E. coli

Gene VersionExpression Level (Relative Units)Yield Improvement FactorReference
Native AMP Gene1.0-
Codon-Optimized AMP Gene4.0 - 6.04-6x

Table 2: Comparison of Fusion Tags for Recombinant AMP Production in E. coli

Fusion TagExpression SystemTypical Yield of Fusion Protein (mg/L)Key AdvantageReference
SUMOE. coli~23High solubility, specific protease available[5]
MBPE. coliVariesEnhances solubility[10]
GSTE. coliVariesWell-established, aids in purification[4]
Polyhedrin (Polh)E. coli~15 (of final peptide)Forms inclusion bodies, aids in recovery[9]

Table 3: Antimicrobial Activity of this compound Analogs

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Reference
This compoundE. coli1.6 - 3.1[16]
This compoundS. aureus0.8 - 1.6[16]
This compoundC. albicans0.8[16]
DsGom (analog)E. coli6.2 - 12.5[16]
DsGom (analog)S. aureus3.1[16]
DsGom (analog)C. albicans0.8[16]

Experimental Protocols

Here are detailed methodologies for key experiments in the production of recombinant this compound.

Protocol 1: Recombinant this compound Expression in E. coli (Fusion Protein Strategy)
  • Transformation: Transform the expression vector (e.g., pET-SUMO-Gomesin) into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[8]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[17]

  • Main Culture and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[18]

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 20°C for 12-16 hours with shaking.[18]

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Inclusion Body Solubilization and Refolding
  • Cell Lysis and Inclusion Body Washing:

    • Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) and centrifuging again. Repeat this step twice.[11][14]

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea, 10 mM DTT).

    • Stir at room temperature for 1-2 hours until the pellet is completely dissolved.[13]

    • Clarify the solution by centrifugation at 20,000 x g for 30 minutes.

  • Refolding by Dialysis:

    • Transfer the solubilized protein to dialysis tubing.

    • Perform stepwise dialysis against refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with decreasing concentrations of Urea (e.g., 4M, 2M, 1M, 0.5M, and finally no Urea). Dialyze for at least 4 hours at each step at 4°C.[12][13]

    • After the final dialysis step, clarify the refolded protein solution by centrifugation to remove any precipitated protein.

Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.[16]

  • Serial Dilution of Peptide: In a sterile 96-well microplate, perform a two-fold serial dilution of the purified recombinant this compound in MHB. Concentrations could range from 64 µM down to 0.125 µM.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microplate.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[16]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the production of recombinant this compound.

Expression_Workflow start Codon-Optimized This compound Gene cloning Clone into Expression Vector (e.g., pET-SUMO) start->cloning transformation Transform into E. coli BL21(DE3) cloning->transformation culture Grow Culture to Mid-Log Phase (OD600 0.6-0.8) transformation->culture induction Induce Expression (IPTG, 20°C, 12-16h) culture->induction harvest Harvest Cells (Centrifugation) induction->harvest purification Proceed to Purification harvest->purification

Caption: Workflow for Recombinant this compound Expression in E. coli.

Purification_Workflow start Harvested Cell Pellet lysis Cell Lysis (Sonication) start->lysis affinity Affinity Chromatography (e.g., Ni-NTA) lysis->affinity cleavage Proteolytic Cleavage (e.g., SUMO Protease) affinity->cleavage reverse_affinity Reverse Affinity Chromatography (Remove Tag & Protease) cleavage->reverse_affinity final_purification RP-HPLC or SEC (Final Polishing) reverse_affinity->final_purification end Pure Recombinant This compound final_purification->end

Caption: Purification Workflow for Fusion-Tagged Recombinant this compound.

Troubleshooting_Logic rect_node rect_node start Low this compound Yield? q_expression Is Expression Detected? start->q_expression a_no_expression Optimize Codons Use Fusion Tag Lower Induction Temp. q_expression->a_no_expression No q_solubility Is Protein Soluble? q_expression->q_solubility Yes end_node Improved Yield a_no_expression->end_node a_insoluble Purify Inclusion Bodies Refold Protein q_solubility->a_insoluble No (Inclusion Bodies) q_cleavage Is Fusion Tag Cleavage Efficient? q_solubility->q_cleavage Yes a_insoluble->end_node a_cleavage Optimize Protease Ratio Optimize Buffer/Time q_cleavage->a_cleavage No q_cleavage->end_node Yes a_cleavage->end_node

Caption: Troubleshooting Logic for Low Recombinant this compound Yield.

References

strategies to prevent Gomesin degradation by proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to prevent the degradation of Gomesin by proteases.

Frequently Asked Questions (FAQs)

Q1: How stable is native this compound to protease degradation?

Native this compound is relatively stable in human serum due to its rigid β-hairpin structure, which is stabilized by two disulfide bonds (Cys2-Cys15 and Cys6-Cys11).[1][2] This conformation offers considerable resistance to proteases. Additionally, the pyroglutamic acid at the N-terminus and the amidation of the C-terminal arginine residue contribute to minimizing enzymatic degradation and improving overall peptide stability.[3]

Q2: What are the likely cleavage sites in this compound for common proteases?

While specific experimental data on the exact cleavage sites of this compound is limited, we can predict potential sites based on the substrate specificities of common proteases like trypsin and chymotrypsin.

  • Trypsin: Typically cleaves at the C-terminus of lysine (B10760008) (K) and arginine (R) residues.

  • Chymotrypsin: Primarily cleaves at the C-terminus of aromatic amino acids such as phenylalanine (F), tryptophan (W), and tyrosine (Y).[4]

Based on the amino acid sequence of this compound (Z-C-R-R-L-C-Y-K-Q-R-C-V-T-Y-C-R-G-R-NH2), the following are potential cleavage sites:

ProteasePotential Cleavage Sites (after the residue)
TrypsinArginine (R) at positions 3, 4, 10, 16, 18; Lysine (K) at position 8
ChymotrypsinTyrosine (Y) at positions 7, 14

Q3: What are the primary strategies to enhance this compound's resistance to proteases?

The main strategies to improve the proteolytic stability of this compound include:

  • Peptide Cyclization: Creating a cyclic version of this compound (cGm) by linking the N- and C-termini has been shown to significantly increase its stability in human serum.[1][3]

  • Amino Acid Substitution:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at susceptible cleavage sites can render the peptide resistant to standard proteases.

    • Non-natural Amino Acid Incorporation: Introducing amino acids not commonly found in nature can sterically hinder protease access.

  • Terminal Modifications: While native this compound already has modified termini, further modifications could be explored in synthetic analogs.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases.

Troubleshooting Guides

Issue 1: Significant degradation of this compound is observed in serum stability assays.

Possible Cause 1: Compromised Disulfide Bonds The disulfide bonds are critical for this compound's structural integrity and stability.[1] Improper folding or reduction of these bonds will expose the peptide backbone to proteases.

Troubleshooting:

  • Verify Disulfide Bond Formation: Use mass spectrometry (e.g., MALDI-TOF) to confirm the correct molecular weight corresponding to the two-disulfide bond isoform.

  • Optimize Folding Conditions: Ensure that the oxidation conditions for disulfide bond formation are optimal. This may involve adjusting the pH, temperature, and concentration of oxidizing agents.

Possible Cause 2: Presence of highly active proteases. The type and concentration of proteases in the experimental setup can overwhelm the inherent stability of the peptide.

Troubleshooting:

  • Protease Inhibitor Cocktails: Include a broad-spectrum protease inhibitor cocktail in your serum samples to minimize enzymatic activity.

  • Heat Inactivation of Serum: Heat-inactivate the serum before the experiment to denature endogenous proteases.

Issue 2: A synthesized cyclic this compound (cGm) analog shows poor stability.

Possible Cause 1: Incomplete or Incorrect Cyclization The cyclization reaction may not have gone to completion, or side reactions may have occurred.

Troubleshooting:

  • Optimize Cyclization Reaction: Experiment with different coupling reagents, reaction times, and temperatures for the on-resin cyclization.[5] A combination of 20% DMSO/NMP, EDC/HOBt at 60°C has been reported to be effective.[5][6]

  • Purification and Characterization: Use HPLC to purify the cyclic peptide and confirm its identity and purity with mass spectrometry.

Possible Cause 2: Linker-dependent instability The choice of linker used for cyclization can influence the overall stability of the cyclic peptide.

Troubleshooting:

  • Vary Linker Type and Length: Synthesize cGm analogs with different linkers (e.g., glycine, beta-alanine) to identify a more stable construct.

Quantitative Data Summary

The following table summarizes the stability of native this compound and its modified analogs in human serum.

Peptide AnalogModification StrategyStability in Human SerumReference(s)
Native this compound (Gm)-High stability due to disulfide bonds[2]
Cyclic this compound (cGm)Backbone CyclizationMore stable than native this compound[1][3]
[G1K,K8R]cGmBackbone Cyclization & Amino Acid SubstitutionHigh stability[1]
DsGom (a natural this compound-like peptide)Natural VariantHigh stability, with <10% degradation after 24 hours[7]
[D-Thr(2,6,11,15), Pro(9)]-D-GmD-Amino Acid & Proline SubstitutionMost resistant linear analog in human serum[8]

Experimental Protocols

Protocol 1: Synthesis and On-Resin Cyclization of this compound

This protocol outlines the general steps for synthesizing a linear this compound precursor using Fmoc solid-phase peptide synthesis (SPPS) followed by on-resin cyclization.

Workflow Diagram:

spss_cyclization start Start: Fmoc-Rink Amide Resin spps Fmoc Solid-Phase Peptide Synthesis start->spps 1. Assemble linear peptide deprotection Side-Chain Deprotection spps->deprotection 2. Remove protecting groups cyclization On-Resin Cyclization deprotection->cyclization 3. Form amide bond between termini cleavage Cleavage from Resin cyclization->cleavage 4. Release peptide purification HPLC Purification cleavage->purification 5. Isolate cyclic peptide characterization Mass Spectrometry Characterization purification->characterization 6. Verify identity end End: Purified Cyclic this compound characterization->end

Workflow for the synthesis and cyclization of this compound.

Methodology:

  • Peptide Synthesis:

    • The linear peptide precursor of this compound is synthesized on a Rink Amide resin using an automated peptide synthesizer and standard Fmoc/tBu chemistry.

    • The amino acids are coupled sequentially from the C-terminus to the N-terminus.

  • Side-Chain Deprotection:

    • The protecting groups on the side chains of the N-terminal and C-terminal residues are selectively removed while the peptide is still attached to the resin.

  • On-Resin Cyclization:

    • The resin-bound peptide is treated with a coupling agent (e.g., EDC/HOBt or HATU) in a suitable solvent (e.g., NMP with 20% DMSO) to facilitate the formation of an amide bond between the deprotected N- and C-termini.[5][6]

    • The reaction is typically carried out at an elevated temperature (e.g., 60°C).[5][6]

  • Cleavage and Global Deprotection:

    • The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization:

    • The crude cyclic peptide is purified by reverse-phase HPLC.

    • The final product is characterized by mass spectrometry to confirm the correct molecular weight.

Protocol 2: D-Amino Acid Substitution

This protocol describes the synthesis of a this compound analog with D-amino acid substitutions at potential protease cleavage sites.

Logical Diagram for Site Selection:

damino_acid_strategy start This compound Sequence (Z-CRR...RGR-NH2) predict Predict Protease Cleavage Sites start->predict identify Identify Susceptible Residues (e.g., R3, R4, K8, R10, R16, R18 for Trypsin; Y7, Y14 for Chymotrypsin) predict->identify select Select Residues for Substitution identify->select synthesize Synthesize Analog with D-Amino Acids at Selected Positions select->synthesize test Test for Protease Stability and Bioactivity synthesize->test end Optimized Protease-Resistant This compound Analog test->end

Strategy for designing D-amino acid substituted this compound analogs.

Methodology:

  • Identify Target Residues:

    • Based on the predicted cleavage sites (see FAQ 2), select the arginine, lysine, or tyrosine residues to be substituted.

  • Peptide Synthesis:

    • Synthesize the this compound analog using Fmoc SPPS as described in Protocol 1.

    • At the desired positions, incorporate the corresponding D-amino acid instead of the L-amino acid.

  • Purification and Characterization:

    • Cleave the peptide from the resin, purify by HPLC, and characterize by mass spectrometry.

  • Stability and Activity Assays:

    • Perform serum stability assays and antimicrobial/cytotoxic assays to compare the modified analog to the native this compound.

By following these guidelines and protocols, researchers can develop more robust this compound-based peptides for a variety of therapeutic applications.

References

Navigating Gomesin Modification: A Technical Guide for Enhanced Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the experimental modification of Gomesin to improve its cell penetration capabilities. This guide, presented in a practical question-and-answer format, addresses common challenges encountered during synthesis, purification, and cellular assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the modification and testing of this compound and its analogs.

Peptide Synthesis & Purification

  • Question: My solid-phase peptide synthesis (SPPS) of a this compound analog is resulting in a low yield. What are the common causes and solutions?

    Answer: Low yields in SPPS of this compound analogs, particularly cyclic versions, are often due to inefficient coupling reactions, peptide aggregation, or premature cleavage from the resin. Here are some troubleshooting steps:

    • Aggregation: this compound sequences can be hydrophobic and prone to aggregation. To mitigate this, consider using microwave-assisted synthesis to disrupt intermolecular hydrogen bonds, switching to more effective solvents like N-methylpyrrolidone (NMP), or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[1]

    • Inefficient Coupling: If you suspect incomplete coupling reactions, which can be checked using a Kaiser test on resin beads, you can employ stronger coupling reagents or extend the reaction time.[1]

    • Resin Choice: For cyclic peptides, the choice of resin is critical. Using a low-substitution resin can increase the distance between peptide chains, thereby reducing intermolecular aggregation.[1]

  • Question: I am observing significant side products in my crude peptide after synthesis. How can I identify and minimize them?

    Answer: Side reactions are a common challenge in peptide synthesis.

    • Diketopiperazine Formation: This is a frequent side reaction, especially at the dipeptide stage. Synthesizing on 2-chlorotrityl chloride (2-CTC) resin can sterically hinder this reaction.[2]

    • Racemization: This loss of stereochemical purity can be acid- or base-catalyzed.[3] Careful control of pH and the use of appropriate coupling additives can minimize racemization.

    • Identification: The most effective way to identify side products is through Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) analysis of the crude product. Lower molecular weight species often indicate truncated sequences, while a complex HPLC profile suggests multiple side reactions.[1]

  • Question: I'm having trouble with the formation of the two disulfide bonds in this compound. What are the best practices?

    Answer: The regioselective formation of multiple disulfide bonds is a significant challenge. A common strategy involves using orthogonal cysteine-protecting groups that can be removed sequentially. For on-resin disulfide bond formation, a typical approach is to:

    • Selectively deprotect the first pair of cysteine residues.

    • Perform the first oxidation reaction on the resin.

    • Selectively deprotect the second pair of cysteine residues.

    • Perform the second oxidation. Iodine-mediated oxidation is a common method, but it's crucial to optimize the reaction time and amount of iodine to avoid side reactions like the oxidation of Met or Trp residues if present in your analog.[4]

  • Question: My on-resin cyclization of this compound is inefficient, with a high proportion of dimers and oligomers. How can I optimize this step?

    Answer: The formation of intermolecular products during cyclization is a common problem.

    • Pseudo-dilution: On-resin cyclization takes advantage of the "pseudo-dilution" effect, where the attachment of peptides to the solid support sterically hinders intermolecular reactions. However, if the resin loading is too high, this effect is diminished.[2][5] Consider using a resin with a lower loading capacity.[5]

    • Reaction Conditions: Optimizing the coupling reagent and reaction time is crucial. Monitoring the reaction by cleaving small amounts of peptide from the resin for HPLC-MS analysis can help determine the optimal conditions.[2]

Cellular Assays & Efficacy

  • Question: My modified this compound analog shows high toxicity to non-cancerous cells. How can I reduce this off-target toxicity?

    Answer: A key strategy to reduce the toxicity of this compound while retaining its cell-penetrating ability is the incorporation of D-amino acids. For instance, a cyclic this compound analog with specific L-arginine residues replaced by D-arginine has been shown to be non-disruptive and non-toxic to tested cell lines while still being able to enter cancer cells.[6] This makes it an excellent scaffold for targeted drug delivery.[6]

  • Question: I am not observing significant cell penetration with my fluorescently labeled this compound analog. What could be the issue?

    Answer: Several factors can influence cell penetration.

    • Peptide Structure: The three-dimensional structure of this compound, stabilized by its disulfide bonds, is crucial for its activity. Linear analogs without the disulfide bonds have been shown to be inactive.[7] Ensure your modification has not disrupted the essential β-hairpin structure.

    • Assay Conditions: The concentration of the peptide and the incubation time are critical parameters. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

    • Quantification Method: Visual assessment by fluorescence microscopy can sometimes be misleading due to surface-bound peptides. Quantitative methods like flow cytometry are recommended to accurately measure internalization.[8]

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of this compound's cell penetration? this compound, a cationic peptide, initially binds to the cell membrane through electrostatic interactions with negatively charged phospholipids, which are more abundant on the surface of cancer and bacterial cells.[9] It can then enter the cell via two main pathways: direct membrane permeation and endocytosis.[6]

  • What are the key advantages of creating a cyclic analog of this compound (cthis compound)? Cyclization of this compound has been shown to significantly improve its stability in human serum compared to its linear counterpart.[9] This increased stability, coupled with retained or even enhanced bioactivity, makes cthis compound a more robust scaffold for developing therapeutic agents.[9]

  • How does this compound induce cell death after entering the cell? Once inside the cell, this compound can trigger a cascade of events leading to cell death. This includes inducing an influx of calcium (Ca2+) through L-type channels, which in turn activates several signaling pathways, including MAPK/ERK, PKC, and PI3K.[10][11] This is followed by the generation of reactive oxygen species (ROS), mitochondrial disruption, and ultimately, necrotic cell death.[10][12]

  • What modifications can be made to this compound to turn it into a drug delivery vehicle? By incorporating D-amino acids to create a non-toxic analog, cyclic this compound can be used as a scaffold to carry therapeutic payloads into cancer cells.[6] This strategy leverages the cell-penetrating properties of the peptide while minimizing its inherent cytotoxicity.[6]

Data Summary

The following tables summarize quantitative data on the efficacy of various this compound analogs.

Table 1: Cytotoxicity (IC50/EC50) of this compound Analogs against Cancer Cell Lines

PeptideCell LineIC50/EC50 (µM)Reference
This compound (Gm)MM96L (Melanoma)5.5 ± 1.1[13]
This compound (Gm)K562 (Leukemia)5.5 ± 1.1[13]
This compound (Gm)HeLa (Cervical Cancer)72.7 ± 1.5[13]
HiGomDFTD4 (Devil Facial Tumour)~8.1 (18.43 µg/mL)[14][15]
AgGomDFTD4 (Devil Facial Tumour)~11.1 (25.25 µg/mL)[14][15]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Microbes

PeptideMicrobeMIC (µM)Reference
[G1K,K8R]cGmS. aureus2[7]
cGmS. aureus32[7]
[G1K,K8R]cGm (reduced, no disulfide bonds)S. aureus>50[7]
lin[G1K,K8R]cGm (linear)S. aureus>100[7]

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the effect of a modified this compound peptide on cell viability.

  • Materials:

    • Cells of interest (e.g., cancer cell line)

    • 96-well cell culture plates

    • Complete cell culture medium

    • Modified this compound peptide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Peptide Treatment: Prepare serial dilutions of the modified this compound peptide in complete culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

    • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

2. Protocol for Quantifying Cell Penetration by Flow Cytometry

This protocol provides a quantitative measure of the uptake of a fluorescently labeled this compound analog.

  • Materials:

    • Adherent or suspension cells

    • Fluorescently labeled this compound analog (e.g., FITC-Gomesin)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA (for adherent cells)

    • Flow cytometer tubes

    • Flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and allow them to reach the desired confluency.

    • Peptide Treatment: Treat the cells with various concentrations of the FITC-Gomesin analog in fresh culture medium. Include an untreated cell sample as a negative control.

    • Incubation: Incubate the cells for a specific time (e.g., 1-4 hours) at 37°C.

    • Cell Harvesting:

      • Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

      • Suspension cells: Collect the cells directly.

    • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove any non-internalized peptide.

    • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[8]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_assay Biological Evaluation synthesis Fmoc Solid-Phase Peptide Synthesis (SPPS) disulfide Disulfide Bond Formation (On-Resin) synthesis->disulfide cyclization Backbone Cyclization (On-Resin or Solution) disulfide->cyclization purification HPLC Purification & MS Verification cyclization->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity penetration Cell Penetration Assay (Flow Cytometry) purification->penetration mechanism Mechanism of Action Studies penetration->mechanism

Workflow for Modifying and Evaluating this compound Analogs.

gomesin_signaling_pathway extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space This compound This compound ltype_ca_channel L-type Ca2+ Channel This compound->ltype_ca_channel activates ca_influx Ca2+ Influx ltype_ca_channel->ca_influx pkc PKC ca_influx->pkc activates pi3k PI3K ca_influx->pi3k activates mapk_erk MAPK/ERK ca_influx->mapk_erk activates ros ROS Generation pkc->ros pi3k->ros mapk_erk->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction leads to cell_death Necrotic Cell Death mito_dysfunction->cell_death induces

This compound-Induced Intracellular Signaling Pathway.

References

addressing solubility issues of Gomesin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomesin formulations. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cationic antimicrobial peptide isolated from the hemocytes of the spider Acanthoscurria gomesiana.[1][2][3] Its potent antimicrobial and anticancer properties make it a subject of significant research interest.[4] Like many cationic peptides, this compound can be challenging to dissolve and maintain in solution due to its tendency to aggregate, which can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the key physicochemical properties of this compound to consider for formulation?

A2: Understanding the following properties of this compound is crucial for successful formulation:

  • Amino Acid Sequence: Z-CRRLCYKQRCVTYCRGR-NH2 (Z = pyroglutamic acid)

  • Molecular Weight: Approximately 2270.4 Da[2][3]

  • Net Charge: Highly cationic, with a theoretical net charge of +6.

  • Predicted Isoelectric Point (pI): Due to its high number of basic residues (Arginine and Lysine), the predicted isoelectric point of this compound is 12.48 . This high pI indicates that this compound will carry a net positive charge in solutions with a pH below 12.48 and will have its lowest solubility at this pH.

Q3: What is the best initial solvent to try for dissolving lyophilized this compound?

A3: For a cationic peptide like this compound, the recommended starting solvent is sterile, distilled water . If solubility issues are encountered, using a slightly acidic solution is the next logical step.

Q4: Can I use a buffer like PBS to dissolve this compound?

A4: While Phosphate-Buffered Saline (PBS) is a common biological buffer, its ionic strength can sometimes decrease the solubility of peptides and promote aggregation. It is recommended to first dissolve this compound in water or a slightly acidic solution to create a concentrated stock, which can then be diluted into PBS for your experiment. Always perform a small-scale test to ensure compatibility and avoid precipitation.

Q5: How should I store this compound solutions?

A5: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.

Troubleshooting Guide

Problem: The lyophilized this compound powder is not dissolving in water.

  • Cause: The pH of the water may be close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility. Additionally, hydrophobic interactions can lead to aggregation.

  • Solution:

    • pH Adjustment: Since this compound is a basic peptide (high pI), its solubility is enhanced in acidic conditions. Add a small volume of a dilute acidic solution, such as 10% acetic acid, dropwise to your suspension while gently vortexing until the peptide dissolves.

    • Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.

Problem: The this compound solution appears cloudy or contains visible precipitates.

  • Cause: This indicates that the peptide is not fully dissolved or has aggregated. This can be due to the solvent, peptide concentration, or storage conditions.

  • Solution:

    • Use a Co-solvent: For highly concentrated solutions or if aggregation persists, a small amount of an organic co-solvent can be used. First, dissolve the lyophilized this compound in a minimal volume of Dimethyl Sulfoxide (DMSO). Then, slowly add this stock solution to your aqueous buffer with constant, gentle mixing to reach the desired final concentration.

    • Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved peptide. Carefully collect the supernatant for your experiment.

Problem: I am observing a loss of this compound activity in my experiments.

  • Cause: Loss of activity can be due to aggregation, adsorption to surfaces, or degradation.

  • Solution:

    • Use Low-Binding Tubes: Cationic peptides like this compound can adhere to glass and some plastics. Use low-protein-binding polypropylene (B1209903) tubes for preparing and storing solutions.

    • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize degradation.

    • Proper Storage: Ensure stock solutions are stored correctly (aliquoted, frozen) to maintain stability.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a summary of recommended solvents and expected solubility behavior based on its properties as a cationic antimicrobial peptide.

SolventExpected SolubilityRecommendations & Considerations
Sterile Water ModerateRecommended as the initial solvent. Solubility can be limited, especially at higher concentrations.
10% Acetic Acid HighAcidic pH increases the net positive charge, significantly improving solubility. Ideal for creating concentrated stock solutions.
Phosphate-Buffered Saline (PBS) Low to ModerateThe ionic strength of PBS may reduce solubility. It is best to dilute a concentrated stock into PBS.
Dimethyl Sulfoxide (DMSO) HighAn effective co-solvent for overcoming aggregation. Use a minimal amount to create a stock and then dilute into your aqueous buffer.

Experimental Protocols

Protocol 1: Standard Solubilization of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add the required volume of sterile, distilled water to achieve the desired concentration.

  • Agitation: Gently vortex the vial for 30 seconds.

  • Troubleshooting Insolubility: If the peptide does not fully dissolve, add 10% acetic acid dropwise while gently vortexing until the solution becomes clear.

  • Final Preparation: Once dissolved, the stock solution can be used directly or diluted into the appropriate experimental buffer.

Protocol 2: Co-Solvent Method for Highly Concentrated or Aggregation-Prone Solutions
  • Preparation: Follow step 1 of the standard protocol.

  • Co-Solvent Addition: Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized this compound.

  • Dissolution: Gently vortex until the peptide is completely dissolved in the DMSO.

  • Dilution: Slowly add the DMSO stock solution dropwise into your desired aqueous buffer while continuously and gently mixing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired this compound concentration. Be mindful of the final DMSO concentration in your experimental setup.

Visualizations

TroubleshootingWorkflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble Is the solution clear? dissolve_water->is_soluble soluble_stock Soluble Stock Solution (Ready for use or dilution) is_soluble->soluble_stock Yes add_acid Add 10% acetic acid dropwise is_soluble->add_acid No is_soluble_acid Is the solution clear? add_acid->is_soluble_acid is_soluble_acid->soluble_stock Yes use_dmso Use Co-Solvent Method: 1. Dissolve in minimal DMSO 2. Slowly dilute into aqueous buffer is_soluble_acid->use_dmso No insoluble Persistent Solubility Issue (Consider alternative formulations or peptide analogs) is_soluble_acid->insoluble If still insoluble final_solution Final Soluble Solution use_dmso->final_solution

This compound Solubility Troubleshooting Workflow

GomesinSignalingPathway cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer (Negatively Charged) membrane_insertion Membrane Insertion & Disruption membrane->membrane_insertion This compound This compound (Cationic Peptide) electrostatic_interaction Electrostatic Attraction This compound->electrostatic_interaction Initial Binding electrostatic_interaction->membrane pore_formation Pore Formation / 'Carpet' Mechanism membrane_insertion->pore_formation leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed Mechanism of this compound Antimicrobial Action

References

Technical Support Center: Optimizing Purification Protocols to Remove Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing purification protocols to remove synthesis impurities.

I. Chromatography

Chromatography is a cornerstone of purification in chemical synthesis. This section addresses common issues encountered during chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My peaks in reverse-phase HPLC are tailing. What are the likely causes and how can I fix this?

Answer: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in HPLC. It can lead to poor resolution and inaccurate quantification. The primary causes and their solutions are outlined below:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds.

      • Solution: Use an end-capped column, operate at a lower pH to protonate the basic analyte, or add a competing base like triethylamine (B128534) (TEA) to the mobile phase.

    • Analyte-Metal Interactions: Trace metals in the stationary phase or system can chelate with certain analytes.

      • Solution: Use a high-purity silica (B1680970) column or add a chelating agent like EDTA to the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am observing peak fronting in my chromatogram. What could be the reason?

Answer: Peak fronting, an asymmetry factor less than 1, is less common than tailing but can also affect separation quality. Potential causes include:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially for highly retained compounds.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent weaker than the mobile phase, it can cause peak fronting.

    • Solution: Dissolve the sample in the mobile phase.

  • Column Collapse: Operating at excessively high pressures can damage the stationary phase, leading to peak distortion.

    • Solution: Operate within the recommended pressure limits for the column.

Data Presentation: Optimizing HPLC Parameters

The following tables summarize the impact of key chromatographic parameters on separation efficiency.

Table 1: Effect of Column Length on Theoretical Plates and Resolution

Column Length (mm)Theoretical Plates (N)Resolution (Rs)Analysis Time
50~5,0001.2Short
100~10,0001.7Moderate
150~15,0002.0Longer
250~25,0002.5Long

Note: Data are approximate and can vary based on other chromatographic conditions.

Table 2: Impact of Particle Size on Column Efficiency

Particle Size (µm)Column Efficiency (Plates/meter)Backpressure
10LowLow
5MediumMedium
3HighHigh
1.8Very HighVery High

Smaller particle sizes lead to higher efficiency and better resolution but also result in higher backpressure, requiring UHPLC systems.[1]

Experimental Protocols & Visualizations

Protocol: Basic HPLC Method Development for Impurity Profiling

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to elute all components.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where both the API and potential impurities have good absorbance.

  • Optimization:

    • If peaks are poorly resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

    • If peak shape is poor, refer to the troubleshooting guide above.

    • Consider alternative stationary phases (e.g., C8, Phenyl-Hexyl) if resolution is still inadequate.

Diagram: HPLC Troubleshooting Workflow for Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes peak_shape Tailing or Fronting? check_all_peaks->peak_shape No all_peaks_yes Yes check_frit Check for blocked frit system_issue->check_frit check_connections Check for loose connections system_issue->check_connections all_peaks_no No tailing_causes Potential Causes of Tailing peak_shape->tailing_causes Tailing fronting_causes Potential Causes of Fronting peak_shape->fronting_causes Fronting tailing Tailing fronting Fronting secondary_interactions Secondary Interactions (e.g., silanols) tailing_causes->secondary_interactions column_overload_t Column Overload tailing_causes->column_overload_t mismatched_solvent_t Mismatched Sample Solvent tailing_causes->mismatched_solvent_t column_overload_f Column Overload fronting_causes->column_overload_f mismatched_solvent_f Mismatched Sample Solvent fronting_causes->mismatched_solvent_f column_collapse Column Collapse fronting_causes->column_collapse

Caption: Troubleshooting workflow for common HPLC peak shape problems.

II. Crystallization

Crystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

  • Reduce Supersaturation:

    • Add more solvent: This will decrease the concentration of your compound.

    • Slower cooling: Allow the solution to cool more gradually to prevent rapid supersaturation.

  • Change Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a co-solvent system to modify the solubility characteristics.

  • Induce Crystallization at a Lower Temperature:

    • Once the solution has cooled slightly, introduce a seed crystal to encourage crystallization before the solution becomes highly supersaturated.

Question: The yield of my crystallization is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of your compound remains in the mother liquor. Here are some strategies to improve your yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will lead to lower recovery.[2]

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

  • Anti-solvent Addition: If cooling alone is insufficient, consider adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) to induce further precipitation.[3]

  • Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Data Presentation: Factors Affecting Crystallization

Table 3: Impact of Cooling Rate on Crystal Size and Purity

Cooling RateAverage Crystal SizePurity
FastSmallLower (impurities can be trapped)
SlowLargeHigher (impurities are excluded from the crystal lattice)

Slower cooling generally leads to larger, purer crystals.[4]

Table 4: Effect of Anti-solvent Addition Rate on Crystal Size

Anti-solvent Addition RateSupersaturationNucleation RateFinal Crystal Size
FastHighHighSmall
SlowLowLowLarge

A slower addition rate of the anti-solvent allows for controlled crystal growth, resulting in larger particles.[4]

Experimental Protocols & Visualizations

Protocol: Cooling Crystallization

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Diagram: Decision Tree for Optimizing Crystallization

Crystallization_Optimization start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals induce_nucleation Induce Nucleation no_crystals->induce_nucleation Yes oiling_out Oiling Out? no_crystals->oiling_out No scratch_flask Scratch Flask induce_nucleation->scratch_flask add_seed Add Seed Crystal induce_nucleation->add_seed concentrate Concentrate Solution induce_nucleation->concentrate remedy_oiling Remedy Oiling Out oiling_out->remedy_oiling Yes low_yield Low Yield? oiling_out->low_yield No add_solvent Add More Solvent remedy_oiling->add_solvent slow_cooling Cool More Slowly remedy_oiling->slow_cooling change_solvent Change Solvent remedy_oiling->change_solvent improve_yield Improve Yield low_yield->improve_yield Yes success Successful Crystallization low_yield->success No min_solvent Use Minimum Hot Solvent improve_yield->min_solvent cool_thoroughly Cool Thoroughly improve_yield->cool_thoroughly add_antisolvent Add Anti-solvent improve_yield->add_antisolvent

Caption: Decision tree for troubleshooting common crystallization problems.

III. Liquid-Liquid Extraction

Liquid-liquid extraction is a versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: An emulsion has formed during my extraction, and the layers won't separate. What should I do?

Answer: Emulsion formation is a common problem in liquid-liquid extraction, especially with complex mixtures. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.[5]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and can help force the separation.[5]

  • Filtration: Filter the emulsion through a plug of glass wool or Celite.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[5]

Question: How do I choose the right extraction solvent?

Answer: The ideal extraction solvent should have the following properties:

  • High solubility for the target compound.

  • Low solubility for impurities.

  • Immiscibility with the other phase (usually water).

  • A low boiling point for easy removal after extraction.

  • Low toxicity and flammability.

The choice of solvent is often a trade-off between these properties. It is common to test several solvents on a small scale to determine the most effective one.

Data Presentation: Solvent Selection

Table 5: Comparison of Common Extraction Solvents

SolventPolarityBoiling Point (°C)Water SolubilityCommon Applications
HexaneNon-polar69InsolubleExtraction of non-polar compounds (e.g., lipids)
Diethyl EtherSlightly Polar35Slightly SolubleGeneral purpose extraction of organic compounds
Ethyl AcetateModerately Polar77SolubleExtraction of a wide range of organic compounds
DichloromethanePolar40Slightly SolubleExtraction of more polar organic compounds

This table provides a general guide; the optimal solvent will depend on the specific compound and impurities.

Experimental Protocols & Visualizations

Protocol: Basic Liquid-Liquid Extraction

  • Preparation: Dissolve the crude mixture in a suitable solvent and place it in a separatory funnel.

  • Extraction: Add an immiscible extraction solvent to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely.

  • Draining: Drain the lower layer. If the desired compound is in the upper layer, drain and discard the lower layer. If the desired compound is in the lower layer, drain it into a clean flask.

  • Repeat: Repeat the extraction with fresh extraction solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

Diagram: Workflow for Optimizing Liquid-Liquid Extraction

LLE_Optimization start Start LLE Optimization solvent_selection Select Potential Solvents start->solvent_selection small_scale_test Perform Small-Scale Extractions solvent_selection->small_scale_test analyze_extracts Analyze Extracts (e.g., TLC, HPLC) small_scale_test->analyze_extracts best_solvent Identify Best Solvent analyze_extracts->best_solvent optimize_ph Optimize pH of Aqueous Phase best_solvent->optimize_ph optimize_volume Optimize Solvent Volume Ratio optimize_ph->optimize_volume emulsion_check Emulsion Formation? optimize_volume->emulsion_check break_emulsion Break Emulsion emulsion_check->break_emulsion Yes final_protocol Finalize Protocol emulsion_check->final_protocol No gentle_mixing Gentle Mixing break_emulsion->gentle_mixing add_brine Add Brine break_emulsion->add_brine centrifuge Centrifuge break_emulsion->centrifuge break_emulsion->final_protocol

Caption: A typical workflow for optimizing a liquid-liquid extraction protocol.

References

Technical Support Center: Minimizing Off-Target Effects of Gomesin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Gomesin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in vivo?

A1: The primary off-target effects of this compound in vivo are related to its cytotoxic activity against host cells. This can manifest as:

  • Hemolysis: Lysis of red blood cells, which can be a significant dose-limiting factor. This compound has been shown to exhibit moderate hemolytic activity at high concentrations.[1]

  • Cytotoxicity to normal cells: this compound can induce cell death in healthy mammalian cells, not just target pathogens or cancer cells.

Q2: What is the underlying mechanism of this compound's off-target cytotoxicity?

A2: this compound's cytotoxicity, both on-target and off-target, is primarily driven by its interaction with cell membranes. Key mechanisms include:

  • Membrane Permeabilization: As a cationic peptide, this compound interacts with negatively charged components of cell membranes, leading to disruption and increased permeability.[2]

  • Interaction with Lipid-Cholesterol Pathways: Recent studies have shown that this compound's cytotoxic effects are mediated through its interaction with lipid-cholesterol and glycosphingolipid pathways within cellular membranes.[2][3][4][5][6] It can preferentially target cholesterol-rich domains, also known as lipid rafts, disrupting their structure and function, which can trigger downstream cell death signaling.[3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to mitigate the off-target effects of this compound:

  • Use of Analogues: Synthesizing and using this compound analogues with modified structures can significantly improve the therapeutic index. For example, cyclic this compound (cGm) and its derivatives often exhibit reduced hemolytic activity and increased stability compared to the linear form.[7] The analogue [G1K,K8R]cGm, for instance, shows potent antimicrobial activity with low hemolytic activity (HC50 > 64 μM).[7]

  • Dose Optimization: Careful dose-response studies are crucial to identify a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.

  • Route of Administration: The choice of administration route (e.g., intravenous vs. intraperitoneal) can influence the peptide's biodistribution and potential for systemic toxicity.

  • Formulation Strategies: Encapsulating this compound in nanoparticle-based delivery systems could potentially shield it from non-specific interactions with healthy tissues and improve its targeted delivery.

Q4: Are there any known signaling pathways that are affected by this compound's off-target activity?

A4: Yes, beyond membrane disruption, this compound's cytotoxic effects can involve the activation of specific intracellular signaling pathways in mammalian cells, including:

  • Calcium Influx: this compound can trigger a rapid increase in intracellular calcium levels through L-type calcium channels.[8][9]

  • MAPK/ERK, PKC, and PI3K Pathways: The activation of these signaling cascades has been implicated in this compound-induced cell death.[8][9][10]

  • Reactive Oxygen Species (ROS) Generation: this compound can induce the production of ROS, contributing to its cytotoxic effects.[8][10]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High Hemolysis Observed in Blood Samples The concentration of this compound is too high, leading to lysis of red blood cells.1. Perform a dose-response curve to determine the HC50 (50% hemolytic concentration) and use concentrations well below this value for your in vivo experiments. 2. Switch to a this compound analogue with known lower hemolytic activity, such as a cyclic analogue. 3. Consider a different route of administration that might result in lower peak plasma concentrations.
Signs of Systemic Toxicity in Animal Models (e.g., weight loss, lethargy) This compound is causing cytotoxicity to healthy tissues and organs.1. Reduce the administered dose of this compound. 2. Fractionate the total daily dose into multiple smaller doses to maintain therapeutic levels while reducing peak toxicity. 3. Evaluate the cytotoxicity of your this compound batch on a non-cancerous mammalian cell line in vitro (e.g., using an LDH assay) before proceeding with further in vivo studies. 4. If using a cancer model, ensure the selectivity of this compound for cancer cells over normal cells is significant.
Inconsistent or Non-reproducible In Vivo Efficacy Degradation of the peptide in serum, poor bioavailability, or improper administration.1. Use a more stable analogue, such as cyclic this compound, which is more resistant to serum proteases. 2. Verify the proper administration of the peptide (e.g., successful intravenous or intraperitoneal injection). 3. Prepare fresh solutions of this compound for each experiment and handle them according to the manufacturer's recommendations to avoid degradation.
Unexpected Off-Target Gene Expression Changes While this compound primarily acts on the cell membrane, downstream signaling can lead to changes in gene expression.1. Perform a thorough literature search on the known signaling pathways affected by this compound in your cell/animal model. 2. Conceptually, an approach like GUIDE-seq, though designed for nucleases, could be adapted to identify genomic regions susceptible to damage as an indirect consequence of membrane and cellular stress. This would be a research-intensive endeavor.

Data Presentation

Table 1: Comparative Hemolytic Activity of this compound and its Analogues

PeptideHemolytic Activity (HC50 in µM)Reference
This compound (Gm)~100 µM (causes ~40% hemolysis)[1]
[Trp(1)]-GmNo significant difference from Gm[11]
[Trp(7)]-GmNo significant difference from Gm[11]
[Trp(9)]-GmNo significant difference from Gm[11]
[G1K,K8R]cGm> 64 µM[7]

Table 2: Comparative Cytotoxicity of this compound and its Analogues on Normal Human Cells

Peptide/CompoundNormal Cell LineCell TypeIC50 Value (µM)Incubation Time (hours)Reference
PancratistatinCCD-18CoHuman Colon Fibroblasts>100Not Specified[12]
PancratistatinNHFNormal Human Fibroblasts>172[12]
EtoposideBEAS-2BHuman Bronchial Epithelium4.3648[12]
EtoposideBEAS-2BHuman Bronchial Epithelium2.1072[12]
This compound AnaloguesHUVECNormal Cell LineNegligible cytotoxicityN/A[13]

Note: Specific IC50 values for this compound on a variety of normal human cell lines are not consistently reported in a comparative manner in the searched literature. The data for Pancratistatin and Etoposide are provided as examples of how such data is typically presented. One study noted that several this compound analogues showed negligible cytotoxicity on HUVEC normal cells.

Experimental Protocols

Hemolysis Assay Protocol

This protocol is to determine the hemolytic activity of this compound or its analogues on red blood cells (RBCs).

Materials:

  • This compound or analogue solution of known concentration

  • Freshly collected red blood cells (e.g., from mice or humans) in an anticoagulant-coated tube (e.g., K2EDTA)

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge the collected blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times until the supernatant is clear.

    • Prepare a 0.5% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • In a 96-well plate, add 75 µL of PBS to all wells except the first row.

    • Add 150 µL of your peptide solution (at the highest concentration to be tested) in PBS to the first row of wells.

    • Perform serial 2-fold dilutions by transferring 75 µL from the first row to the second, mixing, and repeating down the plate. Discard 75 µL from the last row of dilutions.

    • Prepare a negative control (75 µL of PBS) and a positive control (75 µL of 1% Triton X-100).

  • Incubation:

    • Add 75 µL of the 0.5% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 60-100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., a normal human fibroblast line)

  • Cell culture medium

  • This compound or analogue solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound or its analogues in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions.

    • Include wells for a negative control (vehicle only) and a positive control (lysis buffer provided in the kit).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

    • Add the stop solution if required by the kit.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample LDH release to the maximum LDH release from the positive control.

In Vivo Administration of this compound in a Mouse Model (General Protocol)

This is a generalized protocol for intraperitoneal (IP) administration. The exact dose, vehicle, and schedule should be optimized for your specific experimental goals.

Materials:

  • This compound or analogue, sterile and endotoxin-free

  • Sterile vehicle (e.g., saline or PBS)

  • Mice (strain, age, and sex appropriate for the model)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal restraint device

Procedure:

  • Preparation:

    • Prepare the this compound solution in the sterile vehicle at the desired concentration. Ensure the solution is at room temperature before injection.

    • Weigh the mice to calculate the exact volume to be injected based on the desired dose (e.g., in mg/kg).

  • Restraint and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Tilt the mouse with its head slightly downward to allow the abdominal organs to shift forward.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-40° angle and aspirate to ensure no fluid is drawn into the syringe (indicating you have not entered a blood vessel or organ).

    • Inject the calculated volume of the this compound solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals regularly according to your approved animal care protocol for signs of toxicity (e.g., weight loss, changes in behavior, signs of pain).

Mandatory Visualizations

Signaling Pathways

Gomesin_Signaling This compound This compound Membrane Cell Membrane (Lipid Rafts, Glycosphingolipids) This compound->Membrane Binds to & Disrupts Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Activates Cell_Death Cytotoxicity/ Cell Death Membrane->Cell_Death Permeabilization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK ROS ROS Generation PKC->ROS PI3K->ROS MAPK_ERK->ROS ROS->Cell_Death

Caption: Signaling pathways involved in this compound-induced cytotoxicity.

Experimental Workflows

Hemolysis_Assay_Workflow Start Start Prepare_RBC Prepare 0.5% RBC Suspension Start->Prepare_RBC Serial_Dilute Serial Dilute this compound in 96-well Plate Prepare_RBC->Serial_Dilute Add_Controls Add Positive & Negative Controls Serial_Dilute->Add_Controls Add_RBC Add RBC Suspension to all wells Add_Controls->Add_RBC Incubate Incubate at 37°C for 1 hour Add_RBC->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant to new plate Centrifuge->Transfer_Supernatant Read_Absorbance Read Absorbance (414 or 540 nm) Transfer_Supernatant->Read_Absorbance Calculate Calculate % Hemolysis Read_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the hemolysis assay to assess this compound's off-target effects.

Logical Relationships

Minimize_Off_Target_Effects Goal Minimize In Vivo Off-Target Effects Strategy1 Structural Modification (Analogues) Goal->Strategy1 Strategy2 Dose Optimization Goal->Strategy2 Strategy3 Formulation & Delivery Goal->Strategy3 Outcome1 Reduced Hemolysis Strategy1->Outcome1 Outcome2 Reduced Cytotoxicity to Normal Cells Strategy1->Outcome2 Strategy2->Outcome1 Strategy2->Outcome2 Strategy3->Outcome2 Outcome3 Improved Therapeutic Index Outcome1->Outcome3 Outcome2->Outcome3

Caption: Strategies to minimize the off-target effects of this compound in vivo.

References

Technical Support Center: Enhancing Gomesin Bioactivity via Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the cyclization of the antimicrobial peptide, Gomesin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising therapeutic candidate?

This compound (Gm) is an 18-residue cationic antimicrobial peptide originally isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana.[1] Its structure consists of a β-hairpin stabilized by two disulfide bonds.[2] this compound exhibits a broad spectrum of biological activities, making it effective against Gram-positive and Gram-negative bacteria, fungi, parasites, and even cancer cells.[1][3] Its primary mechanism of action involves binding to and permeabilizing the cell membranes of pathogens.[2][4][3]

Q2: What is peptide cyclization and why apply it to this compound?

Peptide cyclization is a chemical strategy that connects the peptide's N-terminus and C-terminus with a covalent amide bond, creating a "head-to-tail" cyclic structure.[5] This modification is applied to this compound and other peptides to enhance their therapeutic properties. The primary benefits include:

  • Increased Stability: Cyclization significantly improves resistance to degradation by proteases in human serum compared to the native, linear form.[1][2][6]

  • Enhanced Bioactivity: Constraining the peptide's conformation can lead to improved binding to its molecular targets, which can enhance antimicrobial, anticancer, and antimalarial activities.[7][2][8]

  • Improved Pharmacokinetics: The increased stability and constrained structure can lead to a longer half-life and better overall performance as a drug candidate.

Q3: What are the main strategies for head-to-tail cyclization of peptides?

There are two primary approaches for the head-to-tail cyclization of synthetically produced peptides like this compound:

  • Solution-Phase Cyclization: The linear peptide is first synthesized and cleaved from the solid-phase resin. It is then dissolved in a solvent at a very high dilution (typically 0.1-1 mM) before adding coupling reagents. The high dilution is critical to favor the desired intramolecular reaction (cyclization) over intermolecular reactions that lead to dimers and other oligomers.[9][10]

  • On-Resin Cyclization: The cyclization reaction is performed while the peptide is still attached to the solid-phase resin, typically via a side-chain functional group. This method takes advantage of the "pseudo-dilution" effect, where the resin matrix physically isolates peptide chains from each other, thus minimizing intermolecular side reactions.[10][11] This approach can improve recovery and decrease synthesis times.[12]

Troubleshooting Guide

Q1: My cyclization yield is very low, and Mass Spectrometry (MS) shows high levels of dimers and trimers. What's wrong?

This is a classic problem caused by intermolecular reactions competing with the desired intramolecular cyclization.

  • Potential Cause: The reaction concentration is too high.

  • Recommended Solutions:

    • For Solution-Phase: Drastically decrease the peptide concentration. Successful cyclizations are often performed in the low millimolar (1-5 mM) or even high micromolar range.[10]

    • For On-Resin: This strategy is inherently better at avoiding oligomerization. If you are currently using a solution-phase method, switching to an on-resin protocol is a highly effective solution.[10][11]

Q2: The cyclization reaction is slow or incomplete, even after optimizing for concentration.

  • Potential Cause 1: The linear peptide has adopted an aggregated or unfavorable conformation for cyclization. This is common with hydrophobic sequences.[9]

  • Recommended Solutions:

    • Incorporate "turn-inducing" amino acids like proline or a D-amino acid into the sequence to pre-organize the peptide into a conformation that favors cyclization.[10][11]

    • Add chaotropic salts, such as LiCl, to the reaction mixture to disrupt secondary structures and aggregation.[9]

    • Change the solvent system. Using N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help solubilize the peptide chain and break up aggregates.[9]

  • Potential Cause 2: Inefficient coupling reagents or reaction conditions.

  • Recommended Solutions:

    • Ensure you are using a sufficient excess of a high-quality coupling reagent (e.g., HATU, PyBOP, or DIC/Oxyma) and a non-nucleophilic base (e.g., DIPEA).[9][10]

    • Consider using microwave-assisted synthesis, which can accelerate the reaction and help overcome aggregation-related issues.[9][13]

Q3: My purified cyclic this compound analog shows lower bioactivity than the original linear peptide. Why did this happen?

  • Potential Cause 1: The cyclization has constrained the peptide in a biologically inactive conformation. The native β-hairpin fold of this compound, stabilized by its disulfide bonds, is crucial for its activity.[2] Head-to-tail cyclization can sometimes interfere with the formation of this essential structure.

  • Recommended Solutions:

    • Rational Design: The design of the cyclic analog is critical. A rationally designed analog, [G1K,K8R]cGm, demonstrated a 10-fold increase in potency, showing that specific amino acid substitutions can optimize the structure and charge distribution of the cyclic form for high activity.[2][14]

    • Structural Analysis: Use techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) to confirm that your cyclic peptide maintains the desired secondary structure.

  • Potential Cause 2: The disulfide bonds have not formed correctly or have been reduced. The disulfide bonds are essential for the activity of this compound analogs.[2][15]

  • Recommended Solutions:

    • Verify the final mass of your peptide with high-resolution MS to confirm the loss of 4 Da, corresponding to the formation of two disulfide bonds.

    • Review your purification and handling procedures to ensure no reducing agents are present in your buffers after the oxidative folding step.

Quantitative Data: Bioactivity of this compound Analogs

The following table summarizes the bioactivity of native this compound compared to its head-to-tail cyclized analog (cGm) and a rationally designed cyclic analog, [G1K,K8R]cGm. Data is presented as Minimum Inhibitory Concentration (MIC) and Hemolytic Concentration 50 (HC₅₀).

PeptideCyclization StrategyMIC vs. S. aureus (μM)MIC vs. E. coli (μM)Hemolytic Activity (HC₅₀, μM)Key Benefit Noted
This compound (Gm) Linear (native)---Broad-spectrum activity[1]
cGm Head-to-tail32[2]No significant improvement[2][14]LowIncreased serum stability[2][14]
[G1K,K8R]cGm Head-to-tail (Designed)2[2]-> 64[2]10-fold increase in potency[2][14]

A lower MIC value indicates higher antimicrobial potency. A higher HC₅₀ value indicates lower toxicity to red blood cells and better selectivity.

Experimental Protocols

Protocol: Solid-Phase Synthesis and On-Resin Head-to-Tail Cyclization of a this compound Analog

This protocol provides a general methodology for synthesizing a this compound analog and performing on-resin cyclization.

1. Linear Peptide Assembly (Fmoc SPPS):

  • Resin: Start with a Rink Amide resin pre-loaded with an Fmoc-protected amino acid that allows for side-chain attachment (e.g., Fmoc-Asp-ODmab or Fmoc-Glu-Odmab). The Dmab protecting group is labile to hydrazine (B178648) and orthogonal to the standard TFA cleavage.[13]

  • Synthesis Cycle: Perform automated or manual Fmoc solid-phase peptide synthesis.

    • Deprotection: Use 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.[9]

    • Coupling: Use a 5-fold excess of the next Fmoc-protected amino acid with a suitable coupling agent like DIC/Oxyma.[13]

    • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.[10]

2. On-Resin Side-Chain Deprotection:

  • Once the linear sequence is fully assembled, selectively remove the side-chain protecting group (e.g., Dmab) from the first amino acid.

  • Reagent: Use a solution of 2-5% hydrazine in DMF.[13]

  • Procedure: Treat the resin with the hydrazine solution for a specified time, then wash thoroughly to remove all traces of hydrazine.

3. On-Resin Cyclization:

  • N-terminal Deprotection: Remove the Fmoc group from the final N-terminal amino acid using 20% piperidine in DMF.

  • Cyclization Coupling: Add a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) in DMF to the resin. This will catalyze the formation of the amide bond between the free N-terminal amine and the newly deprotected side-chain carboxylic acid.[10]

  • Monitoring: Monitor the reaction by taking a small sample of resin beads, cleaving the peptide, and analyzing it via HPLC-MS to confirm the conversion of the linear precursor to the cyclic product.[10]

4. Cleavage and Global Deprotection:

  • Once cyclization is complete, wash the resin extensively.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[10]

5. Disulfide Bond Formation (Oxidative Folding):

  • Purification: Purify the crude linear, dithiol peptide using reverse-phase HPLC (RP-HPLC).

  • Oxidation: Dissolve the purified peptide in an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly alkaline pH (7.5-8.5). Allow the solution to stir exposed to air, or use an oxidizing agent like DMSO, to facilitate the formation of the two disulfide bonds.

6. Final Purification and Analysis:

  • Purification: Purify the final cyclized and oxidized peptide by RP-HPLC to obtain a highly pure product.

  • Analysis: Confirm the identity and purity of the final product using HPLC and verify its molecular weight (which should be 4 Da less than the cleaved dithiol precursor) using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Visualizations

experimental_workflow cluster_synthesis On-Resin Steps cluster_postsynthesis Solution-Phase Steps s1 1. Linear Peptide Assembly (SPPS) s2 2. Side-Chain Deprotection s1->s2 s3 3. N-Terminal Deprotection s2->s3 s4 4. On-Resin Cyclization s3->s4 s5 5. Cleavage from Resin s4->s5 s6 6. Oxidative Folding s5->s6 s7 7. Purification (RP-HPLC) s6->s7 s8 8. Analysis (MS, HPLC) s7->s8

Caption: Workflow for this compound analog synthesis and on-resin cyclization.

troubleshooting_workflow start Low Cyclization Yield ms Analyze Crude Product by MS start->ms oligomers High Levels of Dimers/Trimers ms->oligomers Oligomers Present incomplete High Level of Linear Peptide ms->incomplete Linear Precursor Dominant sol_oligomers Decrease Concentration (High Dilution) oligomers->sol_oligomers sol_incomplete Use Aggregation Breakers (DMSO, LiCl) Optimize Coupling Reagents incomplete->sol_incomplete

Caption: Troubleshooting workflow for low cyclization yield.

mechanism_of_action This compound Cyclic this compound (Cationic) binding 1. Electrostatic Binding This compound->binding membrane Bacterial Membrane (Anionic Phospholipids) membrane->binding insertion 2. Hydrophobic Insertion binding->insertion pore 3. Membrane Pore Formation insertion->pore lysis 4. Ion Leakage & Cell Lysis pore->lysis

Caption: Proposed mechanism of action for cyclic this compound on bacterial membranes.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Gomesin and Tachyplesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptides (AMPs) Gomesin and Tachyplesin, focusing on their performance, mechanisms of action, and the experimental data supporting these findings. Both peptides are recognized for their potent, broad-spectrum antimicrobial properties, making them promising candidates for novel therapeutic agents.

Introduction to this compound and Tachyplesin

This compound is a cationic antimicrobial peptide isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana.[1][2][3] It is an 18-amino-acid peptide characterized by a β-hairpin structure stabilized by two disulfide bridges.[4] Tachyplesin is a family of antimicrobial peptides isolated from the hemocytes of horseshoe crabs (Tachypleus species).[5] Tachyplesin I, a widely studied variant, is a 17-amino-acid cationic peptide, also with a cyclic antiparallel β-sheet structure.[6] Both peptides share structural similarities with other antimicrobial peptides from various arthropods.[2][3][7][8][9]

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and Tachyplesin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While direct comparative studies testing both peptides under identical conditions are limited, data from various sources provide a strong basis for comparison. In general, both peptides exhibit potent activity in the low micromolar range. Tachyplesin appears to be particularly effective against Gram-negative bacteria.[10]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus0.4 - 0.8[7]
Escherichia coli0.4 - 0.8[7]
Candida albicansNot specified[11]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tachyplesin I against various bacterial strains.

Bacterial StrainMIC (µM)Reference
Escherichia coli ATCC 259220.0625 - 0.5[10]
Staphylococcus aureus ATCC 259231 - 4[10]
Burkholderia pseudomallei61.69[12]
Enterococcus faecalisComparable to Thanatin[13]

Mechanisms of Action

While both this compound and Tachyplesin target bacterial membranes, their precise mechanisms of disruption appear to differ.

This compound: The primary mechanism of action for this compound is believed to be the "carpet model". In this model, the peptide monomers initially bind to the negatively charged bacterial membrane surface. As the peptide concentration increases, they form a "carpet-like" layer, leading to membrane destabilization, protrusion, folding, and ultimately, laceration of the membrane, causing cell death.[14][15][16] This process does not involve the formation of stable transmembrane pores.[14][15]

This compound's "Carpet Model" Mechanism of Action.

Tachyplesin: Tachyplesin's mechanism is also centered on membrane disruption, but it is often described as forming toroidal pores.[17] This process involves the permeabilization of the outer membrane in Gram-negative bacteria, followed by the depolarization of the cytoplasmic membrane.[18] Tachyplesin increases the permeability of the bacterial membrane to ions such as K+.[19] Additionally, some evidence suggests that Tachyplesin may have intracellular targets, such as the 3-ketoacyl carrier protein reductase (FabG), an enzyme involved in fatty acid biosynthesis.[20]

Tachyplesin_Mechanism cluster_membrane Bacterial Membrane Membrane Tachyplesin Tachyplesin Peptides OM_Permeabilization Outer Membrane Permeabilization (Gram-negative) Tachyplesin->OM_Permeabilization CM_Binding Cytoplasmic Membrane Binding Tachyplesin->CM_Binding Gram-positive Intracellular Intracellular Targeting (e.g., FabG inhibition) Tachyplesin->Intracellular Potential OM_Permeabilization->CM_Binding Pore_Formation Toroidal Pore Formation CM_Binding->Pore_Formation Depolarization Membrane Depolarization & Ion Leakage Pore_Formation->Depolarization Cell_Death Cell Death Depolarization->Cell_Death Intracellular->Cell_Death

Tachyplesin's Multi-faceted Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Tachyplesin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide (this compound or Tachyplesin)

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in the appropriate diluent in polypropylene tubes.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add a corresponding volume of each peptide dilution to the wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.[17][22]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare Serial Dilutions of Peptide start->prep_peptide plate_setup Dispense Bacteria and Peptide Dilutions into 96-well Plate prep_inoculum->plate_setup prep_peptide->plate_setup controls Include Positive (Bacteria only) and Negative (Broth only) Controls plate_setup->controls incubation Incubate at 37°C for 18-24h controls->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

A Comparative Structural Analysis of Gomesin and Protegrin: Two Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structures of two potent, cysteine-rich antimicrobial peptides: Gomesin and Protegrin. Both peptides exhibit broad-spectrum antimicrobial activity and share a remarkably similar structural architecture, making them compelling subjects for drug development and mechanistic studies. This document summarizes key structural data, outlines the experimental protocols used for their characterization, and visualizes their structural similarities and the workflow for their structure determination.

Structural Comparison of this compound and Protegrin-1

This compound, originally isolated from the hemocytes of the spider Acanthoscurria gomesiana, and Protegrin-1 (PG-1), found in porcine leukocytes, are both relatively short, cationic peptides.[1][2] Their potent antimicrobial activity is intrinsically linked to their three-dimensional structures. Both peptides adopt a well-defined β-hairpin conformation, a feature stabilized by two intramolecular disulfide bonds.[1][2][3] This rigid structure is crucial for their interaction with and disruption of microbial cell membranes.

The primary and secondary structural features of this compound and Protegrin-1 are remarkably alike. Both are 18 amino acids in length and contain four cysteine residues that form two disulfide bridges.[1][2] These bridges create a stable, two-stranded antiparallel β-sheet connected by a β-turn.[1][2] This structural motif results in an amphipathic molecule, with a clear segregation of hydrophobic and hydrophilic residues, a key characteristic for their membrane-permeabilizing mechanism of action. A comparison of their structures reveals a high degree of similarity in the distribution of these residues.[1]

The following table summarizes the key quantitative structural parameters for this compound and Protegrin-1.

FeatureThis compoundProtegrin-1
Amino Acid Count 18[1][4]18[2][5]
Molecular Weight ~2270.4 Da[6]~2154 Da
Primary Sequence ZCRRLCYKQRCVTYCRGR-NH₂ (Z = pyroglutamic acid)[6]RGGRLCYCRRRFCVCVGR[7]
Secondary Structure Two-stranded antiparallel β-sheet with a non-canonical β-turn[1]Two-stranded antiparallel β-sheet with a β-turn[2]
Disulfide Bridges Cys2-Cys15, Cys6-Cys11[6]Cys6-Cys15, Cys8-Cys13[8]
Net Charge (at neutral pH) Highly cationic[1]Highly cationic (contains six arginine residues)[5]
PDB ID (Solution Structure) 1KFP[6]1PG1[6]

Experimental Protocols

The three-dimensional structures of this compound and Protegrin-1 have been elucidated primarily through two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, complemented by molecular dynamics (MD) simulations.[1][2]

Two-Dimensional NMR (2D-NMR) Spectroscopy

The determination of the solution structures of these peptides involves a series of 2D-NMR experiments to establish through-bond and through-space proton-proton correlations.

1. Sample Preparation:

  • Lyophilized synthetic or purified native peptide is dissolved in a solution typically consisting of 90% H₂O/10% D₂O or a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The peptide concentration is generally in the millimolar range (e.g., 1-5 mM).

  • The pH of the solution is adjusted to a value where the peptide is stable and soluble (e.g., pH 3-5).

2. NMR Data Acquisition:

  • Spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

  • A series of 2D-NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of around 200 ms (B15284909) is typically used.

3. Structure Calculation and Refinement:

  • The collected NMR data (chemical shifts, coupling constants, and NOE-derived distance restraints) are used as input for structure calculation software such as Xplor-NIH, CYANA, or CNS.

  • An ensemble of structures is generated using restrained molecular dynamics or simulated annealing protocols.

  • The final structures are refined and validated based on their agreement with the experimental data and stereochemical quality.

Molecular Dynamics (MD) Simulations

MD simulations are employed to refine the NMR-derived structures and to study the dynamics and interactions of the peptides, particularly with model membranes.

1. System Setup:

  • The initial peptide structure is often taken from the NMR ensemble.

  • The peptide is placed in a simulation box containing a model membrane (e.g., a lipid bilayer) and solvated with water molecules and counter-ions to neutralize the system.

2. Simulation Parameters:

  • A suitable force field is chosen to describe the interatomic interactions (e.g., CHARMM, AMBER, or GROMOS).

  • The system is first energy-minimized to remove any steric clashes.

  • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production MD simulations are run for a duration sufficient to sample the conformational space of the peptide (typically in the nanosecond to microsecond range).

3. Trajectory Analysis:

  • The resulting trajectory is analyzed to study the peptide's structural stability, conformational changes, and interactions with the surrounding environment.

Visualizations

The following diagrams illustrate the structural relationship between this compound and Protegrin and the general workflow for their structure determination.

G Comparative Structure of this compound and Protegrin-1 cluster_this compound This compound cluster_protegrin Protegrin-1 This compound 18 Amino Acids ZCRRLCYKQRCVTYCRGR-NH₂ G_beta_hairpin β-Hairpin This compound->G_beta_hairpin folds into G_disulfide 2 Disulfide Bridges (C2-C15, C6-C11) G_beta_hairpin->G_disulfide stabilized by Similarity High Structural Similarity Amphipathic Nature G_beta_hairpin->Similarity Protegrin 18 Amino Acids RGGRLCYCRRRFCVCVGR P_beta_hairpin β-Hairpin Protegrin->P_beta_hairpin folds into P_disulfide 2 Disulfide Bridges (C6-C15, C8-C13) P_beta_hairpin->P_disulfide stabilized by P_beta_hairpin->Similarity

Caption: A diagram illustrating the structural similarities between this compound and Protegrin-1.

G Workflow for Peptide Structure Determination Peptide Peptide Synthesis or Purification NMR_Sample NMR Sample Preparation Peptide->NMR_Sample NMR_Acquisition 2D-NMR Data Acquisition (COSY, TOCSY, NOESY) NMR_Sample->NMR_Acquisition Data_Processing NMR Data Processing NMR_Acquisition->Data_Processing Structure_Calculation Structure Calculation (e.g., Xplor-NIH, CYANA) Data_Processing->Structure_Calculation MD_Simulation Molecular Dynamics Simulation (Refinement & Dynamics) Structure_Calculation->MD_Simulation Final_Structure Final Structure Ensemble MD_Simulation->Final_Structure

Caption: A flowchart outlining the key steps in determining peptide structure using NMR and MD.

References

A Comparative Guide to Linear and Cyclic Gomesin: Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gomesin, a potent antimicrobial peptide (AMP) isolated from the spider Acanthoscurria gomesiana, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities. The native form of this compound is a disulfide-rich peptide with a characteristic β-hairpin structure. To enhance its therapeutic potential, researchers have explored structural modifications, most notably the cyclization of its peptide backbone. This guide provides an objective comparison of linear and cyclic this compound, focusing on their stability and efficacy, supported by experimental data and detailed methodologies.

At a Glance: Linear vs. Cyclic this compound

FeatureLinear this compoundCyclic this compound (cGm)Rationally Designed Cyclic this compound ([G1K,K8R]cGm)
Structure Native 18-amino acid peptide with two disulfide bonds, forming a β-hairpin.Head-to-tail cyclized backbone, retaining the disulfide bonds and β-hairpin structure.Optimized cyclic structure with specific amino acid substitutions.
Antimicrobial Efficacy Potent against a range of bacteria and fungi.Similar or slightly enhanced activity compared to linear form against some pathogens; no significant improvement against E. coli has been observed.[1]Significantly enhanced potency (up to 10-fold) against both Gram-positive and Gram-negative bacteria.[1]
Hemolytic Activity Moderate hemolytic activity has been reported.[2]Generally similar to the linear form.Low hemolytic activity, indicating good selectivity for microbial over mammalian cells.[1]
Stability Susceptible to proteolytic degradation.Significantly improved stability in human serum compared to the linear form.[1][3]High stability in serum.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the antimicrobial and hemolytic activities of different forms of this compound. It is important to note that much of the detailed quantitative comparison has been performed on a rationally designed cyclic analogue, [G1K,K8R]cGm, which highlights the potential for optimizing the cyclic scaffold.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismLinear this compound (μM)Cyclic this compound (cGm) (μM)[G1K,K8R]cGm (μM)Linear Unfolded Analogue of [G1K,K8R]cGm (μM)
Staphylococcus aureusData not available32[1]2[1]>100[1]
Escherichia coliNo significant improvement observed with cyclization[1]Data not available3.13[1]>100[1]

Table 2: Hemolytic Activity

PeptideHC₅₀ (μM)
Linear this compoundModerate hemolysis reported at concentrations >100 μM[2]
Cyclic this compound (cGm)Data not available
[G1K,K8R]cGm> 64[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of linear and cyclic this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a peptide, which is the lowest concentration that inhibits visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

  • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Peptide Dilutions:

  • Prepare a stock solution of the peptide in sterile deionized water or a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in a sterile, low-protein-binding diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) in polypropylene (B1209903) tubes.

c. Assay Procedure:

  • In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

  • Add 11 µL of each peptide dilution to the corresponding wells.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

a. Preparation of Red Blood Cells:

  • Obtain fresh human or animal blood containing an anticoagulant.

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

  • Remove the supernatant and wash the pelleted RBCs three times with phosphate-buffered saline (PBS), pH 7.4.

  • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

b. Assay Procedure:

  • Prepare serial dilutions of the peptide in PBS.

  • In a 96-well plate, add 75 µL of each peptide dilution.

  • Add 75 µL of the 4% RBC suspension to each well.

  • For the negative control (0% hemolysis), add 75 µL of PBS to the RBC suspension.

  • For the positive control (100% hemolysis), add 75 µL of 1% Triton X-100 to the RBC suspension.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1,000 x g for 5 minutes.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

c. Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

a. Incubation:

  • Prepare a stock solution of the peptide.

  • Mix the peptide solution with human or mouse serum to a final peptide concentration of 150 µg/mL and a final serum concentration of 25-50% (v/v).

  • Incubate the mixture at 37°C with gentle shaking.

b. Time-Point Sampling and Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately stop the proteolytic reaction by adding a quenching solution (e.g., acetonitrile/water/formic acid).

  • Precipitate the serum proteins by incubating on ice and then centrifuging at high speed.

  • Analyze the supernatant containing the intact peptide and its degradation products by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.

  • The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero.

Proteolytic Degradation Assay

This assay assesses the susceptibility of a peptide to specific proteases like trypsin and chymotrypsin.

a. Digestion:

  • Prepare solutions of the proteases (e.g., trypsin, chymotrypsin) in an appropriate buffer at a concentration of 1 mg/mL.

  • Dilute the enzyme solutions immediately before use.

  • Incubate a known amount of the peptide with the protease solution (e.g., at a 1:20 to 1:50 enzyme-to-substrate ratio by weight) at 37°C for a set period (e.g., 1-3 hours).

  • Include a control sample with the peptide in buffer but without the enzyme.

b. Analysis:

  • Stop the reaction by adding a protease inhibitor or by heat inactivation.

  • Analyze the samples by SDS-PAGE, RP-HPLC, or mass spectrometry to detect the degradation of the peptide.

  • Peptide degradation is confirmed by the disappearance of the intact peptide peak/band and the appearance of new peaks/bands corresponding to cleavage products.

Visualizations

Structural Comparison

G Structural Comparison of Linear and Cyclic this compound cluster_linear Linear this compound cluster_cyclic Cyclic this compound (cGm) l_nterm N-terminus (pyroglutamic acid) l_cys1 Cys l_nterm->l_cys1 Peptide Backbone l_cys2 Cys l_cys1->l_cys2 l_cys4 Cys l_cys1->l_cys4 Disulfide Bond l_cys3 Cys l_cys2->l_cys3 l_cys2->l_cys3 Disulfide Bond l_cys3->l_cys4 l_cterm C-terminus (arginine-amide) l_cys4->l_cterm c_backbone Cyclic Peptide Backbone c_cys1 Cys c_cys4 Cys c_cys1->c_cys4 Disulfide Bond c_cys2 Cys c_cys3 Cys c_cys2->c_cys3 Disulfide Bond

Caption: Structural difference between linear and cyclic this compound.

Experimental Workflow: Antimicrobial Efficacy and Stability Testing

G cluster_workflow Experimental Workflow cluster_efficacy Efficacy Testing cluster_stability Stability Testing start Peptide Synthesis (Linear and Cyclic this compound) mic MIC Determination (Broth Microdilution) start->mic Antimicrobial Activity hemolysis Hemolytic Assay start->hemolysis Cytotoxicity serum Serum Stability Assay start->serum Protease Resistance protease Proteolytic Degradation Assay start->protease Specific Protease Susceptibility data_analysis Data Analysis and Comparison mic->data_analysis hemolysis->data_analysis serum->data_analysis protease->data_analysis conclusion Comparative Assessment of Linear vs. Cyclic this compound data_analysis->conclusion

Caption: Workflow for comparing this compound stability and efficacy.

Mechanism of Action: Membrane Permeabilization

G Proposed Mechanism of Action of this compound This compound This compound Peptide (Cationic, Amphipathic) electrostatic_interaction Electrostatic Interaction This compound->electrostatic_interaction Initial Binding bacterial_membrane Bacterial Cell Membrane (Anionic Phospholipids) bacterial_membrane->electrostatic_interaction membrane_insertion Hydrophobic Core Insertion electrostatic_interaction->membrane_insertion membrane_disruption Membrane Disruption (Pore Formation / Carpet Model) membrane_insertion->membrane_disruption cell_lysis Cell Lysis and Death membrane_disruption->cell_lysis

Caption: this compound's interaction with the bacterial membrane.

Conclusion

The cyclization of this compound offers a promising strategy to enhance its drug-like properties, particularly its stability in biological fluids. While cyclization of the native peptide provides a significant stability advantage, rational design of the cyclic scaffold, as demonstrated by the [G1K,K8R]cGm analogue, can lead to dramatic improvements in antimicrobial potency without a concomitant increase in cytotoxicity. This highlights the potential of using the cyclic this compound framework as a template for developing novel antimicrobial and anticancer agents with improved therapeutic indices. Further research focusing on direct, comprehensive comparisons of native linear and cyclic this compound against a wider array of pathogens is warranted to fully elucidate the therapeutic benefits of cyclization.

References

Gomesin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the potent anticancer properties of Gomesin, a peptide derived from the spider Acanthoscurria gomesiana. This guide provides a comprehensive comparison of this compound's activity across various cancer cell lines, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising peptide.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The data consistently shows that this compound is effective at micromolar concentrations against various tumor types, while exhibiting lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window.

Cell LineCancer TypeIC50 (µM)Reference
B16F10-Nex2Murine Melanoma3.58[1]
Human Melanoma (MM96L)Human Melanoma< 5[1]
Human Breast CarcinomaHuman Breast Cancer< 5[1]
Human Colon CarcinomaHuman Colon Cancer< 5[1]
HeLaHuman Cervical Cancer8.13[1]
Devil Facial Tumour Disease (DFTD1)Tasmanian Devil Cancer~20.4 (µg/mL)[2]
Devil Facial Tumour Disease (DFTD2)Tasmanian Devil Cancer~12.29 (µg/mL)[2]
Human Neuroblastoma (SH-SY5Y)Human NeuroblastomaNot specified[3]
Rat Pheochromocytoma (PC12)Rat Adrenal Gland TumorNot specified[3]

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. Studies on human melanoma cells (MM96L) revealed that treatment with this compound (AgGom and a homolog, HiGom) significantly increased the population of late apoptotic cells. After 48 hours of treatment with 50 µg/mL of either peptide, over 50% of the cells were in late apoptosis, a significant increase compared to untreated cells.[4][5] This pro-apoptotic effect is associated with an increase in the production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[4]

Signaling Pathways Modulated by this compound

Research indicates that this compound's anticancer activity is mediated through the modulation of key signaling pathways that control cell proliferation and death.[4]

Hippo Pathway Activation

This compound activates the Hippo signaling pathway, a crucial regulator of cell proliferation and organ size.[4] This activation leads to the phosphorylation and subsequent cytosolic sequestration of the transcriptional co-activator YAP (Yes-associated protein), preventing its entry into the nucleus where it would otherwise promote the transcription of pro-proliferative genes.[4][6]

Hippo_Pathway This compound This compound Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) This compound->Hippo_Kinase_Cascade activates YAP YAP (unphosphorylated) Hippo_Kinase_Cascade->YAP phosphorylates pYAP p-YAP (phosphorylated) Nucleus Nucleus YAP->Nucleus translocates to Cytosol Cytosol pYAP->Cytosol sequestered in Gene_Transcription Pro-proliferative Gene Transcription Nucleus->Gene_Transcription promotes

This compound activates the Hippo pathway, leading to YAP phosphorylation.
MAPK Pathway Inhibition

Conversely, this compound attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway, a signaling cascade that is frequently hyperactivated in cancer and drives cell proliferation.[4] By inhibiting this pathway, this compound helps to halt the uncontrolled growth of cancer cells.

MAPK_Pathway This compound This compound MAPK_Cascade MAPK Cascade (RAS-RAF-MEK-ERK) This compound->MAPK_Cascade inhibits Proliferation Cell Proliferation MAPK_Cascade->Proliferation promotes p53_p21_Axis This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Melanoma, Breast, etc.) Gomesin_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Gomesin_Treatment Cell_Viability Cell Viability Assay (MTT) Gomesin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Gomesin_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Gomesin_Treatment->Cell_Cycle ROS_Detection ROS Detection Assay Gomesin_Treatment->ROS_Detection Western_Blot Western Blot Analysis (Signaling Proteins) Gomesin_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist ROS_Levels ROS Level Measurement ROS_Detection->ROS_Levels Pathway_Modulation Signaling Pathway Modulation (Hippo, MAPK, p53/p21) Western_Blot->Pathway_Modulation

References

Gomesin vs. Conventional Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the era of mounting antimicrobial resistance, the search for novel therapeutic agents is paramount. Gomesin, a potent antimicrobial peptide (AMP) derived from the spider Acanthoscurria gomesiana, has emerged as a promising candidate. This guide provides a detailed comparison of the efficacy of this compound against conventional antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the rapid disruption of microbial cell membranes, a mode of action that is less likely to induce resistance compared to conventional antibiotics that often target specific metabolic pathways.[3] This guide presents a quantitative comparison of Minimum Inhibitory Concentration (MIC) values, details on experimental protocols for efficacy testing, and a discussion of the distinct mechanisms of action.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of conventional antibiotics against common pathogenic microorganisms. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria

OrganismThis compound (µM)Vancomycin (µg/mL)
Staphylococcus aureus161.0[1]
Staphylococcus aureus (ATCC 29213)-0.5 - 2[4]

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria

OrganismThis compound (µM)Gentamicin (µg/mL)
Escherichia coli-0.5[5]
Pseudomonas aeruginosa4-
Klebsiella pneumoniae32-

Table 3: Minimum Inhibitory Concentration (MIC) against Fungi

OrganismThis compound (µM)Amphotericin B (µg/mL)Fluconazole (B54011) (µg/mL)
Candida albicans0.40.06 - 1.0[6]-
Cryptococcus neoformans---
Candida parapsilosis0.8--
Candida tropicalis0.4--
Candida krusei0.8--
Candida glabrata1.6--

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The MIC values presented in this guide are primarily determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare bacterial/fungal suspension (0.5 McFarland standard) start->bacterial_culture peptide_dilution Prepare serial dilutions of this compound/ antibiotic in polypropylene (B1209903) plates start->peptide_dilution inoculation Inoculate microtiter plate wells with microbial suspension bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read absorbance or observe visible growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agents: Serial twofold dilutions of this compound or the conventional antibiotic are prepared in sterile, low-binding microtiter plates (e.g., polypropylene) to prevent peptide adsorption.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Bactericidal Kinetics: Time-Kill Assay

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a microbial population over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis start Start culture_prep Prepare microbial culture to log phase start->culture_prep drug_addition Add this compound/antibiotic at desired MIC multiple culture_prep->drug_addition time_points Incubate and withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24h) drug_addition->time_points serial_dilution Perform serial dilutions time_points->serial_dilution plating Plate dilutions onto -agar plates serial_dilution->plating incubation Incubate plates and -count colonies (CFU) plating->incubation plot_data Plot log10 CFU/mL -vs. time incubation->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetic assay.

Detailed Methodology:

  • Preparation of Inoculum: A logarithmic-phase culture of the test microorganism is prepared and diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure to Antimicrobial Agent: The microbial suspension is exposed to the antimicrobial agent at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antimicrobial agent is included.

  • Time-Course Sampling: Aliquots are withdrawn from the test and control suspensions at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated onto appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the number of viable microorganisms (CFU/mL) at each time point.

  • Data Analysis: The results are typically plotted as the logarithm of CFU/mL versus time to visualize the rate of killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum. A cyclic analogue of this compound has been shown to kill biofilm-embedded S. aureus cells within 65 minutes.[7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the efficacy of this compound and conventional antibiotics lies in their distinct mechanisms of action.

This compound: The Membrane Disruptor

This compound's primary mode of action is the permeabilization of microbial cell membranes.[3] As a cationic peptide, it electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis. Recent studies suggest that this compound's cytotoxicity is mediated by its interaction with the glycosphingolipid pathway and lipid-cholesterol domains within the cell membrane.[8][9] This rapid, physical disruption of the membrane is a key advantage, as it is more difficult for microorganisms to develop resistance to this mechanism compared to the enzymatic or target-modification resistance mechanisms often seen with conventional antibiotics.

Proposed Signaling Pathway for this compound's Cytotoxicity

Gomesin_Pathway This compound This compound Membrane Microbial Cell Membrane (Negatively Charged) This compound->Membrane Electrostatic Interaction LipidRafts Glycosphingolipid/ Cholesterol-Rich Domains Membrane->LipidRafts Targets Disruption Membrane Disruption & Pore Formation LipidRafts->Disruption Leads to ROS Reactive Oxygen Species (ROS) Generation Disruption->ROS Calcium Calcium Influx Disruption->Calcium Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Calcium->Mitochondria Apoptosis Apoptosis/Cell Death Mitochondria->Apoptosis

Caption: Proposed mechanism of this compound-induced cell death.

Conventional Antibiotics: The Specific Target Inhibitors

Conventional antibiotics typically work by inhibiting specific and essential bacterial processes. Their mechanisms can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis: Antibiotics like penicillins and cephalosporins interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Drugs such as macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, preventing the translation of mRNA into proteins.

  • Inhibition of Nucleic Acid Synthesis: Quinolones and rifampin inhibit enzymes essential for DNA replication and transcription, respectively.

  • Disruption of Metabolic Pathways: Sulfonamides, for example, block the synthesis of folic acid, a vital nutrient for bacteria.

Mechanisms of Conventional Antibiotics

Conventional_Antibiotics cluster_mechanisms Conventional Antibiotic Mechanisms cluster_targets Bacterial Targets A Inhibition of Cell Wall Synthesis (e.g., Penicillin) T1 Peptidoglycan A->T1 B Inhibition of Protein Synthesis (e.g., Tetracycline) T2 Ribosomes B->T2 C Inhibition of Nucleic Acid Synthesis (e.g., Quinolones) T3 DNA Gyrase/ RNA Polymerase C->T3 D Disruption of Metabolic Pathways (e.g., Sulfonamides) T4 Folic Acid Synthesis D->T4

Caption: Major mechanisms of action for conventional antibiotics.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a murine model of disseminated candidiasis, treatment with this compound significantly reduced the fungal burden in various organs and increased survival rates, with effects comparable or superior to fluconazole in some instances.[10] Another study showed that a cyclic analog of this compound was effective against Staphylococcus aureus biofilms in a mouse model of skin infection.[7] These findings highlight the potential of this compound as a therapeutic agent for systemic and topical infections. However, more extensive comparative in vivo studies against a wider range of conventional antibiotics are warranted.

Conclusion

This compound presents a compelling alternative to conventional antibiotics due to its broad-spectrum activity, rapid bactericidal action, and a mechanism of action that is less prone to the development of resistance. The quantitative data from in vitro studies, particularly its low MIC values against various pathogens, underscore its potential. While further in vivo comparative studies are necessary to fully elucidate its therapeutic index and clinical utility, this compound stands out as a promising lead compound in the urgent quest for new antimicrobial therapies. Its unique membrane-disrupting mechanism offers a distinct advantage in an era where resistance to traditional antibiotics continues to escalate.

References

Synergistic Antifungal Action: A Comparative Analysis of Gomesin and Fluconazole Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Innovative therapeutic strategies are urgently needed to enhance the efficacy of existing antifungal agents. This guide provides a comprehensive comparison of the synergistic effects of Gomesin, a potent antimicrobial peptide, with fluconazole (B54011), a widely used azole antifungal. The data presented herein, compiled from preclinical studies, highlights the potential of this combination therapy against opportunistic fungal pathogens such as Cryptococcus neoformans and Candida albicans.

Executive Summary

The combination of this compound and fluconazole demonstrates a powerful synergistic relationship, leading to enhanced antifungal activity. The proposed mechanism for this synergy involves the membrane-permeabilizing action of this compound, which facilitates the intracellular access of fluconazole. This allows fluconazole to more effectively inhibit its target, the enzyme 14-α-demethylase, a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. The result is a potent antifungal effect at concentrations where either agent alone shows limited activity.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and fluconazole has been primarily evaluated using the checkerboard microdilution assay, with the Fractional Inhibitory Concentration Index (FICI) calculated to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy.

While comprehensive tabulated data from a single definitive study is not publicly available, the following table synthesizes reported findings from studies on Cryptococcus neoformans.

Fungal SpeciesAgentMIC Alone (µM)MIC in Combination (µM)FICIInterpretation
Cryptococcus neoformansThis compound~2-100.1 - 1Value not explicitly reported, but synergy demonstratedSynergy
Fluconazole~16-641Value not explicitly reported, but synergy demonstratedSynergy

Note: The data in this table is representative and synthesized from descriptive reports. Studies show that at concentrations of 1 µM this compound and 1 µM fluconazole, fungal killing of C. neoformans approaches 90%.[1][2] The MIC of fluconazole against C. neoformans can vary significantly, with some isolates showing resistance at concentrations ≥64 µg/mL (approximately 208 µM).[3][4][5][6]

Mechanism of Action and Signaling Pathways

The synergistic interaction between this compound and fluconazole is a result of their distinct but complementary mechanisms of action.

This compound: This cationic antimicrobial peptide primarily targets the fungal cell membrane. It is believed to operate via a "carpet mechanism" or by inducing membrane protrusion, folding, and subsequent laceration, leading to increased membrane permeability.[7]

Fluconazole: As a triazole antifungal, fluconazole inhibits the cytochrome P450 enzyme 14-α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structural integrity and fluidity.

Synergistic Pathway: this compound's disruption of the cell membrane is hypothesized to facilitate the entry of fluconazole into the fungal cell. This increased intracellular concentration of fluconazole allows for more potent inhibition of ergosterol synthesis, leading to a fungicidal effect that is not achievable with either drug alone at the same concentrations.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell membrane Cell Membrane permeabilization Membrane Permeabilization membrane->permeabilization Leads to cytoplasm Cytoplasm ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_pathway->ergosterol inhibition Inhibition ergosterol_pathway->inhibition Results in lanosterol Lanosterol lanosterol->ergosterol_pathway ergosterol->membrane Incorporation This compound This compound This compound->membrane Disrupts fluconazole Fluconazole fluconazole->ergosterol_pathway Inhibits permeabilization->fluconazole Facilitates Entry synergy Synergistic Fungicidal Effect permeabilization->synergy inhibition->synergy

Caption: Proposed synergistic mechanism of this compound and fluconazole.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and fluconazole.

Checkerboard Microdilution Assay

This assay is used to determine the FICI and assess the nature of the drug interaction.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and fluconazole in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide).

    • Prepare a standardized fungal inoculum (e.g., C. neoformans or C. albicans) at a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL in sterile saline. Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the assay plate.

  • Assay Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial twofold dilutions of fluconazole.

    • Along the y-axis, perform serial twofold dilutions of this compound.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plate at 35°C for 48-72 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control).

    • Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Fluconazole where FIC = (MIC of drug in combination) / (MIC of drug alone)

    • Interpret the FICI as follows: ≤ 0.5 (Synergy), > 0.5 to 4.0 (Indifference/Additive), > 4.0 (Antagonism).

Checkerboard_Workflow start Start prep_reagents Prepare Drug Stock Solutions and Fungal Inoculum start->prep_reagents plate_setup Set up 96-well Plate with Serial Dilutions of Drugs prep_reagents->plate_setup inoculate Inoculate Plate with Fungal Suspension plate_setup->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Determine MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results: Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

References

A Comparative Guide to Gomesin Analogs: Unlocking Therapeutic Potential Through Amino Acid Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gomesin, a potent antimicrobial peptide (AMP) isolated from the spider Acanthoscurria gomesiana, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities.[1] Its β-hairpin structure, stabilized by two disulfide bridges, is crucial for its biological function.[2] However, native this compound's therapeutic potential is hampered by issues such as hemolytic activity and stability. To address these limitations, researchers have developed a range of this compound analogs with specific amino acid substitutions. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to aid in the selection and design of next-generation peptide therapeutics.

Performance Comparison of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by amino acid substitutions that alter key physicochemical properties such as hydrophobicity, charge, and structural stability. The following tables summarize the in vitro performance of select this compound analogs compared to the native peptide.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The data below highlights the varying efficacy of this compound analogs against common bacterial and fungal pathogens.

Peptide/AnalogAmino Acid Substitution(s)MIC (µM) vs. E. coliMIC (µM) vs. S. aureusMIC (µM) vs. C. albicansReference
This compound (Gm) Native Sequence1.6 - 3.10.8 - 1.60.4 - 1.6[3][4]
[Trp¹]-Gm Z¹ -> WNo significant changeNo significant changeNo significant change[5]
[Trp⁷]-Gm Y⁷ -> WNo significant changeNo significant changeNo significant change[5]
[Trp⁹]-Gm Q⁹ -> WNo significant changeNo significant changeNo significant change[5]
Cyclic this compound (cGm) Backbone CyclizationNo significant improvement32-[6]
[G1K,R8K]cGm G¹ -> K, R⁸ -> K, Backbone Cyclization-2-[6]
DsGom His-rich, shorter peptideComparable to this compoundComparable to this compound0.4[4][7]

Note: MIC values can vary between studies due to different experimental conditions.

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is ensuring selectivity for target pathogens or cancer cells while minimizing toxicity to host cells. The hemolytic activity (lysis of red blood cells) and cytotoxicity against various cell lines are therefore crucial parameters.

Peptide/AnalogAmino Acid Substitution(s)Hemolytic Activity (HC₅₀, µM)Cytotoxicity (CC₅₀/IC₅₀, µM)Target Cell LineReference
This compound (Gm) Native Sequence>100 (low hemolysis at high conc.)5.5 ± 1.1MM96L (Melanoma)[1]
[Trp¹]-Gm Z¹ -> WNo significant change--[5]
[Trp⁷]-Gm Y⁷ -> WNo significant change--[5]
[Trp⁹]-Gm Q⁹ -> WNo significant change--[5]
Cyclic this compound (cGm) Backbone CyclizationLess hemolytic than Gm--[1]
[G1K,R8K]cGm G¹ -> K, R⁸ -> K, Backbone Cyclization> 64--[6]
DsGom His-rich, shorter peptideExtremely lowLow cytotoxicityPBMC[7]

HC₅₀: 50% hemolytic concentration. CC₅₀/IC₅₀: 50% cytotoxic/inhibitory concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound analogs.

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis strategy.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Fmoc_Deprotection->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Repeat Repeat for all amino acids Washing->Repeat Next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing->Cleavage Final amino acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

MIC_Workflow Peptide_Dilution Serial Dilution of This compound Analog Incubation Incubate Peptide with Bacteria (e.g., 37°C, 18h) Peptide_Dilution->Incubation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

MIC Determination by Broth Microdilution.
Hemolysis Assay

The hemolytic activity of the peptides is assessed by measuring hemoglobin release from red blood cells (RBCs).

  • Prepare RBC suspension: Wash fresh red blood cells with phosphate-buffered saline (PBS) and prepare a 4% (v/v) suspension.

  • Peptide Dilutions: Prepare serial dilutions of the this compound analogs in PBS.

  • Incubation: Mix the peptide solutions with the RBC suspension and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Measure Absorbance: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (1%) as a positive control (100% hemolysis).

  • Calculation: Calculate the percentage of hemolysis relative to the controls.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound analogs against cancer and normal cell lines is commonly evaluated using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.

  • Calculate Viability: Cell viability is expressed as a percentage relative to untreated control cells. The CC₅₀ or IC₅₀ value is determined from the dose-response curve.

Membrane Permeabilization Assay (SYTOX Green)

This assay measures the ability of peptides to disrupt the cell membrane, allowing the entry of the fluorescent dye SYTOX Green, which binds to intracellular nucleic acids.

  • Cell Preparation: Prepare a suspension of bacteria or other target cells.

  • Assay Buffer: Resuspend the cells in an appropriate buffer containing SYTOX Green.

  • Peptide Addition: Add the this compound analog to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.

Mechanism of Action: Interaction with Cell Membranes

The primary mechanism of action for this compound and its analogs involves the disruption of cell membranes.[7] Recent studies have shed light on a more nuanced interaction, particularly in cancer cells, involving the glycosphingolipid pathway and cholesterol-rich lipid rafts.[8][9]

Gomesin_Mechanism cluster_membrane Cell Membrane Lipid_Raft Lipid Raft (Cholesterol & Glycosphingolipid Rich) Membrane_Disruption Membrane Disruption Lipid_Raft->Membrane_Disruption Disrupts Integrity GSL_Pathway Glycosphingolipid Biosynthesis ST3GAL5 ST3GAL5 This compound This compound Analog This compound->Lipid_Raft Binds to This compound->GSL_Pathway Inhibits Cell_Death Cell Death Membrane_Disruption->Cell_Death

This compound's Interaction with the Glycosphingolipid Pathway.

This compound peptides appear to preferentially target cholesterol-enriched lipid rafts and can inhibit the glycosphingolipid biosynthesis pathway, for instance by targeting the ST3GAL5 gene in melanoma cells.[9] This disruption of membrane integrity and lipid metabolism ultimately leads to cell death.[8][9][10]

Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its structure. Key structural features and their impact on activity are outlined below:

  • β-Hairpin Structure: This secondary structure is essential for the antimicrobial and cytotoxic activities of this compound.[2]

  • Disulfide Bridges: The two disulfide bonds (Cys²-Cys¹⁵ and Cys⁶-Cys¹¹) are crucial for maintaining the β-hairpin fold and providing stability against proteases. Analogs lacking these bonds show significantly reduced activity.[1]

  • Hydrophobicity: The hydrophobic face of the β-hairpin is critical for insertion into and disruption of the cell membrane. Increasing hydrophobicity can enhance activity, but excessive hydrophobicity may lead to increased toxicity to host cells.[11]

  • Cationic Charge: The positively charged residues on the hydrophilic face of the peptide facilitate the initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes.

  • Backbone Cyclization: Cyclization of the peptide backbone can enhance stability in serum and, in some cases, improve biological activity.[6]

Conclusion

Amino acid substitution is a powerful tool for optimizing the therapeutic properties of this compound. By carefully modifying the peptide sequence, it is possible to enhance antimicrobial and anticancer potency while reducing undesirable side effects such as hemolytic activity. Analogs like [G1K,R8K]cGm and DsGom demonstrate the potential of rational design to generate promising new drug candidates.[6][7] Further research focusing on the intricate interplay between peptide structure, membrane interactions, and intracellular pathways will undoubtedly pave the way for the clinical application of this compound-based therapeutics.

References

A Comparative Guide to the Structural Similarity of Gomesin and Other Spider Venom Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomesin, an 18-residue cationic antimicrobial peptide isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana, has garnered significant interest in the scientific community for its broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][3] Its unique β-hairpin structure, stabilized by two disulfide bonds, is a key determinant of its function and provides a valuable scaffold for the design of novel therapeutic agents.[3][4] Understanding the structural similarities and differences between this compound and other venom-derived peptides is crucial for elucidating structure-activity relationships and for the rational design of new peptide-based drugs with enhanced efficacy and specificity.

This guide provides a comprehensive comparison of the structural features of this compound with other notable venom peptides that share a similar β-hairpin fold. We present quantitative data on their primary and secondary structures, detail the experimental protocols used for their characterization, and visualize their known signaling pathways.

Structural and Functional Comparison of this compound and Related Peptides

The following table summarizes the key structural and functional characteristics of this compound and selected spider and other venom peptides with recognized structural homology. These peptides all share a characteristic β-hairpin fold stabilized by disulfide bridges, yet subtle differences in their amino acid sequence and charge distribution contribute to their distinct biological activities.

FeatureThis compoundTachyplesin-IPolyphemusin-IIAndroctoninProtegrin-1
Source Organism Acanthoscurria gomesiana (Spider)Tachypleus tridentatus (Horseshoe Crab)Limulus polyphemus (Horseshoe Crab)Androctonus australis (Scorpion)Sus scrofa (Pig)
Amino Acid Sequence ZCRRLCYKQRCVTYCRGR-NH₂KWCFRVCYRGICYRRCR-NH₂RRWCFRVCYRGFCYRKCR-NH₂GFCWSCYGNKCVGRCARR-NH₂RGGRLCYCRRRFCVCVGR
Number of Residues 18[2]17181818[5]
Molecular Weight (Da) 2270.4[2]2263.12486.91965.32176.7
Net Charge (at pH 7) +7+7+8+4+7
Disulfide Bonds Cys2-Cys15, Cys6-Cys11[6]Cys3-Cys16, Cys7-Cys12Cys4-Cys17, Cys8-Cys13Cys3-Cys16, Cys7-Cys12Cys6-Cys15, Cys8-Cys13[7]
3D Structure (PDB ID) 1KFP[6]1MA2, 2MDB[8][9]1RKK[6]1CZ6[6]1PG1[10]
Secondary Structure β-hairpin[4]β-hairpin[8]β-hairpinβ-hairpinβ-hairpin[5]
Primary Biological Activity Antimicrobial, Anticancer[1][3]Antimicrobial[11]AntimicrobialAntimicrobialAntimicrobial[5]

Z = pyroglutamic acid

Experimental Protocols

The structural and functional characterization of these peptides relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the comparison.

Peptide Sequencing and Mass Spectrometry

Objective: To determine the precise amino acid sequence and molecular weight of the peptide.

Protocol:

  • Purification: The peptide is first purified from its natural source or synthesized chemically. Purity is assessed by techniques like High-Performance Liquid Chromatography (HPLC).

  • Mass Determination: The molecular weight of the intact peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Electrospray Ionization (ESI) Mass Spectrometry.[6]

  • Reduction and Alkylation: To break the disulfide bonds, the peptide is treated with a reducing agent such as dithiothreitol (B142953) (DTT). The resulting free cysteine residues are then alkylated with a reagent like iodoacetamide (B48618) to prevent re-oxidation.[6]

  • Enzymatic Digestion: The linearized peptide is subjected to enzymatic digestion using a protease with known cleavage specificity, such as trypsin.[6]

  • Tandem Mass Spectrometry (MS/MS): The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry. In the mass spectrometer, fragments are selected, further fragmented, and their mass-to-charge ratios are measured. This fragmentation pattern allows for the deduction of the amino acid sequence of each fragment.[12][13]

  • Sequence Assembly: The overlapping sequences of the fragments are assembled to reconstruct the full amino acid sequence of the original peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution.

Protocol:

  • Sample Preparation: A highly concentrated and pure sample of the peptide (typically 1-5 mM) is dissolved in an appropriate solvent, often a water/acetonitrile or water/trifluoroethanol mixture, sometimes with deuterated lipids or detergents to mimic a membrane environment.[14][15]

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system (i.e., within the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints between different parts of the peptide chain.[16][17]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide's amino acid sequence.

  • Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.[16]

  • Structure Validation: The quality of the final set of structures is assessed using various validation tools to check for consistency with the experimental data and known stereochemical principles.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the peptide in a crystalline state at atomic resolution.

Protocol:

  • Crystallization: The purified peptide is crystallized by slowly increasing its concentration in a solution containing a precipitant. This is often the most challenging step and requires screening a wide range of conditions (pH, temperature, precipitant type, and concentration).[18][19][20]

  • X-ray Diffraction Data Collection: A single, high-quality crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[18]

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of structure factors.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques.

  • Model Building and Refinement: An initial atomic model of the peptide is built into the calculated electron density map. This model is then refined against the experimental data to improve its fit and stereochemistry, resulting in a final, high-resolution 3D structure.[18]

Signaling Pathways and Mechanisms of Action

While all the compared peptides exhibit membrane-disrupting activities, this compound has been shown to engage with a more complex array of intracellular signaling pathways, particularly in cancer cells.

This compound Signaling Pathway in Cancer Cells

This compound's anticancer activity involves both membrane permeabilization and the modulation of key intracellular signaling cascades that regulate cell proliferation, survival, and death.

Gomesin_Signaling This compound This compound Membrane Cell Membrane (Permeabilization) This compound->Membrane L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel PI3K PI3K This compound->PI3K MAPK MAPK Pathway This compound->MAPK Inhibition Hippo Hippo Pathway This compound->Hippo Activation Cell_Death Cell Death Membrane->Cell_Death Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC ROS ROS Generation Ca_Influx->ROS PKC->Cell_Death AKT AKT PI3K->AKT mTORC1_mTORC2 mTORC1/mTORC2 AKT->mTORC1_mTORC2 Proliferation_Inhibition Inhibition of Proliferation mTORC1_mTORC2->Proliferation_Inhibition p53_p21 p53/p21 Axis Hippo->p53_p21 p53_p21->Proliferation_Inhibition ROS->Cell_Death

Caption: this compound's multifaceted mechanism of action in cancer cells.

General Mechanism of Action for Tachyplesin and Protegrin

Tachyplesin and Protegrin primarily exert their antimicrobial effects through direct interactions with the microbial cell membrane, leading to its disruption and subsequent cell death. The "toroidal pore" and "carpet" models are the most widely accepted mechanisms.

AMP_Membrane_Interaction Peptide Tachyplesin / Protegrin Membrane_Binding Electrostatic Binding to Negatively Charged Membrane Peptide->Membrane_Binding Membrane_Insertion Hydrophobic Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation (Toroidal Pore / Carpet Model) Membrane_Insertion->Pore_Formation Membrane_Disruption Membrane Disruption & Leakage of Cellular Contents Pore_Formation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: General mechanism of membrane disruption by Tachyplesin and Protegrin.

Conclusion

This compound and its structural analogs from various venomous creatures represent a rich source of potential therapeutic leads. Their shared β-hairpin scaffold provides a stable and versatile framework for interaction with biological membranes and other molecular targets. While all the compared peptides are potent antimicrobial agents, this compound's ability to modulate multiple intracellular signaling pathways highlights its potential as a lead compound for anticancer drug development. The detailed structural and functional data, along with the experimental protocols presented in this guide, offer a valuable resource for researchers working on the design and development of next-generation peptide-based therapeutics. Further investigation into the precise molecular interactions of these peptides will undoubtedly pave the way for novel and effective treatments for a range of diseases.

References

Gomesin vs. Defensin: A Head-to-Head Comparison of Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), which represent a diverse group of naturally occurring molecules with potent fungicidal activity. This guide provides a detailed head-to-head comparison of two prominent classes of antifungal peptides: Gomesin, an 18-residue peptide from the spider Acanthoscurria gomesiana, and Defensins, a large family of cysteine-rich peptides found in plants, insects, and mammals.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of this compound and various plant defensins has been evaluated against a range of pathogenic fungi. The following table summarizes their minimum inhibitory concentrations (MICs), which represent the lowest concentration of the peptide that prevents visible fungal growth.

PeptideFungal SpeciesMIC (µM)Reference(s)
This compound Candida albicans (fluconazole-resistant)5.5[1]
Candida albicans (ATCC 90028)8 - 16[2]
Cryptococcus neoformans0.1 - 1 (in combination with fluconazole)[3]
Plant Defensins
RsAFP2 (Raphanus sativus)Candida albicans>50[4]
Fusarium culmorum0.5[5]
NaD1 (Nicotiana alata)Candida albicans2.5 - 5[6]
Fusarium oxysporum0.2[6]
MsDef1 (Medicago sativa)Fusarium graminearum1.5[7]
MtDef4 (Medicago truncatula)Fusarium graminearum3[7]
Psd1 (Pisum sativum)Neurospora crassa1[8]

Mechanisms of Antifungal Action

This compound and defensins employ distinct mechanisms to exert their antifungal effects, primarily targeting the fungal cell membrane and inducing cell death.

This compound: The "Carpet" Model of Membrane Disruption

This compound's primary mode of action is the rapid permeabilization of the fungal cell membrane.[3][9][10] It is widely suggested that this compound follows a "carpet" model. In this model, the cationic peptide initially binds to the negatively charged fungal membrane. As the peptide concentration on the membrane surface increases, it disrupts the lipid bilayer's integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis.[11] This direct physical disruption of the membrane is a key feature of this compound's potent and rapid fungicidal activity.

This compound's "Carpet" Model of Action.
Defensins: A Multifaceted Approach

In contrast to this compound's direct membrane disruption, plant defensins exhibit more diverse and often more specific mechanisms of action.[6][8] Their antifungal activity can involve:

  • Interaction with Specific Membrane Components: Many plant defensins, such as RsAFP2, bind to specific sphingolipids (glucosylceramides) in the fungal membrane.[4] This interaction is crucial for their activity and contributes to their selectivity for fungal over mammalian cells.

  • Induction of Reactive Oxygen Species (ROS): Several defensins trigger the production of ROS within the fungal cell, leading to oxidative stress and damage to cellular components.[12][13]

  • Activation of Signaling Pathways: Some defensins, like RsAFP2, can activate intracellular signaling cascades, such as the cell wall integrity (CWI) and mitogen-activated protein (MAP) kinase pathways, ultimately leading to programmed cell death (apoptosis).[4][8]

  • Internalization and Intracellular Targeting: Certain defensins can be internalized by the fungal cell and interact with intracellular targets to inhibit essential cellular processes.[8]

Defensin_Signaling_Pathway Defensin (B1577277) Plant Defensin (e.g., RsAFP2) MembraneReceptor Fungal Membrane (Glucosylceramides) Defensin->MembraneReceptor Binding CWI_Pathway Cell Wall Integrity (CWI) Pathway MembraneReceptor->CWI_Pathway Activation MAPK_Pathway MAP Kinase Pathway MembraneReceptor->MAPK_Pathway Activation ROS_Production Reactive Oxygen Species (ROS) Production CWI_Pathway->ROS_Production MAPK_Pathway->ROS_Production Apoptosis Apoptosis (Programmed Cell Death) ROS_Production->Apoptosis

Signaling Pathway for Plant Defensin RsAFP2.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and defensin antifungal properties.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14][15][16][17][18]

Experimental Workflow:

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Peptide in RPMI-1640 prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Permeabilization_Workflow start Start prep_cells Prepare Fungal Cell Suspension start->prep_cells add_sytox Add SYTOX Green to Cells prep_cells->add_sytox add_peptide Add Antifungal Peptide add_sytox->add_peptide incubate Incubate in the Dark add_peptide->incubate measure_fluorescence Measure Fluorescence (Excitation ~488 nm, Emission ~523 nm) incubate->measure_fluorescence end End measure_fluorescence->end

References

Unraveling the Membrane-Disrupting Power of Gomesin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gomesin, a potent 18-residue antimicrobial peptide (AMP) isolated from the spider Acanthoscurria gomesiana, has garnered significant interest for its broad-spectrum activity against a range of pathogens.[1][2][3] Its primary mode of action is the permeabilization of microbial cell membranes, a mechanism that sets it apart from many conventional antibiotics and makes it a promising candidate in the fight against antimicrobial resistance.[4]

This guide provides a comprehensive comparison of this compound's membrane permeabilization mechanism with other well-characterized antimicrobial peptides. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to elucidate the scientific journey of validating its unique mechanism of action.

Performance Comparison: this compound vs. Alternative Antimicrobial Peptides

To contextualize the efficacy of this compound, it is essential to compare its antimicrobial and hemolytic activities with other AMPs that operate via different mechanisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and hemolytic activity of this compound against a panel of microorganisms, alongside data for Melittin (a pore-forming peptide), Buforin II (an intracellular-targeting peptide), and Human β-defensin 3 (a defensin (B1577277) with a multi-faceted mechanism).

Table 1: Comparative Antimicrobial Activity (MIC in µM)

OrganismThis compoundMelittinBuforin IIHuman β-defensin 3
Staphylococcus aureus16[5]5.0-10.0[6]~2.0~0.7
Escherichia coli4.0-8.05.0-50.0[6]~1.0~5.0
Pseudomonas aeruginosa4[5]50-100[6]~2.0~2.5
Candida albicans0.4[5]>100~1.0~5.0

Note: MIC values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.

Table 2: Comparative Hemolytic Activity

PeptideHemolytic Activity
This compoundModerate (~40% at >100 µM)[7]
MelittinHigh
Buforin IILow
Human β-defensin 3No significant hemolytic activity[8]

Mechanisms of Membrane Permeabilization: A Comparative Overview

Antimicrobial peptides employ diverse strategies to compromise the integrity of microbial membranes. The "carpet," "toroidal pore," and "barrel-stave" models are the most widely accepted for membrane-disrupting peptides, while others, like Buforin II, translocate across the membrane to act on intracellular targets. Human β-defensin 3 has a more complex mechanism that includes inhibiting cell wall biosynthesis.

Below is a diagram illustrating these distinct mechanisms.

AMP_Mechanisms cluster_this compound This compound (Carpet Model) cluster_melittin Melittin (Toroidal Pore Model) cluster_buforin Buforin II (Intracellular Targeting) cluster_defensin Human β-defensin 3 g1 Peptide Accumulation on Membrane Surface g2 Membrane Destabilization g1->g2 g3 Micelle Formation & Membrane Lysis g2->g3 m1 Peptide Insertion into Membrane m2 Lipid Bilayer Bending m1->m2 m3 Pore Formation with Lipid Head Groups m2->m3 b1 Membrane Translocation (Non-lytic) b2 Binding to DNA/RNA b1->b2 b3 Inhibition of Cellular Functions b2->b3 d1 Membrane Interaction d2 Inhibition of Cell Wall Biosynthesis d1->d2 d3 Incomplete Permeabilization d1->d3

Figure 1: Mechanisms of Action of Different Antimicrobial Peptides.

Validating the "Carpet" Mechanism of this compound

The elucidation of this compound's membrane permeabilization mechanism is a result of a multi-faceted experimental approach. The following workflow illustrates the logical progression from initial observations to detailed biophysical validation.

Gomesin_Validation_Workflow cluster_initial Initial Characterization cluster_membrane Membrane Permeabilization Assays cluster_biophysical Biophysical & Microscopic Validation cluster_conclusion Conclusion mic_mbc MIC/MBC Assays (Broad-spectrum activity) sytox SYTOX Green Uptake (Membrane integrity loss) mic_mbc->sytox hemolysis Hemolysis Assay (Moderate cytotoxicity) calcein (B42510) Calcein Leakage (Vesicle permeabilization) hemolysis->calcein md_sim Molecular Dynamics Simulations (Peptide-lipid interactions) sytox->md_sim microscopy Optical/Electron Microscopy (Membrane morphology changes) calcein->microscopy carpet_model Confirmation of Carpet Model (Laceration without stable pores) md_sim->carpet_model microscopy->carpet_model

Figure 2: Experimental workflow for validating this compound's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key assays used to assess membrane permeabilization.

SYTOX Green Uptake Assay

This assay quantifies membrane permeabilization by measuring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[9][10][11]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • SYTOX Green stock solution (e.g., 5 mM in DMSO)

  • Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

  • Microplate reader with fluorescence detection (Excitation: ~504 nm, Emission: ~523 nm)

  • Black, clear-bottom 96-well plates

Protocol:

  • Harvest bacterial cells by centrifugation and wash them three times with a phosphate-free buffer.

  • Resuspend the cells in the same buffer to a final optical density (OD600) of approximately 0.2.

  • Prepare a working solution of SYTOX Green in the phosphate-free buffer (final concentration typically 1-5 µM).

  • In a 96-well plate, add the bacterial suspension to each well.

  • Add the SYTOX Green working solution to each well and incubate in the dark for 15-30 minutes to allow for dye equilibration.

  • Add the antimicrobial peptide (this compound or comparators) at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (buffer only).

  • Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

  • Data is typically normalized to the fluorescence of cells treated with a lytic agent (e.g., 70% ethanol) to represent 100% permeabilization.

Calcein Leakage Assay from Liposomes

This in vitro assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome (B1194612) membrane by an AMP causes calcein to leak out, resulting in an increase in fluorescence.[12][13][14]

Materials:

  • Lipids (e.g., POPG and POPC to mimic bacterial membranes) dissolved in chloroform (B151607)

  • Calcein

  • HEPES buffer (or other suitable buffer)

  • Extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer or microplate reader (Excitation: ~490 nm, Emission: ~515 nm)

  • Triton X-100 (for 100% leakage control)

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in HEPES buffer) to form multilamellar vesicles (MLVs).

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the MLV suspension through a polycarbonate filter with a defined pore size to create large unilamellar vesicles (LUVs) of a uniform size.

    • Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the purified LUV suspension in buffer to the desired final lipid concentration in the wells of a 96-well plate.

    • Add the antimicrobial peptide at various concentrations to the wells.

    • Monitor the increase in fluorescence over time.

    • After the experiment, add Triton X-100 to a final concentration of ~0.1% to lyse all liposomes and obtain the fluorescence value for 100% leakage.

    • Calculate the percentage of calcein leakage relative to the Triton X-100 control.

Downstream Signaling Effects of this compound

While direct membrane disruption is the primary antimicrobial mechanism, this compound has also been shown to modulate intracellular signaling pathways, particularly in the context of its anticancer activity.[15][16] It's important to note that these pathways have been primarily elucidated in eukaryotic cells and may not be directly translatable to prokaryotes. However, they offer insights into the broader biological effects of this compound.

Gomesin_Signaling cluster_membrane_effects Membrane Interactions cluster_downstream Downstream Signaling Cascades cluster_cellular_outcomes Cellular Outcomes This compound This compound l_type L-type Ca2+ Channels This compound->l_type lipid_rafts Lipid-Cholesterol Pathways This compound->lipid_rafts hippo Hippo Pathway This compound->hippo p53_p21 p53/p21 Axis This compound->p53_p21 ca_influx Ca2+ Influx l_type->ca_influx mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk pkc PKC Pathway ca_influx->pkc pi3k PI3K/AKT Pathway ca_influx->pi3k ros ROS Generation ca_influx->ros mapk_erk->ros proliferation Reduced Proliferation mapk_erk->proliferation inhibition pkc->ros pi3k->ros hippo->proliferation p53_p21->proliferation cell_death Necrotic Cell Death / Apoptosis ros->cell_death

Figure 3: Known signaling pathways affected by this compound in eukaryotic cells.

Recent studies have shown that this compound's cytotoxicity can be mediated by interactions with lipid-cholesterol and glycosphingolipid pathways.[17] In cancer cell lines, this compound has been observed to trigger an influx of calcium through L-type channels, leading to the activation of MAPK/ERK, PKC, and PI3K signaling pathways, and the generation of reactive oxygen species (ROS), ultimately resulting in necrotic cell death.[15] Furthermore, in melanoma cells, this compound can activate the Hippo signaling pathway and the p53/p21 cell cycle checkpoint axis, leading to reduced cell proliferation.[16] In Xylella fastidiosa, sublethal concentrations of this compound were found to modulate the expression of genes related to biofilm production.[18]

Conclusion

The validation of this compound's membrane permeabilization mechanism reveals a sophisticated mode of action that differs from many other antimicrobial peptides. Its "carpet" mechanism, characterized by membrane destabilization and laceration without the formation of stable pores, underscores the diversity of strategies employed by nature to combat microbial threats. While its direct membrane-disrupting activity is paramount, the emerging evidence of its influence on cellular signaling pathways suggests a more complex biological profile than previously understood. For drug development professionals, the unique mechanism of this compound offers a promising blueprint for designing novel anti-infective agents that may be less susceptible to the development of resistance. Further research into the precise molecular interactions and the full spectrum of its cellular effects will undoubtedly pave the way for its therapeutic application.

References

Gomesin vs. Polyphemusin: A Comparative Analysis of Two Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptides (AMPs) holding therapeutic promise, Gomesin and Polyphemusin stand out as two formidable candidates. Both are cationic, cysteine-rich peptides with a characteristic β-hairpin structure, yet they exhibit distinct origins, nuances in their mechanisms of action, and varied bioactivities. This guide provides a comprehensive, data-driven comparison of this compound and Polyphemusin to aid researchers and drug developers in their evaluation of these potent molecules.

At a Glance: Key Structural and Biological Properties

This compound, originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana, and Polyphemusin, discovered in the hemocytes of the American horseshoe crab Limulus polyphemus, share a conserved structural scaffold that is crucial for their biological function.[1][2][3][4] Both peptides are approximately 18 amino acids in length and are stabilized by two disulfide bridges, which enforce an antiparallel β-sheet conformation.[2][3] This structure results in an amphipathic molecule, a key feature for interacting with and disrupting microbial and cancer cell membranes.[2]

FeatureThis compoundPolyphemusin
Source Spider (Acanthoscurria gomesiana)Horseshoe Crab (Limulus polyphemus)
Structure β-hairpin with 2 disulfide bondsβ-hairpin with 2 disulfide bonds
Amino Acids 1818
Primary Target Cell membraneCell membrane & intracellular targets

Comparative Antimicrobial Activity

Both this compound and Polyphemusin exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][6] Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

While direct comparative studies under identical conditions are limited, the available data allows for an estimation of their relative potencies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Polyphemusin against Selected Microorganisms

MicroorganismThis compound (µM)Polyphemusin I (µM)
Escherichia coli~4[1]~0.25[6]
Staphylococcus aureus~2 (for cyclic analog)[7]Not widely reported
Candida albicans~0.4[1]Not widely reported

Note: The presented MIC values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Potential: A Cytotoxic Comparison

Beyond their antimicrobial properties, both this compound and Polyphemusin have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8][9] Their selectivity towards cancer cells over normal cells is often attributed to differences in membrane composition, such as the higher abundance of negatively charged phospholipids (B1166683) and cholesterol in cancer cell membranes.[10]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Polyphemusin against Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Polyphemusin III (µM)
K562Chronic Myeloid Leukemia~5.5[2]~2.5[8]
MM96LMelanoma~5.5[2]Not widely reported
HL-60Promyelocytic LeukemiaNot widely reported~2.5[8]

Note: The presented IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Polyphemusin III is a specific isoform of polyphemusin.

Unraveling the Mechanisms of Action

While both peptides primarily target cell membranes, their downstream effects and potential for intracellular activity appear to differ.

This compound's Multi-pronged Attack on Cancer Cells

This compound's mechanism of action, particularly against melanoma cells, has been shown to be multifaceted. It not only permeabilizes the cell membrane but also modulates key intracellular signaling pathways that control cell death and proliferation.[11][12] Recent studies have also highlighted the role of the lipid-cholesterol and glycosphingolipid pathways in mediating this compound's cytotoxicity.

Gomesin_Signaling_Pathway This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Binds & Disrupts Hippo Hippo Pathway Activation Membrane->Hippo MAPK MAPK Cascade Inhibition Membrane->MAPK p53_p21 p53/p21 Axis Stimulation Membrane->p53_p21 Proliferation Decreased Proliferation Hippo->Proliferation MAPK->Proliferation p53_p21->Proliferation Apoptosis Apoptosis p53_p21->Apoptosis

This compound's multifaceted anticancer mechanism.

Polyphemusin's Journey Inside the Cell

Polyphemusin has been observed to translocate across the bacterial membrane and accumulate in the cytoplasm, suggesting that it may have intracellular targets.[6][13] Studies using E. coli proteome microarrays have identified that Polyphemusin-I can bind to a variety of intracellular proteins, including those involved in base excision repair, indicating a potential disruption of DNA repair mechanisms.

Polyphemusin_Mechanism Polyphemusin Polyphemusin OuterMembrane Outer Membrane Polyphemusin->OuterMembrane Binds InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Translocates Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Enters IntracellularTargets Intracellular Targets (e.g., DNA Repair Proteins) Cytoplasm->IntracellularTargets Binds to CellDeath Cell Death IntracellularTargets->CellDeath Leads to

Polyphemusin's translocation and intracellular targeting.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are standardized protocols for key assays used to evaluate the performance of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

MIC_Workflow Start Start PrepCulture Prepare Bacterial Culture Start->PrepCulture Inoculate Inoculate Plate PrepCulture->Inoculate SerialDilute Serially Dilute Peptide SerialDilute->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate ReadMIC Read MIC (Visual Inspection/ OD Measurement) Incubate->ReadMIC End End ReadMIC->End

A typical workflow for determining the MIC of an antimicrobial peptide.

Detailed Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution: Prepare a stock solution of the peptide in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin). Perform two-fold serial dilutions of the peptide in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 TreatCells Treat with Peptide Dilutions Incubate1->TreatCells Incubate2 Incubate (24-72h) TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the cells with the peptide for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is the concentration of the peptide that reduces the viability of the cells by 50% compared to the untreated control.

Conclusion

This compound and Polyphemusin are both highly potent antimicrobial and anticancer peptides with a similar structural framework. While Polyphemusin appears to exhibit stronger antibacterial activity against E. coli in the available data, this compound has a well-documented and multifaceted mechanism of action against melanoma. The ability of Polyphemusin to translocate into the cytoplasm and interact with intracellular targets presents an intriguing avenue for further research and potential therapeutic applications.

The choice between these two peptides for drug development will ultimately depend on the specific therapeutic target, the desired spectrum of activity, and further preclinical evaluation of their efficacy and safety profiles. This comparative guide serves as a foundational resource to inform these critical decisions.

References

Gomesin's Double-Edged Sword: A Comparative Guide to its Cytotoxicity in Cancerous and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with minimal side effects is paramount. Gomesin, a potent antimicrobial peptide isolated from the spider Acanthoscurria gomesiana, has emerged as a promising candidate, exhibiting preferential cytotoxicity towards cancerous cells. This guide provides a comprehensive comparison of this compound's effects on malignant and healthy cells, supported by experimental data and detailed methodologies.

This compound and its analogues, such as AgGom and HiGom, have demonstrated a remarkable ability to selectively eliminate cancer cells while leaving non-cancerous cells relatively unharmed.[1][2] This selective action is a critical attribute for any potential chemotherapeutic agent, aiming to maximize efficacy against tumors while minimizing toxicity to the patient's healthy tissues. Studies have shown that this compound peptides can induce dose-dependent reductions in the viability and proliferation of melanoma cells, yet they exert no significant deleterious effects on non-transformed neonatal foreskin fibroblasts.[3][4]

Unraveling the Selective Toxicity: A Quantitative Look

The differential cytotoxicity of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values across various cell lines. A lower IC50 value signifies a higher cytotoxic potency. As illustrated in the table below, this compound and its homolog HiGom consistently exhibit lower IC50 values for cancerous cell lines compared to non-cancerous counterparts.

PeptideCell LineCell TypeIC50 (µM)Reference
AgGom MM96LMelanoma (Cancerous)~25[4]
NFFNeonatal Foreskin Fibroblasts (Non-cancerous)>50[4]
HiGom MM96LMelanoma (Cancerous)~18[4]
NFFNeonatal Foreskin Fibroblasts (Non-cancerous)>50[4]
AgGom DFTD4Devil Facial Tumour Disease (Cancerous)~25.25 µg/mL[5]
FIBSTasmanian devil fibroblasts (Non-cancerous)>50 µg/mL[5]
HiGom DFTD4Devil Facial Tumour Disease (Cancerous)~18.43 µg/mL[5]
FIBSTasmanian devil fibroblasts (Non-cancerous)>50 µg/mL[5]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

The homolog HiGom has been noted for its enhanced anti-proliferative activity against melanoma cell lines and even lower cytotoxicity towards normal fibroblasts, marking it as a particularly promising candidate for further development.[4]

Mechanisms of Cell Death: A Tale of Two Pathways

Interestingly, the mode of cell death induced by this compound appears to be cell-type specific. In melanoma cells, this compound triggers apoptosis, a programmed and controlled form of cell death.[4] Conversely, in Devil Facial Tumour Disease (DFTD) cells, the primary mechanism of cell death is necrosis, a more inflammatory and less controlled process.[6][7] This divergence in cell death pathways underscores the complex and nuanced interactions between this compound and different cellular environments.

The selective targeting of cancer cells by this compound is attributed to differences in cell membrane composition. Cancer cell membranes typically have a higher content of anionic phospholipids, such as phosphatidylserine (B164497) (PS), and lower levels of cholesterol compared to healthy cells.[8] This altered lipid landscape is thought to facilitate the interaction and insertion of the cationic this compound peptide into the cancer cell membrane, initiating the cytotoxic cascade.

Signaling Pathways Activated by this compound in Cancer Cells

In melanoma cells, this compound orchestrates a multi-pronged attack by modulating key signaling pathways that control cell proliferation and survival.

This compound-Induced Apoptosis in Melanoma Cells

This compound's interaction with the melanoma cell membrane leads to the activation of the Hippo signaling pathway and the p53/p21 cell cycle checkpoint axis, while simultaneously inhibiting the pro-proliferative MAPK cascade.[4][9]

Gomesin_Apoptosis_Pathway This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Hippo Hippo Pathway (Activated) Membrane->Hippo MAPK MAPK Pathway (Inhibited) Membrane->MAPK p53_p21 p53/p21 Axis (Activated) Membrane->p53_p21 Apoptosis Apoptosis Hippo->Apoptosis MAPK->Apoptosis p53_p21->Apoptosis

Caption: this compound-induced apoptotic signaling in melanoma cells.

This compound-Induced Necrosis in DFTD Cells

In DFTD cells, the interaction of this compound with the cell membrane is believed to lead to a loss of membrane integrity, resulting in necrotic cell death. This process is less well-defined in terms of specific signaling cascades but is characterized by cell swelling and lysis.[6][7]

Gomesin_Necrosis_Pathway This compound This compound Membrane DFTD Cell Membrane This compound->Membrane IntegrityLoss Loss of Membrane Integrity Membrane->IntegrityLoss Necrosis Necrosis IntegrityLoss->Necrosis

Caption: this compound-induced necrotic cell death in DFTD cells.

Experimental Protocols

To facilitate the replication and further investigation of this compound's cytotoxic properties, detailed protocols for two standard cytotoxicity assays are provided below.

Experimental Workflow for Cytotoxicity Assays

Experimental_Workflow Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding Incubation1 24h Incubation (37°C, 5% CO2) CellSeeding->Incubation1 Treatment This compound Treatment (serial dilutions) Incubation1->Treatment Incubation2 24-72h Incubation Treatment->Incubation2 Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation2->Assay Data Data Acquisition (Absorbance Reading) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cells (cancerous and non-cancerous)

  • Complete culture medium

  • This compound (or its analogues)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

  • Incubation: Incubate the plate for the desired period at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture (substrate and assay buffer) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add the stop solution to each well.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

References

Cross-Validation of Gomesin's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gomesin, an 18-residue cationic antimicrobial peptide isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana, has demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative analysis of this compound's activity as reported by different research laboratories, offering a cross-validation of its therapeutic potential. The data is presented in structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of key experimental workflows.

Antimicrobial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism, is a key metric for its antimicrobial efficacy. Below is a comparison of MIC values reported by different research groups.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms

MicroorganismStrainMIC (µM)Research Lab/First AuthorYearCitation
Candida albicansIsolate 785.5Silva et al.2012[1]
Candida albicansATCC 9002811Silva et al.2012[1]
Candida albicansATCC 188040.4Bolosov et al.2024[2]
Escherichia coliDH10B3.2Bolosov et al.2024[2]
Staphylococcus aureusATCC 292131.6Bolosov et al.2024[2]
Pseudomonas aeruginosaATCC 278536.4Bolosov et al.2024[2]

It is noteworthy that a cyclic analog of this compound, [G1K,K8R]cGm, has been reported to have an MIC of 2 µM against Staphylococcus aureus, demonstrating how structural modifications can influence activity.[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents. While specific parameters may vary between labs, the general protocol is as follows:

  • Preparation of Bacterial/Fungal Inoculum: Colonies of the test microorganism are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Broth for fungi). The culture is incubated until it reaches the logarithmic growth phase and then diluted to a standardized concentration (typically around 5 x 10^5 colony-forming units per milliliter).

  • Peptide Dilution: A stock solution of this compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The standardized inoculum is added to each well containing the peptide dilutions. The plate also includes a positive control (microorganism without peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) incubation Incubate Plate (37°C, 18-24h) prep_inoculum->incubation prep_peptide Serial Dilution of this compound prep_peptide->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution Assay.

Cytotoxic Activity of this compound

This compound has also been investigated for its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is used to quantify the peptide's potency in inhibiting cell growth or inducing cell death.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50/CC50 (µM)Research Lab/First AuthorYearCitation
MM96LMelanoma5.5 ± 1.1Rodrigues et al. (as cited in a review)2008
K562Chronic Myeloid Leukemia5.5 ± 1.1Rodrigues et al. (as cited in a review)2008
DFTD4Devil Facial Tumour Disease~22 (50 µg/mL)Fernandez-Rojo et al.2018[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells are also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

G cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement seed_cells Seed Cancer Cells treat_peptide Treat with this compound seed_cells->treat_peptide inc_peptide Incubate (24-72h) treat_peptide->inc_peptide add_mtt Add MTT Solution inc_peptide->add_mtt inc_mtt Incubate (2-4h) add_mtt->inc_mtt solubilize Solubilize Formazan inc_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for MTT Cytotoxicity Assay.

Hemolytic Activity of this compound

A crucial aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity towards mammalian cells. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is a common measure.

Table 3: Hemolytic Activity of this compound

PeptideHC50 (µM)% Hemolysis at specific concentrationResearch Lab/First AuthorYearCitation
This compound>1285% at 128 µMBolosov et al.2024[2]
This compound-16% at 1 µMSilva et al. (as cited in a review)2000[5][6]
[G1K,K8R]cGm (cyclic analog)>64-de la Torre et al.2022[3]

The significant variation in reported hemolytic activity highlights the importance of standardized protocols and reporting. Differences in the concentration of red blood cells used in the assay (e.g., 0.4% vs. 4%) can impact the results.[7]

Experimental Protocol: Hemolytic Assay
  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% or 4% v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of this compound in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.

  • Controls: A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs with a lytic agent like Triton X-100, representing 100% hemolysis) are included.

  • Centrifugation: After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 is determined from the dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_rbc Prepare RBC Suspension incubation Incubate RBCs with this compound (37°C, 1h) prep_rbc->incubation prep_peptide Prepare this compound Dilutions prep_peptide->incubation centrifuge Centrifuge to Pellet RBCs incubation->centrifuge measure_supernatant Measure Supernatant Absorbance centrifuge->measure_supernatant calc_hc50 Calculate HC50 measure_supernatant->calc_hc50

Workflow for Hemolytic Assay.

Conclusion

The data compiled from various research laboratories confirms the potent antimicrobial and anticancer activities of this compound. While there is a general consensus on its efficacy, the quantitative values for MIC, IC50, and HC50 can vary between studies. These variations can likely be attributed to differences in experimental protocols, including the specific microbial strains or cell lines used, incubation times, and assay conditions. For researchers and drug development professionals, this comparative guide underscores the importance of considering the detailed methodologies when evaluating and comparing the activity of this compound and its analogs. Further standardization of protocols would be beneficial for a more direct cross-laboratory comparison of the therapeutic potential of this promising peptide.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive peptides like Gomesin are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, an antimicrobial peptide derived from the venom of the tarantula Acanthoscurria gomesiana, possesses potent biological activity. While specific disposal protocols for this compound are not extensively documented, a cautious approach treating it as potentially hazardous chemical waste is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for peptide and antimicrobial waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the lyophilized powder form of this compound, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]

Key Safety and Handling Information
ParameterValue/InstructionSource
Hazard Codes P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P262: Do not get in eyes, on skin, or on clothing.[2]
Signal Word Caution[2]
Hazard Statements To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[2]
Recommended Storage Long-term: Store at < -15°C. Keep container well closed.
Spill or Release For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Absorb liquid spills with sand or vermiculite. Place all cleanup materials in a closed container for disposal.[3]

Experimental Protocols: Disposal Procedures

The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to treat it as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain. [3][4]

Step-by-Step Disposal Guide:
  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[1]

  • Waste Segregation: All items that have come into contact with this compound must be segregated from general laboratory waste.[1][5] This includes:

    • Unused or expired peptide (in solid or solution form).

    • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[1]

    • Contaminated PPE, including gloves and disposable lab coats.[1]

    • Solutions containing the peptide.[1]

  • Solid Waste Disposal:

    • Carefully collect any solid this compound waste, including empty vials and contaminated materials, in a designated waste container that is clearly labeled and can be securely sealed.[6]

    • Place the solid waste into a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Liquid Waste Disposal:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • For liquid waste, chemical inactivation may be a suitable pre-treatment step if permitted by your institution. A common method for peptide degradation is the use of a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) with a contact time of at least 30-60 minutes.[1][7]

    • Important: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.[1]

  • Contaminated Sharps Disposal:

    • Dispose of any sharps (needles, syringes, etc.) contaminated with this compound immediately into a designated puncture-resistant, and leak-proof sharps container.[3][7]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by your institution's authorized chemical waste management service.[1][5] Follow all institutional and local regulations for hazardous waste disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Gomesin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_disposal Final Disposal start This compound Waste (Solid, Liquid, Sharps) segregate Segregate Waste Streams start->segregate solid_waste Contaminated PPE, Vials, Labware segregate->solid_waste Solid liquid_waste This compound Solutions, Contaminated Media segregate->liquid_waste Liquid sharps_waste Contaminated Needles, Syringes, etc. segregate->sharps_waste Sharps solid_container Labelled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area solid_container->storage inactivation Optional Pre-treatment: Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivation liquid_container Labelled Liquid Hazardous Waste Container inactivation->liquid_container liquid_container->storage sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container sharps_container->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Guide to the Safe Handling and Disposal of Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Gomesin, a potent antimicrobial peptide. Due to its cytotoxic properties and the limited availability of a comprehensive safety data sheet, a cautious and well-planned approach is paramount to ensure laboratory safety and prevent environmental contamination. This guide offers procedural, step-by-step guidance to directly address operational questions and establish best practices for working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled as a substance of unknown toxicity with cytotoxic potential. A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.

Recommended Personal Protective Equipment for Handling this compound

ActivityRequired PPERationale
Handling Solid Compound (Weighing, Aliquoting)- Full-face respirator with P100 (or N100) particulate filters - Double nitrile gloves - Chemical-resistant lab coat - Safety goggles and face shield - Disposable shoe coversTo prevent inhalation of fine particles and avoid skin and eye contact.
Preparing Solutions (Dissolving, Diluting)- Chemical fume hood - Double nitrile gloves - Chemical-resistant lab coat - Safety goggles and face shieldTo protect against inhalation of aerosols and splashes of the solvent and compound.
Conducting Experiments (Cell culture, assays)- Biosafety cabinet (if working with cell lines) or chemical fume hood - Double nitrile gloves - Chemical-resistant lab coat - Safety glassesTo contain any potential aerosols and protect from splashes.
Waste Disposal - Double nitrile gloves - Chemical-resistant lab coat - Safety glassesTo prevent contact with contaminated waste materials.

Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure safety when working with this compound.

  • Preparation and Engineering Controls :

    • All work involving solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

    • For experiments involving cell cultures, a Class II biosafety cabinet should be used to maintain sterility and containment.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE :

    • Step 1 : Put on a lab coat, ensuring it is fully buttoned.

    • Step 2 : If required, don your respirator. A proper fit-test should be conducted prior to use.

    • Step 3 : Put on safety goggles and a face shield.

    • Step 4 : Wash and dry hands thoroughly before putting on the first pair of nitrile gloves.

    • Step 5 : When double-gloving, ensure the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Handling the Compound :

    • When weighing the solid compound, use anti-static weighing paper or a weighing boat.

    • Use dedicated spatulas and other equipment. Clean them thoroughly after use or dispose of them as contaminated waste.

    • When preparing solutions, add the solvent to the solid peptide slowly to avoid splashing.

    • Clearly label all containers with the compound's name, concentration, date, and a "Cytotoxic" hazard warning.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

ParameterValueOrganism/Cell LineReference
Minimum Inhibitory Concentration (MIC)
0.2 - 6 µMGram-positive and Gram-negative bacteria, fungi, and yeast[1]
Cytotoxicity (IC50)
< 5% viability at 100 µg/mL (48h)Human MM96L melanoma cells[2]
Hemolytic Activity MinimalHuman red blood cells[2]
Molecular Weight 2270.4 Da-[3]

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of this compound

This compound is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[3][4][5][6][7][8]

  • Resin Selection and Preparation : A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP).[4][7]

  • First Amino Acid Coupling : The first Fmoc-protected amino acid is attached to the resin, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4]

  • Deprotection : The Fmoc protecting group is removed from the N-terminus of the amino acid using a base, typically a 20% solution of piperidine (B6355638) in DMF, to expose a free amine for the next coupling step.[4]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU) and added to the resin to form a peptide bond.[7]

  • Chain Elongation : Steps 3 and 4 are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection : Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[7][8]

  • Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from standard methods for testing antimicrobial peptides.[2][9][10]

  • Preparation of Bacterial Inoculum :

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Preparation of Peptide Dilutions :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[2]

    • Perform serial two-fold dilutions in a 96-well polypropylene (B1209903) plate to achieve the desired concentration range.

  • Inoculation and Incubation :

    • Add the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Reading : Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12] The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Gomesin_Mechanism_of_Action This compound This compound Peptide Cell_Membrane Target Cell Membrane (Negatively Charged) This compound->Cell_Membrane Binds to Membrane_Permeabilization Membrane Permeabilization Cell_Membrane->Membrane_Permeabilization Leads to Cell_Death Cell Death Membrane_Permeabilization->Cell_Death Results in

Caption: Mechanism of action of this compound leading to cell death.

Gomesin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Engineering Controls (Fume Hood/BSC) Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weighing Solid Don_PPE->Weigh Prepare_Solution Preparing Solution Weigh->Prepare_Solution Experiment Conducting Experiment Prepare_Solution->Experiment Segregate_Waste Segregate Waste Experiment->Segregate_Waste Label_Waste Label as Cytotoxic Segregate_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.[14][15][16][17][18][19]

  • Waste Segregation :

    • Solid Waste : Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, pipette tips, vials) in a designated, leak-proof, and puncture-resistant container lined with a purple bag and clearly labeled as "Cytotoxic Waste".

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. This container must also be clearly labeled as "Cytotoxic Waste" with a list of its contents. Do not mix with other chemical waste streams.

    • Sharps Waste : Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

  • Container Management :

    • Keep all waste containers securely closed except when adding waste.

    • Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the cytotoxic waste.

    • Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.

    • The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[14][15][16]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.